molecular formula C4H8O4 B119605 D-Threose CAS No. 95-43-2

D-Threose

Cat. No.: B119605
CAS No.: 95-43-2
M. Wt: 120.1 g/mol
InChI Key: YTBSYETUWUMLBZ-QWWZWVQMSA-N
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Description

D-threose is the D-stereoisomer of threose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2,3,4-trihydroxybutanal
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InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID101017421
Record name D-(-)-Threose
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Molecular Weight

120.10 g/mol
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CAS No.

95-43-2, 29884-64-8
Record name D-Threose
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Record name D-Threose
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structure of D-Threose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Threose is a four-carbon monosaccharide, an aldotetrose, with the chemical formula C₄H₈O₄.[1][2] As one of the simplest aldoses, it possesses two chiral centers, giving rise to a family of four stereoisomers.[1] this compound is the C2 epimer of D-Erythrose, a more common tetrose involved in the pentose (B10789219) phosphate (B84403) pathway. While less abundant in central metabolic pathways, this compound is of significant interest to researchers in stereochemistry and synthetic biology.[1] It serves as a crucial chiral building block for the synthesis of more complex molecules, including nucleoside analogs with potential therapeutic applications.[3] This guide provides an in-depth analysis of the structure of this compound, its physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Stereochemistry

The defining characteristics of this compound are rooted in the three-dimensional arrangement of its atoms. It exists in equilibrium between a linear, open-chain form and a cyclic furanose structure in aqueous solutions.[1][4]

Linear Structure: Fischer Projection

The open-chain form of this compound is best represented using a Fischer projection, which illustrates the stereochemistry at its two chiral centers (C2 and C3).[5][6] The structure consists of a four-carbon backbone with a terminal aldehyde group at C1 and a primary alcohol group at C4.[1] The IUPAC name for this compound is (2S,3R)-2,3,4-Trihydroxybutanal.[7][4][8] In the Fischer projection for the D-isomer, the hydroxyl group on the penultimate carbon (C3) is positioned on the right. The key feature that distinguishes this compound from its diastereomer, D-Erythrose, is the orientation of the hydroxyl group at C2, which is on the left.[1]

Fischer_Projection C1 C C2 C C1->C2 sub sub C1->sub C1->sub C3 C C2->C3 C2->sub C2->sub C2->sub C4 C3->C4 C3->sub C3->sub C3->sub CH2OH CH₂OH C3->CH2OH C1_O    C1_H_top C2_H C2_H->C2 C3_H      C3_H->C3 C4_H1 H C4_H2 H C4_OH OH CHO_label CHO H_C2_label H OH_C2_label OH H_C3_label H OH_C3_label OH CH2OH_label CH₂OH

Caption: Fischer projection of the linear form of this compound.

Cyclic Structure: Haworth Projection

In aqueous solution, the open-chain form of this compound undergoes a reversible intramolecular nucleophilic addition to form a more stable five-membered cyclic hemiacetal, known as a furanose ring.[1] This cyclization occurs when the hydroxyl group on C4 attacks the electrophilic carbonyl carbon (C1). This process creates a new chiral center at C1, referred to as the anomeric carbon. Consequently, two diastereomers, called anomers, are formed: α-D-threofuranose and β-D-threofuranose.[9] These anomers differ only in the configuration of the hydroxyl group at the anomeric carbon.

Caption: Cyclization of this compound into its α and β furanose anomers.

Note: The above DOT script is a logical representation. A visual depiction of the Haworth structures would typically be rendered using chemical drawing software.

Stereoisomerism

With two chiral centers (n=2), threose has a total of 2ⁿ = 4 possible stereoisomers. These isomers exist as two enantiomeric pairs. This compound and L-Threose are enantiomers (non-superimposable mirror images). D-Erythrose and L-Erythrose form the other enantiomeric pair. The relationship between this compound and either D- or L-Erythrose is diastereomeric, meaning they are stereoisomers that are not mirror images of each other.[10][11][12]

Stereoisomers D_Threose This compound L_Threose L-Threose D_Threose->L_Threose Enantiomers D_Erythrose D-Erythrose D_Threose->D_Erythrose Diastereomers L_Erythrose L-Erythrose D_Threose->L_Erythrose Diastereomers L_Threose->D_Erythrose Diastereomers L_Threose->L_Erythrose Diastereomers D_Erythrose->L_Erythrose Enantiomers

Caption: Stereoisomeric relationships of the aldotetroses.

Physicochemical Properties

The distinct stereochemistry of this compound gives rise to a unique set of physical and chemical properties that differentiate it from its isomers.

PropertyValueReferences
IUPAC Name (2S,3R)-2,3,4-Trihydroxybutanal[4][8]
CAS Number 95-43-2[3][4][8]
Molecular Formula C₄H₈O₄[1][4][8][13]
Molecular Weight 120.10 g/mol [3][4][8][13]
Appearance Syrup[13][14]
Specific Rotation [α]D²⁰ = -12.3° (c=4, water)[13]
Solubility Very soluble in water; slightly soluble in alcohol; practically insoluble in ether.[13][15]
Chemical Stability Half-life > 12 hours (at pH 8.5, 40°C)[1]

This compound exhibits mutarotation in solution as the α and β anomers interconvert.[13] Its stability under basic conditions is notably greater than that of D-Erythrose, which has a half-life of approximately 2 hours under identical conditions.[16] This difference in reactivity is attributed to the stereochemical arrangement of the hydroxyl groups influencing the stability of reaction intermediates.[16]

Experimental Protocols

Synthesis: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom.[17] This process can be used to synthesize D-Erythrose and this compound from the three-carbon aldose, D-Glyceraldehyde. The synthesis produces a mixture of two C2 epimers.[17]

Methodology:

  • Cyanohydrin Formation: A solution of D-Glyceraldehyde is treated with sodium cyanide (NaCN) followed by acidification. The cyanide ion undergoes a nucleophilic attack on the aldehyde carbonyl, creating two new diastereomeric cyanohydrins because the attack can occur from either face of the planar carbonyl.

  • Hydrolysis: The resulting nitrile groups of the cyanohydrin mixture are hydrolyzed to carboxylic acids, typically under basic conditions followed by acidification. This process often results in the spontaneous formation of more stable lactones (cyclic esters).

  • Reduction: The mixture of diastereomeric lactones is separated (e.g., by chromatography). Each isolated lactone is then reduced to the corresponding aldose. A common reducing agent for this step is a sodium amalgam (Na/Hg) in a slightly acidic solution. The reduction of the lactone derived from one cyanohydrin yields D-Erythrose, while the other yields this compound.

An improved, modern version of this protocol involves the direct reduction of the cyanohydrin mixture using a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), in the presence of hydrogen gas.[17] This reduces the nitrile to an imine, which is immediately hydrolyzed in the aqueous solvent to the final aldehyde, bypassing the lactone intermediate and improving yields.[17]

Kiliani_Fischer Start D-Glyceraldehyde (Aldotriose) Step1 Cyanohydrin Formation Start->Step1 1. NaCN 2. H⁺ Intermediates Diastereomeric Cyanohydrins Step1->Intermediates Step2 Hydrolysis & Lactone Formation Intermediates->Step2 H₂O, H⁺ Lactones Diastereomeric Lactones Step2->Lactones Step3 Separation Lactones->Step3 Lactone_A Lactone A Step3->Lactone_A Lactone_B Lactone B Step3->Lactone_B Step4a Reduction Lactone_A->Step4a Na(Hg), H⁺ Step4b Reduction Lactone_B->Step4b Na(Hg), H⁺ End_A D-Erythrose (Aldotetrose) Step4a->End_A End_B This compound (Aldotetrose) Step4b->End_B

Caption: Workflow for the Kiliani-Fischer synthesis of aldotetroses.

Analysis: NMR Spectroscopy for Stability Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in solution. It is particularly useful for quantifying the relative concentrations of isomers, such as this compound and D-Erythrose, over time to determine their chemical stability and reactivity.

Protocol for Comparative Stability Analysis:

  • Objective: To quantitatively measure the rate of isomerization of this compound under mild basic conditions.

  • Materials: ¹³C-labeled this compound (e.g., D-[1-¹³C]-Threose), buffered solvent (e.g., 160 mM sodium bicarbonate in D₂O, adjusted to pD 8.5), NMR spectrometer.

  • Methodology:

    • Sample Preparation: A solution of 80 mM D-[1-¹³C]-Threose is prepared in the sodium bicarbonate buffer. The use of a ¹³C-labeled sugar simplifies the resulting NMR spectrum, allowing for unambiguous identification and integration of signals corresponding to the anomeric carbons of different sugar species.

    • NMR Data Acquisition: The sample is placed in an NMR spectrometer maintained at a constant temperature (e.g., 25°C or 40°C). ¹³C NMR spectra are acquired at regular time intervals over a prolonged period (e.g., 24 hours).

    • Data Analysis: The signals in each spectrum corresponding to this compound, its epimer D-Erythrose, and the corresponding ketose (D-Erythrulose) are identified based on their chemical shifts. The integral of each signal, which is proportional to its concentration, is measured.

    • Kinetic Profile: The concentrations of each species are plotted against time to generate a kinetic profile of the isomerization and degradation reactions. From this data, the half-life (t₁/₂) of this compound under these conditions can be calculated.[16]

This compound, an aldotetrose monosaccharide, is structurally defined by the specific stereochemistry at its C2 and C3 chiral centers. While its linear form is useful for understanding its classification, its existence as a cyclic furanose in solution dictates much of its chemical behavior. The distinct spatial arrangement of its hydroxyl groups results in unique physicochemical properties, including enhanced stability compared to its C2 epimer, D-Erythrose. The detailed protocols for its synthesis and analysis underscore its importance as both a subject of fundamental stereochemical study and a valuable building block for drug development professionals and researchers in the chemical sciences.

References

An In-depth Technical Guide to the Chemical and Physical Properties of D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon aldose monosaccharide, serves as a fundamental building block in various biochemical pathways and synthetic organic chemistry endeavors. As an epimer of D-erythrose, its distinct stereochemistry imparts unique physical and chemical properties that are of significant interest in the fields of carbohydrate chemistry, drug discovery, and metabolic research. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role as a precursor in the synthesis of bioactive nucleoside analogs.

Chemical and Physical Properties of this compound

This compound is a water-soluble carbohydrate that exists in equilibrium between its open-chain aldehyde form and cyclic furanose forms.[1] Its physical and chemical characteristics are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₄H₈O₄[1][2]
Molecular Weight 120.10 g/mol [1][2]
CAS Number 95-43-2[1]
IUPAC Name (2S,3R)-2,3,4-Trihydroxybutanal[1]
Appearance Syrup or liquid[1]
Melting Point ~130 °C[1]
Boiling Point 144.07 °C (rough estimate)[1]
Solubility Very soluble in water; slightly soluble in methanol (B129727) and ethanol; practically insoluble in ether and petroleum ether.[1]
Optical Rotation [α]D²⁰ = -12.3° (c=4, water)[1]
Spectroscopic Data
SpectroscopyExpected Peaks and Assignments
¹H NMR Signals for anomeric protons (in cyclic forms), protons on carbon atoms bearing hydroxyl groups, and the aldehyde proton (in the open-chain form).
¹³C NMR In a study of carbonyl migration, the following approximate chemical shifts were observed for this compound in its hydrate (B1144303) and cyclic forms at pH 8.5: ~88.9 ppm (hydrate C1), ~95.7 ppm (β-furanose C1), and ~101.2 ppm (α-furanose C1).[3]
FT-IR Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), C=O stretching of the aldehyde (~1730 cm⁻¹ in the open-chain form), and C-O stretching bands in the fingerprint region (~1000-1200 cm⁻¹).

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Measurement of Optical Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Methodology:

  • A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

  • A polarimeter tube of a known path length (l, in dm) is filled with the solution, ensuring no air bubbles are present.

  • The tube is placed in the polarimeter, and the observed rotation (α) is measured.

  • The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For carbohydrates, ¹H and ¹³C NMR are particularly useful for determining anomeric configuration and the overall molecular structure.

Methodology for ¹³C NMR of Carbohydrates:

  • A solution of the carbohydrate (e.g., 80 mM D-[1-¹³C]-Threose) is prepared in a suitable deuterated solvent (e.g., D₂O) with a buffer to maintain a constant pH (e.g., 160 mM sodium bicarbonate at pH 8.5).

  • The sample is placed in an NMR tube and inserted into the NMR spectrometer.

  • The ¹³C NMR spectrum is acquired at a constant temperature.

  • Spectra are recorded at regular intervals to monitor any reactions or changes in the sample over time.

  • The chemical shifts of the carbon atoms are recorded in parts per million (ppm) relative to a standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.

Methodology for FT-IR Analysis of Monosaccharides:

  • The sample can be prepared as a KBr pellet, a mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • For ATR-FT-IR, a small amount of the sample is placed directly on the ATR crystal.[2]

  • The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum shows absorption bands corresponding to the various functional groups in the this compound molecule (e.g., O-H, C-H, C=O, C-O).

This compound in Synthetic Chemistry: A Precursor for Nucleoside Analogs

This compound and its derivatives are valuable chiral building blocks in the synthesis of various organic molecules, including nucleoside analogs with potential antiviral and anticancer activities. The unique stereochemistry of threose can be exploited to create novel therapeutic agents.

Synthesis_of_Nucleoside_Analogs_from_D_Threose D_Threose This compound Protection Protection of Hydroxyl Groups D_Threose->Protection e.g., Acetylation Activation Activation of Anomeric Carbon Protection->Activation e.g., Halogenation Coupling Coupling with Nucleobase Activation->Coupling Lewis Acid Catalysis Deprotection Deprotection Coupling->Deprotection e.g., Hydrolysis Nucleoside_Analog This compound-based Nucleoside Analog Deprotection->Nucleoside_Analog

Synthetic pathway for nucleoside analogs from this compound.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The role of this compound as a versatile chiral precursor, particularly in the synthesis of nucleoside analogs, highlights its importance in the ongoing search for new therapeutic agents. Further research into the spectroscopic characterization and biological activities of this compound and its derivatives is warranted to fully explore its potential in various scientific and medicinal applications.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threose, a four-carbon aldose monosaccharide, serves as a fundamental example in the study of stereochemistry due to its chiral nature. This technical guide provides a comprehensive examination of the stereochemical and chiral properties of this compound, its relationship with its stereoisomers, and the experimental protocols used for their differentiation. The document is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require a deep understanding of the principles of stereoisomerism as exemplified by this key carbohydrate.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule possessing two stereocenters, which gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers are categorized into enantiomers and diastereomers, each with distinct physical and chemical properties. A thorough understanding of these relationships is critical in various fields, particularly in drug design and development, where the stereochemistry of a molecule can dictate its pharmacological activity and metabolic fate.

The configuration of the chiral centers in this compound is designated as (2S, 3R).[1] This specific spatial arrangement of its hydroxyl groups is responsible for its unique properties and its classification as a "threo" isomer, where similar substituents on adjacent chiral carbons are on opposite sides in a Fischer projection.

Enantiomers and Diastereomers of this compound

The stereoisomers of threose provide a classic illustration of enantiomeric and diastereomeric relationships.

  • Enantiomer: L-Threose: L-Threose is the non-superimposable mirror image of this compound.[2][3] Enantiomers share identical physical properties, such as melting point and solubility, but exhibit equal and opposite rotation of plane-polarized light.[2][3]

  • Diastereomers: D-Erythrose and L-Erythrose: Diastereomers are stereoisomers that are not mirror images of each other.[2][4][5] this compound is a diastereomer of both D-Erythrose and L-Erythrose.[2][4][5] Unlike enantiomers, diastereomers have different physical properties, including melting points, solubilities, and specific rotations.[2][3] D-Erythrose and this compound are also classified as epimers, as they differ in configuration at only one chiral center (C2).

Quantitative Physicochemical Properties

The distinct stereochemical arrangements of this compound and its isomers lead to measurable differences in their physical properties. The following table summarizes key quantitative data for these compounds. It is important to note that some reported values in the literature show discrepancies, which are indicated below.

IsomerStereochemical Configuration (C2, C3)Specific Rotation ([α]D)Melting Point (°C)
This compound (2S, 3R)-12.3° (c=4, H₂O)130
-4.0° (c=7, H₂O)
L-Threose (2R, 3S)+13.2° (c=4.5, H₂O)162-163
+4.6° (c=6, H₂O)
D-Erythrose (2R, 3R)+1° → -14.5° (mutarotation)<25 (Syrup)
L-Erythrose (2S, 3S)+11.5° → +30.5° (mutarotation)164

Note on conflicting data: Different sources report varying specific rotation values for this compound and L-Threose. The values of -12.3° for this compound and +13.2° for L-Threose are frequently cited. The mutarotation observed in D- and L-Erythrose is due to the equilibrium between the open-chain and cyclic furanose forms in solution.

Experimental Protocol: Differentiation of Stereoisomers by Polarimetry

Polarimetry is a fundamental technique used to differentiate chiral molecules based on their ability to rotate plane-polarized light. The specific rotation is a characteristic physical property of a chiral compound.

Principle

Chiral compounds rotate the plane of polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. Diastereomers have distinct specific rotation values.

Materials and Equipment
  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter sample cell (1 dm path length)

  • Analytical balance

  • Volumetric flasks

  • Beakers and pipettes

  • Distilled or deionized water (solvent)

  • Purified samples of this compound, L-Threose, D-Erythrose, and L-Erythrose

Procedure
  • Instrument Warm-up: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.

  • Sample Preparation:

    • Accurately weigh a precise amount of the carbohydrate sample (e.g., 1.00 g).

    • Dissolve the sample in a known volume of distilled water (e.g., in a 25 mL volumetric flask) to create a solution of known concentration (c, in g/mL).

    • Ensure the sample is completely dissolved and the solution is homogeneous.

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent (distilled water).

    • Place the cell in the polarimeter and take a reading. This is the blank or zero reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely.

    • Ensure there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Observe the rotation and adjust the analyzer to determine the angle of rotation (α_obs).

    • Record the observed rotation. For compounds exhibiting mutarotation, allow the solution to stand until a stable rotation is observed.

  • Data Analysis:

    • Calculate the specific rotation [α] using the Biot's law formula: [α]_D^T = α_obs / (l × c) Where:

      • [α]_D^T is the specific rotation at temperature T using the sodium D-line.

      • α_obs is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

    • Compare the calculated specific rotation to the literature values to identify the stereoisomer. A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).

Visualization of Stereochemical Relationships

The relationships between this compound and its stereoisomers can be effectively visualized using a logical diagram.

G Stereochemical Relationships of Aldotetroses D_Threose This compound (2S, 3R) L_Threose L-Threose (2R, 3S) D_Threose->L_Threose D_Erythrose D-Erythrose (2R, 3R) D_Threose->D_Erythrose Diastereomers (Epimers at C2) L_Erythrose L-Erythrose (2S, 3S) D_Threose->L_Erythrose Diastereomers L_Threose->D_Erythrose Diastereomers L_Threose->L_Erythrose Diastereomers (Epimers at C2) D_Erythrose->L_Erythrose

Caption: Stereochemical relationships between this compound and its isomers.

Conclusion

The stereochemistry of this compound and its related isomers provides a clear and fundamental framework for understanding the principles of enantiomerism and diastereomerism. The distinct physical properties arising from their different spatial arrangements, particularly their optical activity, allow for their unambiguous differentiation through experimental techniques like polarimetry. For researchers in the pharmaceutical and life sciences, a firm grasp of these concepts is indispensable for the rational design and synthesis of stereochemically pure and effective molecules.

References

The Enigmatic Role of D-Threose in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

D-Threose, a four-carbon monosaccharide, has long been considered a minor player in the grand scheme of cellular metabolism, often overshadowed by its more prominent epimer, D-erythrose. However, emerging evidence suggests a more nuanced role for this tetrose sugar and its phosphorylated derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, delving into its metabolic transformations, enzymatic interactions, and potential implications for cellular processes. While not a central component of major energy-yielding pathways, this compound is a substrate for specific enzymes and its phosphorylated form, this compound-4-phosphate, is produced by a key enzyme of the pentose (B10789219) phosphate (B84403) pathway. This guide consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the known interactions to facilitate further research and drug development efforts in this area.

Introduction to this compound

This compound is an aldotetrose, a monosaccharide with four carbon atoms and an aldehyde group. It exists as two enantiomers, this compound and L-Threose.[1] Its stereochemistry distinguishes it from its C2 epimer, D-erythrose, a key intermediate in the pentose phosphate pathway (PPP).[2] While D-erythrose-4-phosphate is a well-established precursor for the biosynthesis of aromatic amino acids, the role of this compound has been less clear.[2] This guide focuses on the biological functions of the D-isomer.

Metabolic Pathways Involving this compound

The metabolic involvement of this compound is primarily understood through its phosphorylated form, this compound-4-phosphate, and its reduction to D-threitol.

Formation of this compound-4-Phosphate

A pivotal discovery has linked this compound metabolism to the pentose phosphate pathway. The enzyme Ribulose-phosphate 3-epimerase (EC 5.1.3.1) , a key player in the non-oxidative branch of the PPP, has been shown to catalyze the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate and This compound 4-phosphate .[3][4][5][6] This finding is significant as it demonstrates the endogenous production of a this compound derivative within central metabolism.

The reaction catalyzed by Ribulose-phosphate 3-epimerase is as follows:

D-Erythrose 4-phosphate ⇌ D-Erythrulose 4-phosphate + this compound 4-phosphate[3][4]

The downstream fate of this compound-4-phosphate is an active area of investigation.

G D-Erythrose 4-phosphate D-Erythrose 4-phosphate Ribulose-phosphate 3-epimerase Ribulose-phosphate 3-epimerase D-Erythrose 4-phosphate->Ribulose-phosphate 3-epimerase D-Erythrulose 4-phosphate D-Erythrulose 4-phosphate Ribulose-phosphate 3-epimerase->D-Erythrulose 4-phosphate This compound 4-phosphate This compound 4-phosphate Ribulose-phosphate 3-epimerase->this compound 4-phosphate

Figure 1: Enzymatic production of this compound 4-phosphate.
Reduction to D-Threitol

Both this compound and its enantiomer L-Threose can be reduced to their corresponding sugar alcohols, D-threitol and L-threitol, respectively. This reduction is catalyzed by aldose reductase (EC 1.1.1.21) , an enzyme with broad substrate specificity for aldehydes.[7]

In a study using rat lenses, incubation with [1-13C]this compound resulted in the formation of [1-13C]D-threitol, indicating that this compound is a substrate for aldose reductase in this tissue.[7] This reaction represents a potential detoxification pathway, converting the reactive aldehyde group of this compound into a hydroxyl group.

G This compound This compound Aldose Reductase Aldose Reductase This compound->Aldose Reductase D-Threitol D-Threitol Aldose Reductase->D-Threitol NADP+ NADP+ Aldose Reductase->NADP+ NADPH NADPH NADPH->Aldose Reductase H+

Figure 2: Reduction of this compound to D-Threitol by Aldose Reductase.

Quantitative Data

Quantitative data on the biological interactions of this compound is limited. The following tables summarize the available information.

ParameterValueOrganism/EnzymeConditionsReference
Km for L-Threose 7.1 x 10-4 MRat lens aldose reductase-[8]
Threitol levels in human lens 3.4 ± 0.8 µg per lens (n=4)Human-[7]

Table 1: Quantitative data on Threose and its derivatives in biological systems.

ParameterD-ErythroseThis compoundConditionsReference
Half-life (t1/2) ~2 hours>12 hours80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C[2]

Table 2: Comparative chemical reactivity of D-Erythrose and this compound.

Experimental Protocols

Determination of Carbonyl Migration and Epimerization Rates by 13C NMR Spectroscopy

This protocol outlines the methodology used to quantitatively compare the chemical reactivity of D-Erythrose and this compound.[2]

1. Sample Preparation:

  • Prepare an 80 mM solution of D-[1-13C]-Erythrose or D-[1-13C]-Threose in a 160 mM sodium bicarbonate buffer (pH 8.5).

2. NMR Spectroscopy:

  • Monitor the reaction at a constant temperature (e.g., 40°C) using a 13C Nuclear Magnetic Resonance (NMR) spectrometer.

  • Record 13C NMR spectra at regular time intervals to track the disappearance of the starting material and the appearance of isomerization products.

3. Data Analysis:

  • Determine the relative concentrations of D-Erythrose, this compound, and their isomerization products by integrating the corresponding peaks in the 13C NMR spectra.

  • Calculate the rates of disappearance of the starting sugars and the rates of appearance of the products from the changes in their concentrations over time.

  • Determine the half-life of each sugar under the specified experimental conditions from these rates.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep1 Prepare 80 mM D-[1-13C]-Threose prep2 in 160 mM NaHCO3 buffer (pH 8.5) prep1->prep2 nmr1 Monitor at 40°C prep2->nmr1 nmr2 Record 13C NMR spectra at time intervals nmr1->nmr2 analysis1 Integrate peaks for concentration nmr2->analysis1 analysis2 Calculate reaction rates analysis1->analysis2 analysis3 Determine half-life analysis2->analysis3

Figure 3: Workflow for 13C NMR analysis of this compound reactivity.
Analysis of Threitol in Biological Samples by GC-MS

This protocol is adapted from a study on L-threose in lens tissue and can be applied to the analysis of D-threitol.[7]

1. Sample Preparation:

  • Prepare a trichloroacetic acid (TCA)-soluble extract from the tissue sample.

  • Reduce the sugars in the extract to their corresponding polyols with sodium borohydride (B1222165) (NaBH₄). For isotopic labeling studies, sodium borodeuteride (NaBD₄) can be used.

2. Derivatization:

  • Acetylate the resulting polyols.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Analyze the acetylated polyols by GC-MS to separate and identify threitol.

  • Quantify the amount of threitol based on standard curves.

Role in Glycation

While this guide focuses on this compound, it is important to note the significant role of its stereoisomer, L-Threose, as a potent glycating agent. L-Threose, a degradation product of ascorbic acid, reacts readily with proteins to form advanced glycation end products (AGEs).[7] The reactivity of this compound in this context is an area of ongoing research.

Future Directions

The discovery of this compound-4-phosphate production by a key enzyme of the pentose phosphate pathway opens up new avenues for research. Future studies should focus on:

  • Elucidating the metabolic fate of this compound-4-phosphate: Identifying the enzymes that further metabolize this compound will be crucial to understanding its complete metabolic role.

  • Determining the kinetic parameters of Ribulose-phosphate 3-epimerase for the production of this compound-4-phosphate.

  • Investigating the potential regulatory roles of this compound and its derivatives in cellular signaling and metabolism.

  • Exploring the comparative glycation potential of this compound versus L-Threose to understand their differential impact on protein function and cellular health.

Conclusion

This compound, while not a central metabolite, is integrated into cellular metabolism through its phosphorylation and reduction. The production of this compound-4-phosphate by Ribulose-phosphate 3-epimerase provides a direct link to the pentose phosphate pathway, suggesting a more significant role than previously appreciated. Further research into the downstream metabolism and potential signaling functions of this compound and its derivatives is warranted and may reveal novel targets for therapeutic intervention. This guide provides a foundational framework for researchers to build upon in unraveling the complexities of this compound metabolism.

References

The Scarcity of D-Threose in Nature: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Threose, a four-carbon aldose monosaccharide, is classified as a rare sugar due to its limited presence in the natural world. Unlike its more abundant counterparts, this compound does not play a central role in the primary metabolic pathways of most organisms.[1] This technical guide synthesizes the current understanding of the natural occurrence and sources of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details the scarce quantitative data available, outlines rigorous experimental protocols for its detection and quantification, and presents logical workflows and chemical relationships through Graphviz diagrams. The content herein underscores the current limitations in our knowledge of this compound's natural distribution and biological significance, while offering the necessary technical information for its further investigation.

Introduction

This compound is an aldotetrose, a simple sugar with the chemical formula C₄H₈O₄.[2] It is a stereoisomer of D-Erythrose, differing in the configuration at the second carbon atom.[3] While D-Erythrose, primarily as its phosphate (B84403) derivative, is a key intermediate in the pentose (B10789219) phosphate pathway and the shikimate pathway, this compound is not a major metabolite in these or other central metabolic routes.[1][4] Its rarity in nature has made it a subject of interest primarily in specialized fields such as synthetic biology, where its derivative, Threose Nucleic Acid (TNA), is explored as a potential progenitor of RNA and DNA.[1] This guide focuses on the known natural occurrences of this compound and the analytical methodologies required for its study.

Natural Occurrence and Known Sources

Direct evidence for the widespread natural occurrence of free this compound is exceptionally limited. The existing literature points to its detection in a few specific biological contexts, often as its reduced form, D-threitol.

Animal Tissues

The most significant quantitative finding regarding a this compound derivative in nature comes from studies of the human lens. Research has identified the presence of threitol, the sugar alcohol of threose, in human lens tissue.[5] This suggests the potential for the presence and reduction of this compound within the lens, possibly as a byproduct of other metabolic processes.[5] Additionally, this compound has been detected in the aging mouse brain, although quantitative data from this source is not currently available.[5]

Plants and Microorganisms

Currently, there is a notable absence of documented evidence for the natural occurrence of this compound in either plant or microbial sources. While these organisms are rich in a diverse array of carbohydrates, this compound has not been identified as a significant component.

Quantitative Data

The quantitative data on the natural abundance of this compound is sparse. The following table summarizes the available information.

Biological SourceCompound DetectedConcentrationReference
Human LensThreitol3.4 ± 0.8 µg per lens[5]
Aging Mouse BrainThis compoundDetected, not quantified[5]

Table 1: Quantitative and Qualitative Data on the Natural Occurrence of this compound and its Derivatives.

Experimental Protocols

The accurate identification and quantification of this compound from complex biological matrices require sensitive and specific analytical techniques. Due to its structural similarity to other monosaccharides, chromatographic and spectroscopic methods are essential.

Sample Preparation for Carbohydrate Analysis

A generic workflow for the extraction of small carbohydrates from biological tissues is as follows:

  • Homogenization: Tissues should be homogenized in a cold solvent, such as a phosphate-buffered saline (PBS) or a methanol/water mixture, to quench enzymatic activity.

  • Protein Precipitation: Proteins, which can interfere with analysis, are typically precipitated using agents like acetonitrile (B52724) or by heat denaturation.[6]

  • Extraction: Small molecules, including sugars, are extracted into the supernatant after centrifugation to remove precipitated proteins and cell debris.[6]

  • Purification/Enrichment: Solid-phase extraction (SPE) can be employed to remove interfering substances and enrich the carbohydrate fraction.[4]

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry, the non-volatile sugars must be derivatized to increase their volatility. A common method is trimethylsilyl (B98337) (TMS) derivatization.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a robust method for the separation and quantification of carbohydrates.

  • Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is commonly used for sugar analysis.

  • Column: A ligand exchange column, such as the Shodex SUGAR SC1011, provides excellent resolution for separating this compound and D-Erythrose.

  • Mobile Phase: Deionized water is an effective mobile phase for this type of separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 80 °C

    • Injection Volume: 10 µL

  • Sample Preparation: Standards and samples are dissolved in deionized water and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Peak areas are compared to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural information but requires derivatization.

  • Derivatization Protocol (TMS):

    • Dry the sample completely.

    • Add hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and incubate to form oximes.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to form TMS ethers.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars.

    • MS Conditions: Electron Ionization (EI) is used, and the mass spectrometer scans for characteristic fragment ions of the derivatized this compound.

  • Data Analysis: Peaks are identified by their retention times and mass spectra, and quantified against derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sugars.

  • Sample Preparation: A solution of the purified sugar is prepared in a deuterated solvent, such as D₂O.

  • ¹³C NMR Spectroscopy:

    • The sample is analyzed in a high-field NMR spectrometer.

    • Spectra are recorded over time to monitor any changes, such as isomerization.

  • Data Analysis: The relative concentrations of different sugar species are determined by integrating the corresponding peaks in the ¹³C NMR spectra.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation BiologicalSample Biological Sample (e.g., Lens, Brain Tissue) Homogenization Homogenization in Cold Solvent BiologicalSample->Homogenization ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection (Crude Extract) Centrifugation1->SupernatantCollection SPE Solid-Phase Extraction (Purification/Enrichment) SupernatantCollection->SPE PurifiedExtract Purified Carbohydrate Fraction SPE->PurifiedExtract HPLC HPLC-RI Analysis PurifiedExtract->HPLC Direct Analysis GCMS GC-MS Analysis (after Derivatization) PurifiedExtract->GCMS Derivatization Required NMR NMR Spectroscopy (Structural Elucidation) PurifiedExtract->NMR For Structural Confirmation Identification Identification based on Retention Time/Mass Spectra/NMR Shifts HPLC->Identification GCMS->Identification NMR->Identification Quantification Quantification against Standard Curves Identification->Quantification

Caption: Workflow for the isolation and analysis of this compound from biological samples.

chemical_relationships D_Threose This compound L_Threose L-Threose D_Threose->L_Threose Enantiomer D_Erythrose D-Erythrose D_Threose->D_Erythrose Epimerization D_Threitol D-Threitol D_Threose->D_Threitol Reduction (e.g., NaBH₄) Threonic_Acid Threonic Acid D_Threose->Threonic_Acid Mild Oxidation

Caption: Chemical relationships of this compound to its epimer, enantiomer, and redox products.

Conclusion

This compound remains an enigmatic molecule in the context of natural product chemistry. Its documented natural occurrences are few and far between, with the most notable being the detection of its reduced form in the human lens. The lack of evidence for its presence in plants and microorganisms suggests it is not a widespread metabolite. For researchers and drug development professionals, the significance of this compound may lie less in its natural abundance and more in its unique chemical properties and its role as a building block in synthetic biological systems. The analytical protocols detailed in this guide provide a robust framework for the sensitive and specific detection of this compound, which will be crucial for any future investigations into its potential, albeit rare, natural sources and biological functions. Further metabolomic studies on a wider range of organisms are necessary to fully elucidate the distribution and role of this rare sugar in nature.

References

Enantiomeric Dichotomy: A Technical Deep Dive into D-Threose and L-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the enantiomeric differences between D-threose and L-threose, two four-carbon aldose monosaccharides. While sharing identical physical properties apart from their optical rotation, these stereoisomers exhibit distinct biological activities that are of significant interest in the fields of drug development, nutritional science, and molecular biology. This document details their chemical and physical properties, outlines experimental protocols for their synthesis, separation, and biological evaluation, and explores the metabolic pathway of L-threose as a degradation product of ascorbic acid.

Introduction

This compound and L-threose are non-superimposable mirror images of each other, a classic example of enantiomers in stereochemistry.[1] This seemingly subtle difference in their three-dimensional arrangement leads to profound variations in their biological roles. L-threose has been identified as a significant degradation product of Vitamin C (L-ascorbic acid) and a potent glycating agent, implicating it in processes related to aging and diabetic complications.[2][3] In contrast, derivatives of this compound have shown potential as antioxidant agents and serve as chiral building blocks in the synthesis of novel nucleoside analogs with therapeutic potential.[4] Understanding these differences is paramount for researchers in drug discovery and development, where stereochemistry plays a critical role in pharmacological activity and toxicology.

Physicochemical Properties

As enantiomers, this compound and L-threose possess identical physical properties such as melting point and solubility. The key distinguishing feature is their specific rotation of plane-polarized light, which is equal in magnitude but opposite in direction.

PropertyThis compoundL-ThreoseReference(s)
Molecular Formula C₄H₈O₄C₄H₈O₄[5]
Molecular Weight 120.10 g/mol 120.10 g/mol [5]
Appearance SyrupViscous liquid[6][7]
Melting Point 130 °C162-163 °C[8][9]
Specific Rotation [α]D -12.3° (c=4, H₂O)+13.2° (c=4.5, H₂O)[3][6]
Solubility Very soluble in water; slightly soluble in alcohol; practically insoluble in ether.Soluble in water; sparingly soluble in DMSO; slightly soluble in methanol.[3][6]

Biological Activities: A Tale of Two Enantiomers

The distinct stereochemistry of D- and L-threose dictates their interactions with chiral biological molecules like enzymes and receptors, leading to divergent biological activities.

L-Threose: A Potent Glycating Agent

L-threose is a significant product of the oxidative degradation of L-ascorbic acid.[2] Its free aldehyde group can react non-enzymatically with the amino groups of proteins to form Schiff bases, which can then undergo further reactions to form Advanced Glycation End-products (AGEs).[2] The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and age-related diseases. The rapid glycation potential of L-threose makes it a molecule of interest for studying these processes.[2]

This compound: A Potential Antioxidant and Chiral Precursor

In contrast to its enantiomer, derivatives of this compound have been investigated for their potential antioxidant properties. Furthermore, this compound serves as a valuable chiral starting material in the stereoselective synthesis of various complex molecules, including nucleoside analogs with potential antiviral or anticancer activities.[4]

Experimental Protocols

Synthesis of this compound via Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. Starting from D-glyceraldehyde, a mixture of the two epimeric tetroses, D-erythrose and this compound, can be synthesized.[10][11]

Methodology:

  • Cyanohydrin Formation: D-glyceraldehyde is reacted with sodium cyanide (NaCN) to form a mixture of two diastereomeric cyanohydrins at the newly formed chiral center (C2).

  • Hydrolysis: The nitrile groups of the cyanohydrins are then hydrolyzed to carboxylic acids by heating with water. This results in the formation of D-erythronic acid and D-threonic acid.

  • Lactonization: The aldonic acids are subsequently converted to their corresponding γ-lactones (D-erythronolactone and D-threonolactone) upon heating.

  • Separation: The diastereomeric lactones can be separated based on their different physical properties, such as by fractional crystallization.

  • Reduction: The separated D-threonolactone is then reduced to this compound using a reducing agent like sodium amalgam (Na/Hg) in a slightly acidic solution.

Kiliani_Fischer_Synthesis D_Glyceraldehyde D-Glyceraldehyde Cyanohydrins Diastereomeric Cyanohydrins D_Glyceraldehyde->Cyanohydrins 1. NaCN Aldonic_Acids D-Erythronic Acid & D-Threonic Acid Cyanohydrins->Aldonic_Acids 2. H₂O, Heat Lactones D-Erythronolactone & D-Threonolactone Aldonic_Acids->Lactones 3. Heat Separation Separation Lactones->Separation D_Threonolactone D-Threonolactone Separation->D_Threonolactone D_Threose This compound D_Threonolactone->D_Threose 4. Na/Hg, H₃O⁺ Chiral_HPLC_Workflow Racemic_Threose Racemic Threose Sample Injection Inject into HPLC System Racemic_Threose->Injection Chiral_Column Chiral Stationary Phase Column Injection->Chiral_Column Separation Differential Interaction with CSP Chiral_Column->Separation Detection Refractive Index Detector Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram D_Threose_Peak This compound Chromatogram->D_Threose_Peak L_Threose_Peak L-Threose Chromatogram->L_Threose_Peak Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketo-L-gulonic Acid DHA->DKG Hydrolysis Intermediates Further Degradation Intermediates DKG->Intermediates L_Threose L-Threose Intermediates->L_Threose Oxalate Oxalate Intermediates->Oxalate L_Threonic_Acid L-Threonic Acid L_Threose->L_Threonic_Acid Oxidation

References

D-Threose: A Versatile Chiral Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Threose, a naturally occurring four-carbon monosaccharide, has emerged as a valuable and versatile chiral building block in the landscape of organic synthesis. Its distinct stereochemical configuration, featuring two contiguous chiral centers, provides a robust platform for the stereocontrolled construction of complex molecular architectures. This technical guide delves into the core applications of this compound as a precursor, offering a comprehensive overview of key synthetic transformations, detailed experimental protocols, and quantitative data to empower researchers in the fields of drug discovery and natural product synthesis.

Introduction to this compound as a Chiral Pool Starting Material

This compound, with its C4 backbone and defined stereochemistry, is an attractive starting material in the "chiral pool" approach to asymmetric synthesis. This strategy leverages readily available, enantiomerically pure natural products to introduce chirality into synthetic targets, thereby avoiding the need for often complex and costly asymmetric induction steps. The strategic positioning of hydroxyl groups and the aldehyde functionality in this compound allows for a diverse range of chemical manipulations, making it a powerful tool for the synthesis of a wide array of chiral molecules, including iminosugars, nucleoside analogues, and components of natural products.

Key Synthetic Transformations Utilizing this compound

The chemical versatility of this compound is demonstrated through its successful application in a variety of fundamental organic reactions. Strategic protection of its hydroxyl groups is often a prerequisite for achieving high selectivity and yield in these transformations.

Protecting Group Strategies

The selective protection of the hydroxyl groups of this compound is crucial for directing its reactivity in subsequent synthetic steps. Acetal (B89532) protection, particularly the formation of isopropylidene acetals, is a common and efficient method to protect the cis-diols present in furanose forms of the sugar.

Experimental Protocol: Preparation of 2,3-O-Isopropylidene-D-threose

A solution of this compound in anhydrous acetone (B3395972) is treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), and a dehydrating agent like 2,2-dimethoxypropane. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Following neutralization and removal of the solvent, the resulting 2,3-O-isopropylidene-D-threose can be purified by column chromatography. This protected intermediate serves as a key precursor for a variety of subsequent transformations. A reported synthesis of a similar 2,3-O-isopropylidene derivative from D-glyceraldehyde, a precursor to this compound, proceeds in high yield.[1]

Carbon Chain Elongation: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. When applied to this compound, this reaction yields a mixture of the two epimeric pentoses, D-xylose and D-lyxose.[2][3][4] This transformation is pivotal for accessing higher-carbon sugars from a C4 precursor.

Experimental Protocol: Kiliani-Fischer Homologation of this compound

This compound is treated with an aqueous solution of sodium cyanide (NaCN), leading to the formation of two diastereomeric cyanohydrins at the C1 position.[4][5] The resulting mixture of cyanohydrins is then hydrolyzed under acidic or basic conditions to the corresponding aldonic acids, which subsequently lactonize. The separated lactones are then reduced, for example with sodium amalgam or through catalytic hydrogenation over a poisoned catalyst (e.g., Pd/BaSO₄), to afford the respective aldopentoses, D-xylose and D-lyxose.[4][5]

graph Kiliani_Fischer_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

D_Threose [label="this compound"]; Cyanohydrins [label="Cyanohydrin Intermediates\n(mixture of epimers)"]; Aldonic_Acids [label="Aldonic Acids"]; Lactones [label="Lactones"]; Pentoses [label="D-Xylose and D-Lyxose"];

D_Threose -> Cyanohydrins [label=" NaCN, H₂O "]; Cyanohydrins -> Aldonic_Acids [label=" H₃O⁺ or OH⁻ "]; Aldonic_Acids -> Lactones [label=" -H₂O "]; Lactones -> Pentoses [label=" 1. Separation\n2. Reduction (e.g., Na(Hg)) "]; }

Caption: Kiliani-Fischer synthesis of D-xylose and D-lyxose from this compound.

Olefination via the Wittig Reaction

The Wittig reaction provides a powerful means to convert the aldehyde functionality of this compound derivatives into a carbon-carbon double bond, enabling the synthesis of unsaturated sugar derivatives and chain-extended structures. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6][7]

Experimental Protocol: Wittig Reaction of a Protected this compound Derivative with a Stabilized Ylide

Carbon-Carbon Bond Formation via Aldol (B89426) Addition

The aldol reaction, a cornerstone of C-C bond formation, can be effectively applied to this compound derivatives, allowing for the construction of more complex chiral structures. The aldehyde group of a suitably protected this compound can act as an electrophile, reacting with an enolate nucleophile. The stereochemical outcome of this addition is often influenced by the protecting groups on the threose backbone and the reaction conditions, which can favor either chelation or non-chelation control models.

Experimental Protocol: Aldol Addition of a Ketone Enolate to a Protected this compound Derivative

A protected this compound derivative is dissolved in a dry, aprotic solvent such as THF and cooled to a low temperature (e.g., -78 °C). In a separate flask, a ketone is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate. The enolate solution is then slowly added to the solution of the protected this compound. The reaction is stirred at low temperature before being quenched with a proton source, such as saturated aqueous ammonium (B1175870) chloride. The diastereoselectivity of the reaction can be determined by spectroscopic analysis of the crude product mixture.

graph Aldol_Addition_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_ketone [label="Deprotonate Ketone\n(e.g., with LDA in THF)"]; gen_enolate [label="Generate Ketone Enolate"]; prep_threose [label="Prepare solution of\nProtected this compound Derivative"]; cool_threose [label="Cool to -78 °C"]; addition [label="Slowly add Enolate solution\nto this compound derivative"]; reaction [label="Stir at low temperature"]; quench [label="Quench reaction\n(e.g., with aq. NH₄Cl)"]; workup [label="Work-up and Purification"]; product [label="β-Hydroxy Ketone Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_ketone; start -> prep_threose; prep_ketone -> gen_enolate; prep_threose -> cool_threose; gen_enolate -> addition; cool_threose -> addition; addition -> reaction; reaction -> quench; quench -> workup; workup -> product; }

Caption: General workflow for an Aldol addition reaction with a this compound derivative.

Oxidation and Reduction Reactions

The aldehyde and hydroxyl groups of this compound can be readily oxidized or reduced to provide access to other important chiral building blocks.

  • Oxidation: Mild oxidation of this compound, for instance with bromine water, selectively converts the aldehyde to a carboxylic acid, yielding D-threonic acid.[8] More vigorous oxidation can lead to the corresponding aldaric acid.

  • Reduction: The aldehyde group of this compound can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) to produce D-threitol.[9][10][11] This polyol is also a valuable chiral synthon.

Experimental Protocol: Reduction of this compound to D-Threitol

This compound is dissolved in a protic solvent, such as water or ethanol. Sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The excess borohydride is then quenched, for example, by the addition of acetic acid. The solvent is evaporated, and the resulting D-threitol can be purified by recrystallization. This reduction typically proceeds in high yield.

Application of this compound in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral precursor is highlighted in the total synthesis of various biologically active compounds.

Synthesis of Iminosugars

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. Many iminosugars exhibit potent glycosidase inhibitory activity and have therapeutic potential. This compound serves as a valuable starting material for the synthesis of various polyhydroxylated piperidines and pyrrolidines. Synthetic strategies often involve the introduction of a nitrogen-containing functionality and subsequent cyclization. Protecting-group-free syntheses in aqueous media are also being explored to develop more environmentally benign routes.[12]

Synthesis of Nucleoside Analogues

Nucleoside analogues are crucial in the development of antiviral and anticancer drugs. The furanose form of this compound can be chemically modified and coupled with various nucleobases to generate novel threose-based nucleoside analogues. These syntheses often require careful manipulation of protecting groups to achieve the desired regioselectivity during the glycosylation step.

Natural Product Synthesis: (-)-exo-Brevicomin

(-)-exo-Brevicomin is a pheromone of the western pine beetle. Several total syntheses of this natural product have been reported, with some utilizing carbohydrate-derived starting materials. While direct syntheses from this compound are not extensively detailed in introductory literature, its stereochemical framework is highly relevant to the chiral centers present in brevicomin. A general strategy could involve the elaboration of a protected this compound derivative through a series of reactions, including Grignard addition and subsequent cyclization, to construct the bicyclic acetal core of the molecule. For instance, a reported asymmetric synthesis of (-)-dehydro-exo-brevicomin achieved an overall yield of 44% over eight steps.[13] Another synthesis of exo-brevicomin (B1210355) reported an overall yield of 23%.[14]

graph Brevicomin_Retrosynthesis { layout=dot; rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Brevicomin [label="(-)-exo-Brevicomin"]; Intermediate1 [label="Hydroxy Ketone Intermediate"]; Intermediate2 [label="Epoxide or Diol Intermediate"]; Threose_Derivative [label="Protected this compound\nDerivative"];

Brevicomin -> Intermediate1 [label="Cyclization"]; Intermediate1 -> Intermediate2 [label="Grignard Addition"]; Intermediate2 -> Threose_Derivative [label="Chain Elaboration"]; }

Caption: Retrosynthetic analysis of (-)-exo-brevicomin from a this compound derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions discussed. It is important to note that yields and selectivities can vary significantly based on the specific substrate, protecting groups, and reaction conditions employed.

Table 1: Kiliani-Fischer Synthesis from this compound

ProductReported YieldReference
D-Xylose and D-LyxoseMixture of epimers formed[2][3][4]

Table 2: Representative Wittig Reaction Stereoselectivity

Ylide TypePredominant Alkene IsomerReference
Stabilized (e.g., R = CO₂R')(E)-alkene[6][7]
Non-stabilized (e.g., R = alkyl)(Z)-alkene[6][7]

Table 3: Diastereoselectivity in Nucleophilic Additions to Chiral Aldehydes

Control ElementFavored DiastereomerConditionsReference
Chelation ControlsynLewis acidic metal, chelating protecting group[15][16][17]
Non-chelation (Felkin-Anh)antiNon-chelating bulky protecting group[16][17][18]

Conclusion

This compound stands as a testament to the power of the chiral pool in modern organic synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and cost-effective entry point for the synthesis of a diverse range of complex and biologically significant molecules. A thorough understanding of its reactivity, coupled with strategic protecting group manipulations, allows for the precise and efficient construction of chiral targets. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the role of this compound as a fundamental chiral precursor is poised to expand even further, enabling the development of novel therapeutics and advancing the frontiers of chemical synthesis.

References

The Discovery and History of D-Threose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon monosaccharide (aldotetrose), holds a unique position in carbohydrate chemistry. As the C2 epimer of D-erythrose, its distinct stereochemistry governs its biological activities and makes it a valuable chiral building block in the synthesis of complex organic molecules, including nucleoside analogs with potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound, tailored for a scientific audience.

Discovery and Historical Context

The history of this compound is intrinsically linked to the pioneering work on carbohydrate chemistry in the late 19th and early 20th centuries. While its diastereomer, D-erythrose, was isolated from rhubarb in 1849, the discovery of this compound came later.

In 1901, German chemist Otto Ruff was investigating the degradation of pentose (B10789219) sugars to synthesize tetroses. Through the systematic degradation of D-xylose, Ruff successfully synthesized a new tetrose. Demonstrating its close relationship to the already known erythrose, he aptly named it "threose" by rearranging the letters of its epimer. This discovery was a significant step in understanding the stereochemical diversity of simple sugars.

The foundational work of Emil Fischer, who elucidated the structures of many monosaccharides, provided the theoretical framework for understanding the stereoisomeric relationships between sugars like this compound and D-erythrose. Key reactions developed during this era, such as the Kiliani-Fischer synthesis for chain elongation and the Ruff degradation for chain shortening, became instrumental in the synthesis and structural confirmation of this compound and other monosaccharides.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several chemical and enzymatic routes. The choice of method often depends on the desired stereoselectivity, yield, and available starting materials.

Kiliani-Fischer Synthesis from D-Glyceraldehyde

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. Starting with the three-carbon aldose D-glyceraldehyde, this method produces a mixture of the two four-carbon epimers, D-erythrose and this compound.[1][2]

Experimental Protocol:

  • Cyanohydrin Formation:

    • An aqueous solution of D-glyceraldehyde is reacted with sodium cyanide (NaCN) or hydrogen cyanide (HCN).

    • The cyanide ion undergoes nucleophilic addition to the carbonyl group of D-glyceraldehyde.

    • This reaction is not stereospecific at the newly formed chiral center (C2), resulting in a mixture of two diastereomeric cyanohydrins.

  • Hydrolysis to Aldonic Acids:

    • The mixture of cyanohydrins is hydrolyzed, typically by heating in an aqueous acidic or basic solution, to convert the nitrile groups into carboxylic acid groups, forming a mixture of D-erythronic acid and D-threonic acid.

  • Lactonization:

    • The aldonic acids are then encouraged to form more stable five-membered ring esters (gamma-lactones) through the removal of water, often by heating under reduced pressure. This results in a mixture of D-erythronolactone and D-threonolactone.

  • Reduction to Aldoses:

    • The separated lactones are then reduced to their corresponding aldoses. A common method involves using a sodium amalgam (Na/Hg) in a slightly acidic aqueous solution.

    • This step reduces the lactone to a hemiacetal, which exists in equilibrium with the open-chain aldehyde form.

  • Separation of Epimers:

    • The resulting mixture of D-erythrose and this compound must be separated. This is often a challenging step and can be achieved through fractional crystallization of derivatives or, more modernly, by chromatographic techniques such as column chromatography on silica (B1680970) gel.

An improved version of this synthesis involves the catalytic hydrogenation of the cyanohydrin intermediate over a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), to directly form an imine, which is then hydrolyzed to the aldehyde. This two-step process can offer higher yields.[2]

Ruff Degradation of D-Xylose

The Ruff degradation is a method for shortening the carbon chain of an aldose by one carbon. Historically, this method was crucial for elucidating the structures of monosaccharides and can be used to synthesize this compound from D-xylose.[3][4]

Experimental Protocol:

  • Oxidation to Aldonic Acid:

    • The starting aldopentose, D-xylose, is oxidized to its corresponding aldonic acid, D-xylonic acid. This is typically achieved using a mild oxidizing agent such as bromine water (Br₂ in H₂O).

  • Oxidative Decarboxylation:

    • The D-xylonic acid is then subjected to oxidative decarboxylation. This is commonly carried out using hydrogen peroxide (H₂O₂) with a ferric salt catalyst (e.g., ferric sulfate or ferric acetate).

    • This reaction removes the carboxyl group as carbon dioxide and oxidizes the C2 alcohol to an aldehyde, resulting in the formation of this compound.

Enzymatic Synthesis from D,L-Erythrulose

Enzymatic methods offer high specificity and mild reaction conditions. This compound can be synthesized from a mixture of D- and L-erythrulose using specific isomerases.[5]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing a racemic mixture of D,L-erythrulose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) with a required cofactor, such as manganese chloride (MnCl₂).

  • Enzymatic Isomerization:

    • The enzyme D-arabinose isomerase from Klebsiella pneumoniae is added to the reaction mixture.

    • The mixture is incubated at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a set period (e.g., 24 hours).

  • Reaction Termination and Product Analysis:

    • The reaction is terminated by denaturing the enzyme, either by adding acid (e.g., 0.1 M HCl) or by heat inactivation.

    • The formation of this compound is then analyzed and quantified using High-Performance Liquid Chromatography (HPLC).

Quantitative Data on this compound Synthesis

The yields of this compound synthesis can vary significantly depending on the chosen method and optimization of reaction conditions.

Synthesis MethodStarting MaterialKey Reagents/EnzymesReported Yield/ConversionReference(s)
Kiliani-Fischer SynthesisD-GlyceraldehydeNaCN, Acid/Base, Na/Hg or Pd/BaSO₄~30% (for the classic method)[2]
Ruff DegradationD-XyloseBr₂, H₂O, H₂O₂, Fe³⁺ catalystVariable, often moderate[3][4]
Enzymatic IsomerizationD,L-ErythruloseD-arabinose isomerase9.35% conversion[5]

Potential Biological Roles and Signaling Pathways

While this compound is not a central metabolite in major energy-producing pathways like its counterpart D-erythrose (in the form of erythrose-4-phosphate in the pentose phosphate (B84403) pathway), research has begun to explore its potential biological activities. Preliminary studies suggest that this compound and its derivatives may have roles in several cellular processes.

Putative Anti-Cancer Effects

Some studies have suggested that tetroses, including this compound, may exhibit anti-cancer properties by interfering with cancer cell signaling pathways.[6] Although the precise mechanisms are still under investigation, one of the key processes that could be influenced is apoptosis, or programmed cell death.

Apoptosis Signaling Pathways:

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell.[7][8]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[7]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane.[9][10] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[5] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then activates executioner caspases.[11]

While direct evidence linking this compound to the modulation of specific components of these pathways is limited, it is plausible that its potential anti-cancer effects could be mediated through the induction of apoptosis. Further research is needed to elucidate if and how this compound or its derivatives interact with key regulators of these pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., FasR, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (active) DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis_Substrates Cellular Substrates Caspase3->Apoptosis_Substrates Apoptosis_Node Apoptosis Apoptosis_Substrates->Apoptosis_Node

A potential mechanism of action for the suggested anti-cancer effects of some sugars, involving the extrinsic and intrinsic apoptosis pathways.

Experimental Workflows

The synthesis of this compound involves distinct workflows depending on the chosen method. Below are graphical representations of the key chemical and enzymatic synthesis routes.

Kiliani_Fischer_Workflow start D-Glyceraldehyde cyanohydrin Cyanohydrin Formation (NaCN) start->cyanohydrin hydrolysis Hydrolysis cyanohydrin->hydrolysis lactonization Lactonization hydrolysis->lactonization reduction Reduction (Na/Hg) lactonization->reduction separation Chromatographic Separation reduction->separation end This compound separation->end

Workflow for the Kiliani-Fischer synthesis of this compound.

Enzymatic_Synthesis_Workflow start D,L-Erythrulose incubation Incubation with D-arabinose isomerase (37°C, 24h) start->incubation termination Reaction Termination (Heat or Acid) incubation->termination analysis HPLC Analysis and Purification termination->analysis end This compound analysis->end

Workflow for the enzymatic synthesis of this compound.

Conclusion

This compound, since its discovery by Otto Ruff, has been a subject of interest in stereochemistry and synthetic organic chemistry. The classical chemical syntheses, while foundational, are often accompanied by challenges in yield and stereocontrol. Modern enzymatic methods provide a promising alternative with high specificity. The emerging, albeit preliminary, evidence of its biological activities, particularly in the context of cancer, suggests that this compound and its derivatives may hold therapeutic potential. Further research into its specific molecular targets and mechanisms of action is warranted to fully unlock its utility in drug development.

References

An In-depth Technical Guide to the Nomenclature and Properties of D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of D-Threose, a significant monosaccharide in various biochemical and synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document details its nomenclature, structural characteristics, and physicochemical properties, supported by experimental data and protocols.

Nomenclature and Structure

This compound is a four-carbon monosaccharide, classifying it as a tetrose.[1] Its structure includes a terminal aldehyde group, which places it in the aldose family of carbohydrates.[2] The molecular formula for this compound is C₄H₈O₄.[3]

IUPAC Name: The systematic name for this compound according to IUPAC nomenclature is (2S,3R)-2,3,4-trihydroxybutanal .[4][5] This name precisely describes the molecule's structure: a four-carbon chain (butanal) with hydroxyl (-OH) groups at positions 2, 3, and 4, and specific stereochemistry at the two chiral centers (carbons 2 and 3).

Stereoisomerism: Threose has two chiral centers, leading to four possible stereoisomers: this compound, L-Threose, D-Erythrose, and L-Erythrose.[3] The "D" designation indicates that the hydroxyl group on the chiral center furthest from the aldehyde group (C3) is on the right side in its Fischer projection, analogous to D-glyceraldehyde.[3] this compound is the C2 epimer of D-Erythrose, meaning they differ only in the stereochemical arrangement at the second carbon atom.[6] The "threo" prefix is used more broadly in organic chemistry to describe the relative configuration of adjacent chiral centers where similar substituents are on opposite sides in the Fischer projection.[7][8]

G cluster_tetroses Aldotetrose Stereoisomers (C₄H₈O₄) cluster_d_series D-Series cluster_l_series L-Series D_Glyceraldehyde D-Glyceraldehyde D_Erythrose D-Erythrose (2R,3R) D_Glyceraldehyde->D_Erythrose Epimers (at C2) D_Threose This compound (2S,3R) D_Glyceraldehyde->D_Threose L_Glyceraldehyde L-Glyceraldehyde L_Erythrose L-Erythrose (2S,3S) L_Glyceraldehyde->L_Erythrose L_Threose L-Threose (2R,3S) L_Glyceraldehyde->L_Threose D_Erythrose->L_Erythrose Enantiomers D_Threose->D_Erythrose Diastereomers D_Threose->L_Erythrose Diastereomers D_Threose->L_Threose Enantiomers

Stereochemical relationships of Aldotetroses.

Physicochemical Properties

This compound exists as a syrup and is very soluble in water.[9][10] The following table summarizes its key quantitative properties.

PropertyValueReference
Molecular Formula C₄H₈O₄[4][11]
Molecular Weight 120.10 g/mol [4][11]
IUPAC Name (2S,3R)-2,3,4-trihydroxybutanal[4][10]
CAS Number 95-43-2[4][11]
Appearance Syrup[9][10]
Optical Rotation [α]D -12.3° to -13° (in water)[3][9]
Half-life (t½) > 12 hours (at pH 8.5, 40°C)[6]
Solubility Very soluble in water; slightly in alcohol[9]

Experimental Protocols

This compound is a crucial chiral building block in the synthesis of various organic molecules, including nucleoside analogs with potential antiviral and anticancer activities.

The Kiliani-Fischer synthesis is a method to elongate the carbon chain of an aldose by one carbon atom.[12] When applied to this compound, it yields two new pentoses, D-xylose and D-lyxose, which are epimers at the newly formed chiral center (C2).[12][13]

Methodology:

  • Cyanohydrin Formation: this compound is treated with hydrogen cyanide (HCN). The cyanide ion attacks the carbonyl carbon of the aldehyde group, forming two diastereomeric cyanohydrins because the attack can occur from either face of the planar carbonyl group.[12]

  • Hydrolysis: The nitrile groups of the cyanohydrins are then hydrolyzed to carboxylic acids, typically under acidic or basic conditions, to form aldonic acids.

  • Lactone Formation: The aldonic acids are subsequently converted to gamma-lactones through heating.

  • Reduction: The lactones are reduced to the corresponding aldoses (D-xylose and D-lyxose) using a reducing agent like sodium amalgam (Na/Hg) or, in an improved version, the cyanohydrin is directly reduced to an imine which then hydrolyzes to the aldehyde.[14]

KilianiFischer D_Threose This compound (Aldotetrose) Cyanohydrins Diastereomeric Cyanohydrins D_Threose->Cyanohydrins + HCN AldonicAcids Aldonic Acids Cyanohydrins->AldonicAcids Hydrolysis (H₃O⁺) Lactones Gamma-Lactones AldonicAcids->Lactones Heat (-H₂O) Pentoses D-Xylose and D-Lyxose (Aldopentoses) Lactones->Pentoses Reduction (Na/Hg)

Workflow of the Kiliani-Fischer Synthesis.

The chemical stability and reactivity of this compound can be compared to its epimer, D-Erythrose, by monitoring their isomerization and epimerization rates under basic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

  • Sample Preparation: A solution of 80 mM D-[1-¹³C]-Threose is prepared in a buffer solution, for instance, 160 mM sodium bicarbonate at a specific pH (e.g., 8.5). The use of ¹³C-labeled sugar simplifies the NMR spectra, enabling clear identification and quantification of the different sugar species over time.

  • NMR Spectroscopy: The reaction is monitored at a constant temperature (e.g., 25°C or 40°C) using a ¹³C NMR spectrometer.

  • Data Analysis: Spectra are recorded at regular intervals. The relative integrals of the signals corresponding to this compound and any resulting products (like D-erythrulose) are calculated to determine the rate of reaction and the half-life of this compound under the specified conditions. This method has shown that this compound is significantly more stable than D-Erythrose, with a half-life exceeding 12 hours compared to approximately 2 hours for D-Erythrose under the same conditions.[6]

Biological Significance and Applications

While less central in metabolism than its diastereomer D-Erythrose, which is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, derivatives of this compound have been noted for potential antioxidant properties. This compound serves as a valuable chiral precursor in the asymmetric synthesis of various complex organic molecules. Notably, it forms the backbone of Threose Nucleic Acid (TNA), an artificial genetic polymer that is being explored in synthetic biology and astrobiology due to its ability to base-pair with DNA and RNA.[3]

References

D-Threose in Biotechnology: A Technical Guide to Emerging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threose, a four-carbon monosaccharide, is emerging from the realm of carbohydrate chemistry into the forefront of biotechnological innovation. While historically noted as a simple sugar, recent advancements have unveiled its significant potential as a versatile building block for novel therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of the core applications of this compound in biotechnology, with a particular focus on its role in the development of Threose Nucleic Acid (TNA), its anticancer properties, and its potential in neuroprotective strategies and advanced biomaterials. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers and drug development professionals in harnessing the unique properties of this promising monosaccharide.

Introduction: The Unique standing of this compound

This compound is an aldotetrose, a four-carbon sugar with an aldehyde group. Its stereochemistry distinguishes it from its epimer, D-erythrose, leading to significant differences in their biological activities and chemical properties. The D-form is the biologically active isomer.[1] While less common in nature than six-carbon sugars like glucose, this compound serves as a crucial chiral building block in the synthesis of various organic molecules, including nucleoside analogs with potential antiviral and anticancer activities.[2] Its unique structural properties are the foundation for its expanding applications in biotechnology.

Core Applications of this compound in Biotechnology

The biotechnological applications of this compound are diverse, spanning from the creation of synthetic genetic polymers to the development of novel therapeutics and biomaterials.

Threose Nucleic Acid (TNA): A Synthetic Xeno-Nucleic Acid

The most prominent application of this compound is as the sugar backbone for Threose Nucleic Acid (TNA), a synthetic genetic polymer. TNA is an artificial nucleic acid in which the ribose or deoxyribose sugar is replaced by threose.[3] This modification confers unique properties to TNA, making it a subject of intense research in xenobiology and synthetic genetics.

Key Properties of TNA:

  • Watson-Crick Base Pairing: TNA can form stable duplexes with itself, as well as with DNA and RNA, through Watson-Crick base pairing.[4]

  • Nuclease Resistance: The unnatural threose backbone of TNA renders it resistant to degradation by cellular nucleases, a significant advantage for in vivo applications.

  • Aptamer Development: TNA can be used to generate aptamers, which are short, single-stranded nucleic acid molecules that can bind to specific target molecules. TNA aptamers have been successfully selected to bind to targets like the programmed death-ligand 1 (PD-L1) protein, demonstrating their potential in cancer immunotherapy.[5]

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate high-affinity TNA aptamers from a large, random library of TNA sequences.

Materials:

  • TNA triphosphate monomers (tNTPs)

  • DNA template library with a randomized TNA region

  • Therminator DNA polymerase[5]

  • Target molecule (e.g., PD-L1 protein)

  • SELEX buffer (specific to the target)

  • PCR primers and reagents

  • Next-generation sequencing platform

Methodology:

  • Library Synthesis: A single-stranded DNA library containing a central random region of TNA is synthesized.

  • Incubation: The TNA library is incubated with the target molecule to allow for binding.

  • Partitioning: Unbound TNA sequences are washed away, while the target-bound sequences are retained.

  • Elution: The bound TNA sequences are eluted from the target.

  • Amplification: The eluted TNA sequences are reverse transcribed to DNA and then amplified by PCR.

  • Iteration: The amplified DNA is used as the template for the next round of selection. This cycle is repeated for 6-15 rounds with increasing stringency to enrich for high-affinity aptamers.[6]

  • Sequencing and Analysis: The enriched TNA aptamer pool is sequenced using a high-throughput platform to identify individual aptamer sequences.[3]

  • Binding Affinity Characterization: The binding affinity (Kd) of individual TNA aptamers to the target is determined using techniques like surface plasmon resonance or filter-binding assays.

SELEX_Workflow cluster_synthesis Library Preparation cluster_selection Selection Cycle cluster_amplification Amplification cluster_analysis Analysis start Initial DNA Library (Random TNA region) incubation Incubation with Target start->incubation partitioning Partitioning (Remove unbound) incubation->partitioning elution Elution of Bound TNA partitioning->elution rt_pcr Reverse Transcription & PCR elution->rt_pcr rt_pcr->incubation Iterate 6-15x sequencing Sequencing rt_pcr->sequencing analysis Aptamer Characterization sequencing->analysis

SELEX workflow for TNA aptamer selection.
Anticancer Potential of this compound and Related Rare Sugars

While direct studies on the anticancer mechanisms of this compound are limited, research on the related rare sugar D-allose provides significant insights into a plausible mechanism of action. D-allose has demonstrated anticancer activity against various cancer cell lines, including those of the bladder, liver, and breast, as well as leukemia.[4][7][8]

Proposed Mechanism of Action (inferred from D-allose studies):

  • Upregulation of Thioredoxin-Interacting Protein (TXNIP): D-allose induces the expression of TXNIP, a tumor suppressor protein.[4][7]

  • Inhibition of Glucose Transporter 1 (GLUT1): TXNIP negatively regulates the expression of GLUT1, a key transporter responsible for the high glucose uptake in cancer cells.[7]

  • Reduced Glucose Uptake: The downregulation of GLUT1 leads to decreased glucose uptake by cancer cells, thereby inhibiting their growth.[7]

  • Induction of Autophagy and mTOR Pathway Suppression: D-allose has been shown to induce autophagy and suppress the mTOR signaling pathway in cancer cells.[9]

This proposed signaling pathway suggests that this compound, as a rare sugar, may exert its anticancer effects by targeting the metabolic vulnerabilities of cancer cells.

Anticancer_Mechanism D_Threose This compound TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Threose->TXNIP Induces mTOR mTOR Pathway D_Threose->mTOR Suppresses GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Cancer_Growth Cancer Cell Growth Glucose_Uptake->Cancer_Growth Autophagy Autophagy mTOR->Autophagy Autophagy->Cancer_Growth Inhibits

Proposed anticancer signaling pathway of this compound.

Quantitative Data: Anticancer Effects of D-allose

The following table summarizes the inhibitory effects of D-allose on various cancer cell lines.

Cell LineCancer TypeParameterValueReference
RT112Bladder CancerCell Viability (50 mM, 24h)68.4 ± 1.9% of control[4]
253JBladder CancerCell Viability (50 mM, 24h)68.2 ± 2.2% of control[4]
J82Bladder CancerCell Viability (50 mM, 24h)60.9 ± 3.4% of control[4]
HuH-7Hepatocellular CarcinomaGLUT1 ExpressionSignificantly inhibited[7]
MDA-MB-231Breast AdenocarcinomaGLUT1 ExpressionSignificantly inhibited[7]
SH-SY5YNeuroblastomaGLUT1 ExpressionSignificantly inhibited[7]
Lewis Lung CarcinomaLung CancerCell GrowthSuppressed[9]

Materials:

  • Cancer cell line of interest

  • This compound solution (sterile-filtered)

  • Complete cell culture medium

  • MTT or similar cell viability assay kit

  • Flow cytometer for ROS detection

  • Antibodies for Western blotting (e.g., anti-TXNIP, anti-GLUT1, anti-phospho-mTOR)

  • Reagents for Western blotting

Methodology:

  • Cell Culture: Culture the cancer cells in appropriate medium and conditions.

  • Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: Perform an MTT assay to determine the effect of this compound on cell proliferation and viability.

  • Western Blotting: Lyse the cells and perform Western blotting to analyze the expression levels of key proteins in the proposed signaling pathway (TXNIP, GLUT1, mTOR).

  • Glucose Uptake Assay: Measure glucose uptake using a fluorescent glucose analog like 2-NBDG to confirm the effect on glucose transport.[10]

  • ROS Measurement: Use a fluorescent probe and flow cytometry to measure the levels of intracellular reactive oxygen species (ROS).[4]

Anticancer_Assay_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blotting (TXNIP, GLUT1, mTOR) treatment->western glucose Glucose Uptake Assay treatment->glucose ros ROS Measurement treatment->ros analysis Quantification & Interpretation viability->analysis western->analysis glucose->analysis ros->analysis

Workflow for assessing anticancer effects of this compound.
Neuroprotective Potential

While direct evidence for the neuroprotective effects of this compound is still emerging, studies on trehalose (B1683222), a disaccharide of glucose, offer compelling parallels. Trehalose has shown neuroprotective properties in various models of neurodegenerative diseases by inducing autophagy and stabilizing proteins.[1][11][12] Given that this compound is a sugar with unique structural properties, it is plausible that it or its derivatives could exhibit similar neuroprotective mechanisms.

Potential Neuroprotective Mechanisms (inferred from trehalose studies):

  • Induction of Autophagy: this compound may promote the clearance of aggregated proteins, a hallmark of many neurodegenerative diseases, by inducing autophagy.[11]

  • Protein Stabilization: Its structure may allow it to act as a chemical chaperone, stabilizing proteins and preventing their misfolding and aggregation.[1]

  • Anti-inflammatory and Antioxidant Effects: Derivatives of this compound have been noted for their potential antioxidant properties.

Materials:

  • Transgenic mouse model of a neurodegenerative disease (e.g., Alzheimer's, Parkinson's)

  • This compound solution for administration (e.g., in drinking water or via gavage)

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • Reagents for immunohistochemistry (e.g., anti-Aβ, anti-α-synuclein, anti-GFAP)

  • Microscope for imaging brain sections

Methodology:

  • Animal Treatment: Administer this compound to the transgenic mice over a specified period.

  • Behavioral Analysis: Conduct behavioral tests to assess cognitive and motor functions.

  • Brain Tissue Collection: At the end of the treatment period, perfuse the mice and collect the brains.[13]

  • Histological Analysis: Prepare brain sections and perform immunohistochemistry to quantify neuropathological hallmarks such as protein aggregates and neuroinflammation.[13]

  • Biochemical Analysis: Homogenize brain tissue to measure levels of specific proteins and markers of oxidative stress.

Biomaterials and Chiral Catalysis

This compound's unique chemical structure makes it a valuable building block for the synthesis of biocompatible and biodegradable polymers.[1] These this compound-based polymers have potential applications in drug delivery and tissue engineering. Furthermore, this compound derivatives are being investigated as chiral catalysts for various chemical reactions, offering advantages in selectivity and efficiency.[1]

Future Directions and Conclusion

This compound is a monosaccharide with multifaceted potential in biotechnology. Its role in the synthesis of TNA has already opened new avenues in synthetic biology and aptamer-based therapeutics. The inferred anticancer and neuroprotective properties, based on studies of related rare sugars, present exciting opportunities for drug discovery and development. Furthermore, its application in the creation of novel biomaterials and chiral catalysts highlights its versatility.

Future research should focus on elucidating the specific signaling pathways modulated by this compound in cancer and neurodegenerative models. The development of more efficient and scalable methods for TNA synthesis will be crucial for its broader application. As our understanding of the biological activities of this compound deepens, we can expect to see this once-overlooked sugar play an increasingly important role in the advancement of biotechnology and medicine. This guide serves as a foundational resource for researchers poised to explore and unlock the full potential of this compound.

References

D-Threose: A Cornerstone in the Chemical Origins of Life

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the quest to unravel the origins of life, the emergence of genetically encoded information stands as a paramount enigma. While ribonucleic acid (RNA) is central to modern biology, its prebiotic synthesis presents significant challenges. This has led to the exploration of alternative nucleic acid systems that could have preceded RNA. Among the most compelling candidates is Threose Nucleic Acid (TNA), a system built upon the four-carbon sugar D-threose. This technical guide provides a comprehensive overview of this compound in the context of prebiotic chemistry, detailing its synthesis, stability, catalytic potential, and its role as a precursor to TNA.

Prebiotic Synthesis of this compound

The formation of this compound on a prebiotic Earth is primarily attributed to the formose reaction, a process involving the polymerization of formaldehyde (B43269), a simple organic molecule believed to have been abundant. Additionally, the Kiliani-Fischer synthesis provides a plausible pathway for the elongation of simpler sugars to form threose.

The Formose Reaction

The formose reaction is a complex network of aldol (B89426) additions, isomerizations, and retro-aldol reactions that can produce a variety of sugars from formaldehyde.[1][2] Glycolaldehyde (B1209225), formed from the dimerization of formaldehyde, is a key intermediate that can undergo an aldol addition to yield tetroses, including threose and its diastereomer, erythrose.[3]

Experimental Protocol for the Formose Reaction:

A typical laboratory protocol to simulate the prebiotic formation of tetroses via the formose reaction involves the following steps:

  • Preparation of Reactants: An aqueous solution of formaldehyde (e.g., 100 mM) and a catalytic amount of glycolaldehyde (e.g., 10 mM) is prepared.[4]

  • Catalyst Addition: A base and a divalent metal cation, such as calcium chloride (CaCl₂), are added to catalyze the reaction.[4] Zeolites, such as Ca-LTA, have also been shown to be effective heterogeneous catalysts, producing trioses, tetroses, pentoses, and hexoses at room temperature.

  • Reaction Conditions: The reaction mixture is typically heated (e.g., 55-95°C) in a phosphate (B84403) buffer to maintain a slightly alkaline pH (e.g., 5.7-7.6).[4]

  • Analysis: The resulting mixture of sugars is complex and can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization to aldonitrile acetates.[4]

Quantitative Data on Threose Yield in the Formose Reaction:

Formaldehyde (mM)Glycolaldehyde (mM)CatalystTemperature (°C)pHThreose/Erythrose YieldReference
10010CaCl₂55-955.7-7.6Formation of tetroses confirmed, but specific yield for threose not quantified.[4]
15075Ca-LTA ZeoliteRoom Temp.Not specifiedFormation of tetroses confirmed, but specific yield for threose not quantified.[5]
Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis provides a method for elongating the carbon chain of an aldose by one carbon. In a prebiotic context, this suggests a pathway for the formation of this compound from the simpler three-carbon sugar, D-glyceraldehyde. The process involves the addition of a cyanide ion to the aldehyde, followed by hydrolysis and reduction.[6][7]

Experimental Protocol for Kiliani-Fischer Synthesis (Prebiotic Adaptation):

While a detailed prebiotic protocol is not extensively documented, a plausible adaptation of the classical Kiliani-Fischer synthesis would involve:

  • Cyanohydrin Formation: Reaction of D-glyceraldehyde with a source of cyanide (e.g., hydrogen cyanide) under aqueous conditions to form cyanohydrins.

  • Hydrolysis: Hydrolysis of the cyanohydrin to an aldonic acid.

  • Lactonization and Reduction: Spontaneous formation of a lactone followed by reduction to yield a mixture of D-erythrose and this compound. Prebiotically plausible reducing agents could include minerals or photochemical processes.

Enantioselective Synthesis of this compound

A significant challenge in prebiotic chemistry is explaining the homochirality of biological molecules. Studies have shown that the synthesis of threose can be influenced by chiral catalysts, leading to an excess of one enantiomer.

Dipeptide-Catalyzed Synthesis

Homochiral dipeptides have been demonstrated to catalyze the stereospecific self-condensation of glycolaldehyde to form tetroses, with a notable enantiomeric excess (ee) of D-erythrose and, to a lesser extent, this compound.

Experimental Protocol for Dipeptide-Catalyzed Threose Synthesis:

  • Reaction Mixture: A solution of glycolaldehyde (e.g., 120 μmol) and a homochiral dipeptide catalyst (e.g., 30 μmol of L-Val-L-Val) is prepared in a buffer (e.g., 0.25 M triethylammonium (B8662869) acetate, pH 5.5).

  • Incubation: The reaction is carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 18 hours) in a sealed vessel.

  • Analysis: The enantiomeric excess of the resulting threose and erythrose is determined by gas chromatography-mass spectrometry (GC-MS) of their derivatives.

Quantitative Data on Enantiomeric Excess (ee) in Dipeptide-Catalyzed Tetrose Synthesis:

Catalyst (L-dipeptide)Temperature (°C)Time (h)D-Erythrose ee (%)This compound ee (%)Reference
Val-Val2518>80~0
Ala-Ala503155
Val-Ala5034510
Ala-Val503202

Stability of this compound under Prebiotic Conditions

The persistence of any prebiotic molecule is crucial for its subsequent involvement in more complex chemistry. This compound exhibits greater stability compared to its diastereomer, D-erythrose.

Quantitative Data on this compound Stability:

pHTemperature (°C)Half-life (t½)ObservationsReference
8.525Significantly slower carbonyl migration than D-erythrose.Carbonyl migration of threose is much slower than that of erythrose under identical conditions.[8]
8.540Slower degradation than D-erythrose.Direct comparison at 40°C shows threose is more stable.[8]

This compound as a Precursor to Threose Nucleic Acid (TNA)

The primary significance of this compound in prebiotic chemistry lies in its role as the sugar backbone of Threose Nucleic Acid (TNA). TNA is considered a potential progenitor to RNA due to its simpler structure and its ability to form stable duplexes with itself, RNA, and DNA.[9][10]

Synthesis of Threose Nucleosides

The formation of a nucleoside involves the coupling of a sugar to a nucleobase. Prebiotically plausible pathways for the synthesis of threose nucleosides have been demonstrated.

High-Yield Synthesis of Threose-Adenine Nucleoside:

The reaction of this compound with adenine (B156593) can produce condensation products in high yield (>70%).[11] A more stereoselective synthesis of threose-adenine nucleoside-2'-phosphate can be achieved by reacting threose-1,2-cyclic phosphate with adenine in the presence of divalent metal ions like Mg²⁺ or Ca²⁺.[11]

Photochemical Synthesis of Threocytidine:

A high-yielding, stereoselective prebiotic synthesis of α-threofuranosyl cytidine (B196190) has been demonstrated through a photochemical anomerization process. This pathway utilizes intermediates and reactions previously established in the prebiotic synthesis of canonical pyrimidine (B1678525) ribonucleosides.[12]

Experimental Workflow for Prebiotic Threose Chemistry:

Prebiotic_Threose_Workflow cluster_formose Formose Reaction cluster_kiliani Kiliani-Fischer Synthesis cluster_nucleoside Nucleoside Formation cluster_tna TNA Formation formaldehyde Formaldehyde glycolaldehyde Glycolaldehyde formaldehyde->glycolaldehyde Dimerization threose This compound glycolaldehyde->threose Aldol Addition erythrose D-Erythrose glycolaldehyde->erythrose Aldol Addition threose_n This compound threose->threose_n glyceraldehyde D-Glyceraldehyde threose_kf This compound glyceraldehyde->threose_kf Chain Elongation threose_kf->threose_n threose_nucleoside Threose Nucleoside threose_n->threose_nucleoside nucleobase Nucleobase (e.g., Adenine) nucleobase->threose_nucleoside threose_nucleoside_tna Threose Nucleoside threose_nucleoside->threose_nucleoside_tna tna TNA threose_nucleoside_tna->tna Polymerization

Caption: Prebiotic synthesis pathways leading from simple precursors to this compound and its incorporation into TNA.

Signaling Pathway of the Formose Reaction Leading to Tetroses:

Formose_Reaction_Pathway F Formaldehyde G Glycolaldehyde F->G Dimerization GA Glyceraldehyde G->GA Aldol Addition w/ F DHA Dihydroxyacetone GA->DHA Isomerization E Erythrose GA->E Aldol Addition w/ G T Threose GA->T Aldol Addition w/ G DHA->E Aldol Addition w/ G DHA->T Aldol Addition w/ G

Caption: Simplified reaction network of the formose reaction highlighting the formation of threose and erythrose.

Conclusion

This compound stands out as a compelling molecule in the landscape of prebiotic chemistry. Its plausible synthesis via the robust formose reaction, its enhanced stability, and its central role in the formation of TNA, a viable predecessor to RNA, underscore its potential significance in the origins of life. The ability to achieve enantioselective synthesis of threose further strengthens the case for its availability in a chirally enriched form on the early Earth. Continued research into the detailed mechanisms of threose synthesis, its interactions with other prebiotic molecules, and its polymerization into functional TNA polymers will undoubtedly provide deeper insights into the chemical evolution that ultimately led to the emergence of life.

References

An In-depth Technical Guide to the Fischer Projection of D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Fischer projection of D-Threose, a four-carbon aldose monosaccharide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its stereochemistry, physicochemical properties, and synthesis.

Introduction to this compound

This compound is a monosaccharide with the chemical formula C₄H₈O₄. As an aldotetrose, it contains an aldehyde functional group and four carbon atoms.[1] The designation 'D' refers to the configuration of the chiral center furthest from the aldehyde group (C3), which is analogous to that of D-glyceraldehyde. Threose has two chiral centers (C2 and C3), giving rise to four possible stereoisomers.[2]

The Fischer Projection and Stereochemistry

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. In the Fischer projection of this compound, the carbon backbone is depicted vertically with the most oxidized carbon (the aldehyde group) at the top. The horizontal lines represent bonds projecting out of the plane of the paper, while the vertical lines represent bonds projecting into the plane.

In this compound, the hydroxyl group on C2 is on the left, and the hydroxyl group on C3 is on the right. This arrangement distinguishes it from its diastereomer, D-Erythrose, where both hydroxyl groups are on the right.[2]

Stereoisomers of Threose

This compound is part of a family of four stereoisomers:

  • Enantiomer: L-Threose: L-Threose is the non-superimposable mirror image of this compound. Enantiomers have identical physical properties, with the exception of the direction in which they rotate plane-polarized light.[3][4]

  • Diastereomers: D-Erythrose and L-Erythrose: Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, such as melting points and optical rotations.[4]

The stereochemical relationships between these isomers are crucial for their biological activity and their roles as chiral building blocks in organic synthesis.

G cluster_D_Sugars D-Sugars cluster_L_Sugars L-Sugars D_Threose This compound CHO | H-C-OH | HO-C-H | CH2OH D_Erythrose D-Erythrose CHO | H-C-OH | H-C-OH | CH2OH D_Threose->D_Erythrose Diastereomers L_Threose L-Threose CHO | HO-C-H | H-C-OH | CH2OH D_Threose->L_Threose Enantiomers L_Erythrose L-Erythrose CHO | HO-C-H | HO-C-H | CH2OH D_Threose->L_Erythrose Diastereomers D_Erythrose->L_Erythrose Enantiomers L_Threose->D_Erythrose L_Threose->L_Erythrose Diastereomers

Fischer projections of the stereoisomers of threose and erythrose.

Physicochemical Properties

The distinct stereochemistry of this compound and its related isomers leads to differences in their physical properties.

Quantitative Data Summary
PropertyThis compoundL-ThreoseD-ErythroseL-Erythrose
Molar Mass ( g/mol ) 120.10120.10120.10120.10
Optical Rotation ([α]D) -12.3° (c=4, H₂O)[5]; -4.0° (c=7, H₂O)[3][4]; -10° to -13° (H₂O)[2]+4.6° (c=6, H₂O)[3][4]--
Melting Point (°C) Syrup[5]-121-

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Kiliani-Fischer synthesis being a classical approach for elongating the carbon chain of an aldose.

Kiliani-Fischer Synthesis of this compound from D-Glyceraldehyde

The Kiliani-Fischer synthesis extends the carbon chain of an aldose by one carbon atom, resulting in a mixture of two epimeric sugars.[6][7] Starting from D-glyceraldehyde, this synthesis yields a mixture of D-Erythrose and this compound.

G A D-Glyceraldehyde B Cyanohydrin Formation (NaCN/HCN) A->B C Mixture of Diastereomeric Cyanohydrins B->C D Hydrolysis (H₂O, heat) C->D E Mixture of Diastereomeric Lactones D->E F Separation of Diastereomers (Chromatography) E->F G D-Threono-1,4-lactone F->G H Reduction (Na-Hg) G->H I This compound H->I

Workflow for the Kiliani-Fischer synthesis of this compound.

Methodology:

  • Cyanohydrin Formation: D-glyceraldehyde is reacted with sodium cyanide (NaCN) or hydrogen cyanide (HCN). The cyanide ion undergoes nucleophilic addition to the carbonyl group of D-glyceraldehyde, forming a mixture of two diastereomeric cyanohydrins.[7]

  • Hydrolysis: The resulting cyanohydrin mixture is heated in water to hydrolyze the nitrile group into a carboxylic acid. This intermediate rapidly cyclizes to form a more stable mixture of diastereomeric gamma-lactones (D-erythrono-1,4-lactone and D-threono-1,4-lactone).[7]

  • Separation of Diastereomers: The separation of the diastereomeric lactones is a critical and challenging step due to their similar physical properties. This can be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) with specialized columns (e.g., a Shodex SC1011).

  • Reduction: The separated D-threono-1,4-lactone is then reduced to this compound. A common reducing agent for this step is a sodium amalgam (Na-Hg).[7]

  • Purification: The final product, this compound, is typically obtained as a syrup and requires purification to remove any remaining reagents and byproducts.[5] This can involve techniques such as ion-exchange chromatography to remove salts and other charged species.

Determination of Optical Rotation

The optical activity of this compound is a key parameter for its characterization.

Protocol:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c) in a suitable solvent, typically water. The concentration is usually expressed in g/mL or g/100mL.

  • Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589 nm) as the light source. The sample cell should have a defined path length (l), typically 1 decimeter (10 cm).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the sample cell with the this compound solution, ensuring there are no air bubbles.

    • Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) The temperature and solvent used should always be reported alongside the specific rotation value.

Conclusion

The Fischer projection of this compound provides a clear representation of its stereochemistry, which is fundamental to its unique properties and its relationship with its stereoisomers. Understanding its synthesis, particularly the challenges in separating it from its diastereomer D-Erythrose, is crucial for its application in research and development. The data and protocols presented in this guide offer a solid foundation for professionals working with this important monosaccharide.

References

The Pivotal Role of D-Threose in the Genesis of Threose Nucleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that has garnered significant attention in the fields of synthetic biology, drug development, and diagnostics. Its unique structure, predicated on the four-carbon sugar D-threose, imparts remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.[1][2] This technical guide provides an in-depth exploration of the fundamental role of this compound in the formation of TNA, detailing the chemical and enzymatic synthesis pathways, and presenting key quantitative data and experimental protocols.

The Core Component: this compound

The defining feature of TNA is the replacement of the natural five-carbon ribose or deoxyribose sugar with the four-carbon sugar α-L-threofuranose.[1] This seemingly subtle alteration in the sugar backbone has profound implications for the structure and function of the resulting nucleic acid. The TNA backbone is characterized by 2'-3' phosphodiester linkages, in contrast to the 3'-5' linkages found in DNA and RNA.[1][3] This distinct connectivity, coupled with the stereochemistry of the threose sugar, results in a polymer with a shorter, more rigid backbone.[4][5]

The inherent structural properties of the this compound derived backbone render TNA exceptionally stable against enzymatic degradation by nucleases, a significant advantage for in vivo applications.[1][6] Furthermore, TNA exhibits remarkable resistance to acid-mediated degradation compared to its natural counterparts.[2]

Formation of Threose Nucleic Acid: Synthesis Methodologies

The incorporation of this compound into a nucleic acid polymer can be achieved through two primary methodologies: chemical synthesis and enzymatic synthesis.

Chemical Synthesis via Phosphoramidite (B1245037) Chemistry

Solid-phase phosphoramidite chemistry is a well-established method for the automated synthesis of TNA oligonucleotides.[1][7][8] This process involves the sequential addition of protected this compound phosphoramidite monomers to a growing chain on a solid support.

Logical Workflow for TNA Solid-Phase Synthesis

TNA_Solid_Phase_Synthesis Start Start with Solid Support (e.g., CPG) Detritylation 1. Detritylation: Removal of DMT group Start->Detritylation Coupling 2. Coupling: Addition of TNA Phosphoramidite Detritylation->Coupling Capping 3. Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Conversion of phosphite (B83602) triester to phosphate (B84403) triester Capping->Oxidation Repeat Repeat Cycle for Desired Length Oxidation->Repeat n cycles Repeat->Detritylation Cleavage 5. Cleavage and Deprotection Repeat->Cleavage Purification Purification of TNA Oligonucleotide Cleavage->Purification

Caption: Workflow of solid-phase TNA synthesis.

This protocol outlines the general steps for synthesizing TNA oligonucleotides using an automated DNA synthesizer.[9]

  • Preparation of TNA Phosphoramidites: Synthesize dimethoxytrityl (DMTr)-protected α-L-threofuranosyl nucleic acid phosphoramidite monomers for A, C, G, and T as described in the literature.[7][8] An improved synthesis for the guanosine (B1672433) TNA phosphoramidite has also been reported to enhance coupling efficiency.[9]

  • Automated Synthesis:

    • Synthesizer Setup: Use a standard DNA synthesizer (e.g., ABI 3400).

    • Synthesis Cycle:

      • Detritylation: Remove the 5'-DMTr protecting group using a solution of trichloroacetic acid in dichloromethane.

      • Coupling: Couple the TNA phosphoramidite monomer (50 mM) to the free 5'-hydroxyl group. A single 5-minute coupling time is typically used.[9]

      • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

      • Oxidation: Oxidize the phosphite triester to the more stable phosphate triester using an iodine solution.

    • Repeat: Repeat the cycle until the desired oligonucleotide length is achieved.

  • Cleavage and Deprotection:

    • Cleave the TNA oligonucleotide from the solid support and remove the protecting groups by treating with a 30% aqueous ammonium (B1175870) hydroxide (B78521) solution for 18 hours at 55 °C.[9]

  • Purification: Purify the crude TNA oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (HPLC).

Parameter Value/Condition Reference
Phosphoramidite Concentration 50 mM[9]
Coupling Time 5 minutes (single coupling)[9]
Deprotection Solution 30% aqueous ammonium hydroxide[9]
Deprotection Conditions 18 hours at 55 °C[9]

Table 1: Key Parameters for Solid-Phase TNA Synthesis

Enzymatic Synthesis of TNA

The enzymatic synthesis of TNA offers an alternative to chemical methods and is particularly useful for generating long TNA polymers and for applications in molecular biology. This process relies on engineered DNA polymerases that can recognize and incorporate threose nucleoside triphosphates (tNTPs).[10][11][12]

Signaling Pathway for Enzymatic TNA Synthesis

Enzymatic_TNA_Synthesis DNA_Template DNA Template Primer_Template_Complex Primer-Template Complex DNA_Template->Primer_Template_Complex DNA_Primer DNA Primer DNA_Primer->Primer_Template_Complex tNTPs Threose Nucleoside Triphosphates (tNTPs) TNA_Synthesis TNA Synthesis: Primer Extension tNTPs->TNA_Synthesis Polymerase Engineered TNA Polymerase (e.g., 10-92, Therminator) Polymerase->TNA_Synthesis Primer_Template_Complex->TNA_Synthesis DNA_TNA_Chimera DNA-TNA Chimeric Product TNA_Synthesis->DNA_TNA_Chimera

Caption: Enzymatic synthesis of TNA via primer extension.

This protocol describes a typical primer extension assay for the enzymatic synthesis of TNA.[13][14]

  • Preparation of TNA Triphosphates (tNTPs): Chemically synthesize α-L-threofuranosyl nucleoside triphosphates for the desired bases.[13]

  • Primer Extension Reaction:

    • Reaction Mixture: Prepare a reaction mixture containing:

      • DNA primer-template duplex

      • Engineered TNA polymerase (e.g., Therminator DNA polymerase)[13]

      • The four tNTPs

      • Reaction buffer (specific to the polymerase used)

    • Incubation: Incubate the reaction mixture at the optimal temperature for the polymerase.

    • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the extension of the primer with TNA.

Component Description Reference
Enzyme Therminator DNA polymerase (a variant of 9°N DNA polymerase)[13]
Substrates α-L-threofuranosyl nucleoside triphosphates (tNTPs)[13]
Template/Primer DNA primer-template complex[13]
Analysis Method Denaturing Polyacrylamide Gel Electrophoresis (PAGE)[14]

Table 2: Key Components for Enzymatic TNA Synthesis

Recent advancements have led to the development of highly efficient TNA polymerases, such as the 10-92 TNA polymerase, which significantly improves the speed and fidelity of TNA synthesis.[10][11] Additionally, terminal deoxynucleotidyl transferase (TdT) has been shown to catalyze the untemplated synthesis of TNA at the 3' end of a DNA oligonucleotide, creating DNA-TNA chimeras with enhanced stability.[6][15]

Quantitative Data on TNA Properties

The unique structure of TNA, originating from the this compound sugar, results in distinct biophysical properties.

Property Observation Reference
Nuclease Resistance TNA is completely refractory to nuclease digestion.[1] TNA-protected DNA origami nanostructures show enhanced stability in the presence of exonuclease I, DNase I, and fetal bovine serum.[6][15][1][6]
Acid Stability Under acidic conditions (pH 3.3 at 90°C), TNA is significantly more resistant to degradation than DNA and RNA. The half-life of TNA was calculated to be 6.3 hours, compared to 10.9 minutes for DNA and 40.8 minutes for RNA.[2][2]
Duplex Formation TNA can form stable antiparallel Watson-Crick duplexes with itself, DNA, and RNA.[1][5] TNA forces an A-like helical geometry in heteroduplexes with DNA and RNA.[5][1][5]
Aptamer Binding Affinity (Kd) A TNA aptamer evolved to recognize human thrombin exhibited an equilibrium binding affinity (Kd) comparable to an RNA aptamer for the same target.[16][16]

Table 3: Summary of TNA Biophysical Properties

Conclusion

The incorporation of this compound is the cornerstone of Threose Nucleic Acid's unique and advantageous properties. The resulting 2'-3' phosphodiester linkage and altered backbone geometry confer exceptional stability against enzymatic and chemical degradation, making TNA a highly promising candidate for therapeutic and diagnostic applications. The continuous development of both chemical and enzymatic synthesis methods is expanding the accessibility and utility of TNA, paving the way for novel applications in synthetic biology and drug development. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this remarkable xeno-nucleic acid.

References

D-Threose: A Versatile Chiral Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

D-Threose, a four-carbon aldose sugar, has emerged as a significant chiral building block in the synthesis of a diverse array of novel compounds with promising biological activities. Its unique stereochemistry provides a versatile scaffold for the development of nucleoside analogs and other complex molecules with potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This technical guide provides an in-depth overview of the synthesis of this compound-derived compounds, their biological activities, and the signaling pathways they modulate, with a focus on Threose Nucleic Acid (TNA) and its analogs.

Synthesis of this compound Derived Nucleoside Analogs

The primary application of this compound as a building block is in the synthesis of nucleoside analogs, most notably the monomers required for the production of Threose Nucleic Acid (TNA). The general synthetic strategy involves the preparation of a protected threofuranosyl sugar, followed by a glycosylation reaction with a nucleobase, and subsequent conversion to a phosphoramidite (B1245037) or triphosphate monomer suitable for oligonucleotide synthesis.

A common and effective method for the crucial glycosylation step is the Vorbrüggen glycosylation.[1][2] This reaction typically involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, such as an acylated threofuranose, in the presence of a Lewis acid.[1][2]

While detailed protocols often start from the more readily available L-ascorbic acid to produce L-threose derivatives, the procedures are directly adaptable for the synthesis of this compound analogs by starting with the corresponding D-enantiomer of the precursor. The synthesis of the protected α-L-threofuranosyl sugar from L-ascorbic acid is a four-step process.[1][2] This is followed by the Vorbrüggen-Hilbert-Johnson glycosylation to yield the desired threofuranosyl nucleosides.[1][2] These nucleosides are then converted to their dimethoxytrityl (DMTr)-protected phosphoramidite monomers in an additional four steps.[1][2] These phosphoramidite monomers are the key building blocks for the automated solid-phase synthesis of TNA oligonucleotides.[1][2]

Experimental Protocols

Protocol 1: Synthesis of α-D-threofuranosyl Nucleoside Phosphoramidites (Adapted from L-threose synthesis)

This protocol outlines the general steps for the synthesis of α-D-threofuranosyl nucleoside phosphoramidites, the key building blocks for TNA. The process begins with the synthesis of the protected D-threofuranosyl sugar, followed by glycosylation and phosphitylation.

Step 1: Preparation of Protected D-Threofuranosyl Sugar

The synthesis of the protected D-threofuranosyl sugar is achieved in four steps starting from a suitable this compound precursor. This typically involves protection of the hydroxyl groups to ensure regioselectivity in subsequent reactions.

Step 2: Vorbrüggen Glycosylation

The protected D-threofuranosyl sugar is coupled with a silylated nucleobase (e.g., adenine, guanine, cytosine, or thymine) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This reaction forms the N-glycosidic bond to create the nucleoside.

Step 3: Conversion to DMTr-Protected Phosphoramidite Monomers

The resulting nucleoside undergoes a series of reactions to introduce the dimethoxytrityl (DMTr) protecting group at the 5'-hydroxyl position and a phosphoramidite moiety at the 3'-hydroxyl position. This yields the final phosphoramidite monomer ready for solid-phase oligonucleotide synthesis.

Biological Activity of this compound Derived Compounds

Derivatives of this compound, particularly TNA and its analogs, have demonstrated significant potential as therapeutic agents due to their unique biochemical properties. TNA's altered sugar-phosphate backbone, with a 3'-2' phosphodiester linkage, confers resistance to nuclease degradation, a critical advantage for in vivo applications.[3]

Anticancer Activity

Specific this compound derivatives have shown notable anticancer activity. For instance, 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) has demonstrated significant in vitro anticancer activity against a panel of cancer cell lines.[2] The 5'-O-acetyl derivative of this compound exhibited even greater activity against CCRF-CEM leukemia cells.[2]

CompoundCancer Cell LineED50 (µM)
1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosineCCRF-CEM2
L121010
P3885
S-18034
5'-O-acetyl-1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosineCCRF-CEM0.4
L12103
P3883
S-18013

Table 1: Anticancer Activity of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine and its 5'-O-acetyl derivative. [2]

Antiviral Activity

The antiviral potential of this compound derivatives is an active area of research. While specific IC50 values for TNA against viruses like HIV and HCV are not yet widely published in readily accessible literature, the structural similarity of TNA to other nucleoside analogs that are potent antiviral agents suggests significant promise. For example, 3'-deoxy-ara-C was evaluated against Herpes Simplex Virus-2 (HSV-2), Human Cytomegalovirus (HCMV), and Guinea Pig Cytomegalovirus (GPCMV), although it did not show high activity in these particular assays.[2]

CompoundVirusIC50 (µM)
1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosineHSV-2110
HCMV220
GPCMV1000

Table 2: Antiviral Activity of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. [2]

Signaling Pathways Modulated by this compound Derivatives

The precise mechanisms by which this compound derivatives exert their anticancer effects are under investigation. However, based on the known mechanisms of other nucleoside analogs and the central role of certain signaling pathways in cancer, it is hypothesized that TNA and its analogs may target key cellular processes. Aberrant activation of pathways like the PI3K/Akt/mTOR and MAPK signaling cascades is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] These pathways regulate critical cellular functions such as proliferation, survival, and apoptosis. The inhibition of these pathways by novel compounds can lead to the suppression of tumor growth and induction of cancer cell death.

Further research is needed to elucidate the specific interactions of this compound-derived compounds with these signaling pathways.

Visualizations

Synthesis_Workflow D_Threose This compound Protected_Sugar Protected D-Threofuranosyl Sugar D_Threose->Protected_Sugar Protection Nucleoside α-D-Threofuranosyl Nucleoside Protected_Sugar->Nucleoside Vorbrüggen Glycosylation Phosphoramidite DMTr-Protected Phosphoramidite Monomer Nucleoside->Phosphoramidite DMTr-Protection & Phosphitylation TNA Threose Nucleic Acid (TNA) Phosphoramidite->TNA Solid-Phase Synthesis

Caption: General workflow for the synthesis of TNA from this compound.

Signaling_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation TNA_Analog This compound Derived Nucleoside Analog (TNA) TNA_Analog->PI3K Inhibition? TNA_Analog->Akt Inhibition?

Caption: Hypothesized mechanism of action via the PI3K/Akt signaling pathway.

Conclusion

This compound stands as a valuable and versatile chiral starting material for the synthesis of novel compounds with significant therapeutic potential. The development of Threose Nucleic Acid and other nucleoside analogs derived from this compound represents a promising frontier in the search for more effective and stable antiviral and anticancer drugs. Further elucidation of their mechanisms of action and the specific signaling pathways they modulate will be crucial for the clinical translation of these innovative compounds. This guide provides a foundational understanding for researchers and drug development professionals to explore the rich chemistry and biology of this compound-based molecules.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of D-threose, a four-carbon aldose sugar and an important chiral building block. The following sections describe two primary methodologies: a classical chemical approach via the Kiliani-Fischer synthesis and a modern enzymatic method. Quantitative data is summarized for comparison, and detailed experimental workflows are provided to guide researchers in the successful synthesis and purification of this compound.

Comparison of this compound Synthesis Protocols

The selection of a synthesis protocol for this compound depends on factors such as available starting materials, desired yield, and the need for stereochemical purity. The following table summarizes key quantitative data for the described methods.

Synthesis MethodStarting MaterialKey Reagents/EnzymeReported Yield/ConversionPurity/Separation MethodReference
Kiliani-Fischer Synthesis D-GlyceraldehydeSodium cyanide, H₂, Pd/BaSO₄~30% (for the mixture of tetroses)Chromatographic separation of diastereomers[1]
Enzymatic Synthesis D,L-Erythrulose (B118282)D-Arabinose Isomerase (from Klebsiella pneumoniae)9.35% conversion to this compoundHigh-Performance Liquid Chromatography (HPLC)[2][3]

Protocol 1: Chemical Synthesis of this compound via Kiliani-Fischer Synthesis

This protocol describes the synthesis of this compound from D-glyceraldehyde using the Kiliani-Fischer chain extension reaction. This method produces a mixture of the C-2 epimers, D-erythrose and this compound, which must be separated in a subsequent purification step.[1][4]

Experimental Protocol

Step 1: Cyanohydrin Formation

  • In a fume hood, dissolve D-glyceraldehyde in distilled water to a desired concentration (e.g., 1 M).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium cyanide (NaCN) (1.1 molar equivalents) to the D-glyceraldehyde solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

Step 2: Reduction of the Nitrile to an Imine

  • Transfer the cyanohydrin mixture to a hydrogenation vessel.

  • Add a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure for your apparatus (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (typically 12-24 hours). Monitor the reaction by TLC or HPLC.

Step 3: Hydrolysis of the Imine to Aldehydes

  • Carefully depressurize the reaction vessel and filter the mixture through a pad of celite to remove the catalyst.

  • The aqueous solution now contains a mixture of D-erythrose and this compound. The imine intermediate hydrolyzes in situ in the aqueous environment.

Step 4: Purification of this compound

  • Concentrate the aqueous solution under reduced pressure to obtain a syrup containing the mixture of D-erythrose and this compound.

  • The separation of the diastereomers is the most challenging step and can be achieved using specialized chromatographic techniques.[5] High-performance liquid chromatography (HPLC) with a specialized carbohydrate column (e.g., a ligand-exchange or amino-functionalized column) is often effective.

    • HPLC Conditions (Example):

      • Column: Shodex SC1011 or equivalent

      • Mobile Phase: Acetonitrile/Water gradient

      • Flow Rate: Optimized for best separation (e.g., 0.5-1.0 mL/min)

      • Detector: Refractive Index (RI)

  • Collect the fractions corresponding to this compound and concentrate them under reduced pressure to yield the purified product.

Logical Workflow for Kiliani-Fischer Synthesis

Kiliani_Fischer_Synthesis start D-Glyceraldehyde cyanohydrin Cyanohydrin Formation (NaCN, H₂O) start->cyanohydrin reduction Nitrile Reduction (H₂, Pd/BaSO₄) cyanohydrin->reduction hydrolysis Imine Hydrolysis (in situ) reduction->hydrolysis mixture Mixture of D-Erythrose and this compound hydrolysis->mixture separation Chromatographic Separation (HPLC) mixture->separation erythrose D-Erythrose separation->erythrose threose This compound separation->threose

Kiliani-Fischer Synthesis Workflow

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from a racemic mixture of D,L-erythrulose using D-arabinose isomerase from Klebsiella pneumoniae.[2][3] This method offers high specificity under mild reaction conditions.

Experimental Protocol

Step 1: Preparation of D,L-Erythrulose (Starting Material)

  • If not commercially available, D,L-erythrulose can be prepared from L-erythrulose. L-erythrulose can be epimerized to a racemic mixture using D-tagatose 3-epimerase.[2]

  • Prepare a solution of L-erythrulose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add D-tagatose 3-epimerase and incubate at 37°C. The reaction can be monitored by observing the change in specific optical rotation, which will approach zero as the racemic mixture is formed.[2]

Step 2: Expression and Purification of D-Arabinose Isomerase

  • The gene encoding D-arabinose isomerase from Klebsiella pneumoniae can be cloned into a suitable expression vector (e.g., pET vector with a His-tag) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed E. coli in a suitable medium (e.g., LB broth) and induce protein expression with IPTG.

  • Harvest the cells by centrifugation and lyse them.

  • Purify the His-tagged D-arabinose isomerase from the cell lysate using Ni-NTA affinity chromatography.

  • Dialyze the purified enzyme against a suitable storage buffer.

Step 3: Enzymatic Isomerization

  • Prepare a reaction mixture containing the D,L-erythrulose mixture (e.g., 100 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a cofactor if required (e.g., 1 mM MnCl₂).

  • Add the purified D-arabinose isomerase to the reaction mixture to a final concentration of, for example, 10 µg/mL.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation for a set period (e.g., 24 hours).

  • Monitor the formation of this compound using HPLC. A conversion rate of approximately 9.35% has been reported under similar conditions.[2]

Step 4: Product Purification

  • Terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an acid (e.g., 0.1 M HCl).

  • Remove the denatured enzyme by centrifugation.

  • Purify this compound from the reaction mixture using HPLC with a carbohydrate analysis column, as described in Protocol 1, Step 4.

  • Collect and concentrate the this compound fractions.

Logical Workflow for Enzymatic Synthesis

Enzymatic_Synthesis start L-Erythrulose epimerization Epimerization (D-Tagatose 3-Epimerase) start->epimerization dl_erythrulose D,L-Erythrulose epimerization->dl_erythrulose isomerization Isomerization (D-Arabinose Isomerase) dl_erythrulose->isomerization mixture Reaction Mixture (this compound, D-Erythrose, Erythrulose) isomerization->mixture purification Purification (HPLC) mixture->purification threose This compound purification->threose byproducts Other Sugars purification->byproducts

Enzymatic Synthesis Workflow

References

Application Notes and Protocols for the Analytical Quantification of D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon monosaccharide, is a stereoisomer of D-erythrose. While not as central to metabolism as its epimer, this compound and its derivatives are subjects of growing interest in various fields, including glycobiology and the development of novel therapeutics. Accurate and precise quantification of this compound is crucial for understanding its metabolic roles, for its application as a chiral building block in chemical synthesis, and for quality control in related pharmaceutical products. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.

Analytical Methods for this compound Quantification

Several analytical methods can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative performance parameters for the different analytical methods used for this compound quantification.

Analytical MethodDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (RSD %)
HPLC Refractive Index (RI)0.01 - 0.05 mg/mL0.03 - 0.15 mg/mL> 0.99995 - 105%< 2.0% (Intra-day), < 3.0% (Inter-day)
GC-MS Mass Spectrometer (MS)ng/mL to pg/mL rangeng/mL range> 0.99HighHigh
Capillary Electrophoresis UV or LIFpmol to fmol rangepmol to fmol range> 0.99HighHigh

Note: The values presented are typical and may vary depending on the specific instrumentation, column, and experimental conditions.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

HPLC with RI detection is a robust and widely used method for the quantification of underivatized carbohydrates like this compound. Ligand exchange chromatography is particularly effective for separating sugar isomers.[2]

Workflow for HPLC-RID Analysis of this compound

A Sample Preparation (Dissolution & Filtration) B HPLC System (Shodex SUGAR SC1011 Column) A->B C Isocratic Elution (Deionized Water) B->C D Refractive Index Detection C->D E Data Analysis (Peak Area vs. Calibration Curve) D->E A Sample Drying B Derivatization (Oximation followed by Silylation) A->B C GC Separation B->C D Mass Spectrometry Detection C->D E Data Analysis (Quantification using Internal Standard) D->E A Derivatization (e.g., with APTS) B Capillary Electrophoresis Separation A->B C Detection (e.g., Laser-Induced Fluorescence) B->C D Data Analysis (Migration Time & Peak Area) C->D Erythrose D-Erythrose Enediol Enediol Intermediate Erythrose->Enediol Threose This compound Enediol->Threose A Ethylene Glycol B Glycolaldehyde A->B Ethylene glycol dehydrogenase C This compound B->C This compound aldolase D D-Threonate C->D This compound dehydrogenase E 2-Oxo-4-hydroxybutyrate D->E D-threonate dehydratase F 2,4-Dihydroxybutyric Acid E->F 2-oxo-4-hydroxybutyrate reductase

References

D-Threose: A Versatile Chiral Pool Starting Material for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon monosaccharide, has emerged as a valuable and versatile chiral building block in the stereoselective synthesis of complex organic molecules. Its inherent chirality, with two stereocenters, provides a predefined stereochemical framework that can be elaborated into a variety of chiral synthons. This makes this compound an attractive starting material in the synthesis of pharmaceuticals, including antiviral and anticancer agents, as well as other biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chiral pool starting material.

Applications of this compound in Chemical Synthesis

This compound serves as a precursor for a diverse range of chiral molecules, leveraging its unique stereochemistry to achieve high levels of stereocontrol in synthetic transformations.

1. Synthesis of Chiral Building Blocks:

This compound can be readily converted into a variety of chiral synthons through functional group manipulations. Protection of the hydroxyl groups, often as acetonides, allows for selective reactions at the aldehyde or remaining hydroxyl groups. These protected derivatives are key intermediates for further elaboration.

2. Synthesis of Nucleoside Analogs:

A significant application of this compound lies in the synthesis of nucleoside analogs with potential antiviral and anticancer activities. The threose scaffold can be modified and coupled with various nucleobases to generate unnatural nucleosides that can act as inhibitors of viral replication or cellular proliferation. The stereochemistry of this compound is crucial for the desired biological activity of the final nucleoside analog.

3. Asymmetric Synthesis of Complex Molecules:

The chiral backbone of this compound can be incorporated into larger, more complex molecules. It has been utilized as a chiral template to control the stereochemistry of key bond-forming reactions, leading to the enantioselective synthesis of natural products and their analogs.

Key Synthetic Transformations Utilizing this compound

Several fundamental organic reactions can be applied to this compound and its derivatives to construct complex chiral molecules. The inherent stereochemistry of this compound often directs the stereochemical outcome of these reactions.

Workflow for this compound Derivatization

G D_Threose This compound Protected_Threose Protected this compound (e.g., 2,3-O-isopropylidene-D-threose) D_Threose->Protected_Threose Protection Chain_Extended Chain-Extended Derivatives Protected_Threose->Chain_Extended Wittig / Grignard / Henry / Aldol Reactions Functionalized Functionalized Derivatives Protected_Threose->Functionalized Oxidation / Reduction / Substitution Final_Products Target Molecules (e.g., Nucleoside Analogs, Bioactive Compounds) Chain_Extended->Final_Products Cyclized Cyclized Products (e.g., β-lactams, Aziridines) Functionalized->Cyclized Functionalized->Final_Products Cyclized->Final_Products

Caption: General workflow for the derivatization of this compound into complex target molecules.

Experimental Protocols

Protocol 1: Protection of this compound as 2,3-O-Isopropylidene-D-threose

This protocol describes the protection of the vicinal diols of this compound, a common first step to enable selective reactions at other positions.

Materials:

  • This compound

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Suspend this compound in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature until the this compound has completely dissolved and TLC analysis indicates the formation of the product.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chain Extension of Protected this compound via Wittig Reaction

This protocol outlines a general procedure for a one-carbon homologation of a protected this compound derivative using a Wittig reagent.

Materials:

  • Protected this compound (e.g., aldehyde derived from 2,3-O-isopropylidene-D-threose)

  • (Triphenylphosphoranylidene)acetonitrile (or other suitable Wittig reagent)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the protected this compound aldehyde in anhydrous toluene.

  • Add the Wittig reagent to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the chain-extended product.

Quantitative Data Summary

Reaction TypeSubstrateReagentsProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
Wittig Olefination Aldoses with 2,3-threo configurationPh₃P=CHCO₂t-Bu(E)-α,β-unsaturated esters52-94High (E-selectivity)
Aldol Reaction Ketones and AldehydesBase or Acid catalystβ-hydroxy carbonylVariesVaries
Henry Reaction Aldehydes and NitroalkanesBase catalystβ-nitroalcoholGood to excellentModerate to high diastereoselectivity
Grignard Addition Aldehydes and Grignard reagents-Secondary AlcoholsVariesModerate to high diastereoselectivity
Aziridination AlkenesNitrene precursorsAziridinesVariesHigh enantioselectivity with chiral catalysts
β-Lactam Formation Imines and Ketenes (Staudinger)-β-LactamsHighHigh diastereoselectivity with chiral auxiliaries

This compound Derivatives in Drug Development

Derivatives of this compound have shown promise as therapeutic agents, particularly in the areas of oncology and virology. Their mechanism of action often involves the modulation of key signaling pathways.

1. Anticancer Potential:

Certain this compound-derived compounds are being investigated for their ability to inhibit cancer cell growth. These compounds may target signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes D_threose_deriv This compound Derivative D_threose_deriv->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Wnt/β-Catenin Signaling Pathway

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex Frizzled->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin promotes degradation of Nucleus Nucleus beta_Catenin->Nucleus translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription activates D_threose_deriv This compound Derivative D_threose_deriv->Destruction_Complex promotes

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound derivatives.

2. Antiviral Potential:

This compound has been utilized in the synthesis of HIV protease inhibitors. These inhibitors are designed to mimic the transition state of the viral protease, thereby blocking its activity and preventing viral maturation. The chiral centers derived from this compound are critical for achieving the correct three-dimensional structure for effective binding to the protease active site.[1][2][3][4][5][6]

PAK1 Signaling Pathway

G Growth_Factors Growth Factors Receptor Cell Surface Receptor Growth_Factors->Receptor PAK1 PAK1 Receptor->PAK1 activates Cytoskeletal_Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal_Dynamics Cell_Proliferation Cell Proliferation PAK1->Cell_Proliferation D_threose_deriv This compound Derivative D_threose_deriv->PAK1 inhibits

Caption: Potential inhibition of the PAK1 signaling pathway by this compound derivatives.

This compound is a powerful and versatile chiral pool starting material with broad applications in asymmetric synthesis. Its inherent stereochemistry provides a reliable foundation for the construction of complex chiral molecules, including promising drug candidates. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in academia and industry, facilitating the exploration of this compound in the development of novel synthetic methodologies and therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully unlock the potential of this valuable chiral building block.

References

Application Notes and Protocols for D-Threose Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of D-Threose for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols focus on a robust and widely adopted two-step derivatization method involving methoximation followed by silylation, which enhances the volatility and thermal stability of the sugar, making it amenable to GC-MS analysis.

Introduction

This compound, a four-carbon monosaccharide, is a key molecule in various biological pathways. Its accurate and sensitive quantification is crucial in metabolic studies, disease biomarker discovery, and in the quality control of pharmaceuticals. Due to its high polarity and low volatility, direct analysis of this compound by GC-MS is not feasible.[1] Chemical derivatization is a necessary step to convert the non-volatile sugar into a thermally stable and volatile compound suitable for GC analysis.[2]

The most common and effective derivatization strategy for sugars is a two-step process:

  • Methoximation: This step protects the aldehyde functional group in this compound, preventing the formation of multiple isomers (anomers) in the subsequent silylation step and during GC analysis.[3] This is achieved by reacting the sugar with methoxyamine hydrochloride, which converts the carbonyl group to a methoxime derivative.[4]

  • Silylation: Following methoximation, the hydroxyl groups of the this compound methoxime are converted to trimethylsilyl (B98337) (TMS) ethers.[3] This is typically accomplished using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] This process significantly increases the volatility of the molecule.[3]

The resulting methoxime-trimethylsilyl (MeOx-TMS) derivative of this compound is sufficiently volatile and thermally stable for reliable separation and detection by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • Pyridine (anhydrous, ≥99.8%)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Hexane (GC grade)

  • Internal Standard (e.g., Sorbitol, Ribitol)

  • Sample vials (2 mL) with screw caps (B75204) and septa

  • Heating block or incubator

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or pyridine) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • If using an internal standard, add a known amount to each standard and sample.

Sample Preparation:

  • For biological samples, perform a suitable extraction procedure to isolate the polar metabolites, including this compound.

  • Evaporate the solvent from the standards and samples to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[4] It is critical to ensure the sample is completely dry as silylation reagents are sensitive to moisture.[7]

Derivatization Protocol (Two-Step Methoximation and Silylation)

Step 1: Methoximation

  • To the dried sample/standard, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[6]

  • Cap the vials tightly and vortex for 1 minute to ensure complete dissolution.

  • Incubate the mixture at a controlled temperature. Common conditions include 30°C for 90 minutes or 60°C for 45 minutes.[8][9]

  • After incubation, cool the vials to room temperature.

Step 2: Silylation

  • To the methoximated sample, add 90 µL of MSTFA with 1% TMCS (or BSTFA with 1% TMCS).[10]

  • Cap the vials tightly and vortex for 1 minute.

  • Incubate the mixture at a controlled temperature. Common conditions include 37°C for 30 minutes or 70°C for 30 minutes.[4][11]

  • After incubation, cool the vials to room temperature. The sample is now ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with hexane.

GC-MS Analysis

3.1. Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) data acquisition.

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.[6]

    • (Note: The temperature program should be optimized for the specific instrument and column used.)

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 50-600 for full scan mode. For targeted analysis, select characteristic ions for SIM mode.

3.2. Data Analysis

  • Identify the derivatized this compound peaks in the chromatogram based on their retention times and mass spectra by comparing them to a derivatized standard. Due to the formation of syn and anti isomers during methoximation, two chromatographic peaks may be observed for this compound.[2]

  • Quantify this compound by integrating the peak areas of a characteristic quantifier ion and comparing them against a calibration curve generated from the derivatized standards.

Quantitative Data

Quantitative performance data for this compound is not widely available in the literature. However, the following table summarizes representative quantitative data for the closely related C4 aldose isomer, D-Erythrose, which is expected to have very similar chromatographic and mass spectrometric behavior. This data can be used as a reference for method development and validation for this compound analysis.

Analyte (as MeOx-TMS derivative)Approximate Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Characteristic Mass Fragments (m/z)
D-Erythrose12.1Not ReportedNot Reported73, 103, 147, 204, 217

Note: The retention time is highly dependent on the specific GC column, temperature program, and other chromatographic conditions.[6] The characteristic mass fragments are based on typical fragmentation patterns of TMS-derivatized sugars, with m/z 73 being a characteristic ion for a trimethylsilyl group.[2]

Diagrams

This compound Derivatization Workflow

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Start This compound Standard or Biological Extract Dry Evaporate to Dryness (N2 Stream or Vacuum) Start->Dry Methoximation Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate (e.g., 30°C, 90 min) Dry->Methoximation Silylation Step 2: Silylation Add MSTFA + 1% TMCS Incubate (e.g., 37°C, 30 min) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for this compound derivatization and GC-MS analysis.

Logical Relationship of Derivatization Steps

DerivatizationLogic D_Threose This compound (Non-volatile) Methoximation Methoximation (Protects Aldehyde) D_Threose->Methoximation Methoxyamine HCl Silylation Silylation (Increases Volatility) Methoximation->Silylation MSTFA/BSTFA MeOx_TMS_Threose MeOx-TMS-D-Threose (Volatile & Thermally Stable) Silylation->MeOx_TMS_Threose

Caption: Logical steps in the derivatization of this compound.

References

Enzymatic Synthesis of D-Threose and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of D-Threose and its derivatives. This compound, a four-carbon aldose sugar, is a valuable chiral building block in the synthesis of various pharmaceuticals, including antiviral and anticancer nucleoside analogs. Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical methods, allowing for production under mild conditions with high stereoselectivity.

I. Enzymatic Synthesis of this compound using D-Arabinose Isomerase

This section outlines the synthesis of this compound from a mixture of D,L-erythrulose using D-arabinose isomerase.

Application Notes:

D-arabinose isomerase (EC 5.3.1.3) from Klebsiella pneumoniae catalyzes the isomerization of ketoses to aldoses. In this application, it is utilized to convert D-erythrulose, the ketose counterpart, into this compound. The process begins with the epimerization of the more readily available L-erythrulose to a D,L-erythrulose mixture, followed by the specific isomerization of the D-enantiomer to this compound. This enzymatic route provides a direct pathway to this rare sugar, which can be challenging to synthesize chemically. A reported conversion rate for this specific isomerization is 9.35%.

Experimental Protocol:

1. Production and Purification of Recombinant D-Arabinose Isomerase (General Procedure):

  • Expression: The gene encoding D-arabinose isomerase from Klebsiella pneumoniae is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression host (e.g., BL21(DE3)).

  • Culture: Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged D-arabinose isomerase is loaded onto a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the enzyme with elution buffer (lysis buffer with 250 mM imidazole). Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

2. Enzymatic Synthesis of this compound:

  • Substrate Preparation: Prepare a solution containing a D,L-erythrulose mixture. This can be achieved by the epimerization of L-erythrulose using D-tagatose 3-epimerase.

  • Reaction Mixture: In a reaction vessel, combine the D,L-erythrulose solution with 50 mM phosphate (B84403) buffer (pH 8.0) and 1 mM MnCl₂.

  • Enzymatic Reaction: Add the purified D-arabinose isomerase to the reaction mixture. The optimal temperature for the isomerase from Klebsiella pneumoniae is around 40-50°C. Incubate the reaction with gentle agitation.

  • Reaction Monitoring: Monitor the formation of this compound over time using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar analysis (e.g., Shodex SUGAR SC1011).

  • Reaction Termination: Once the reaction has reached equilibrium (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by acidification.

3. Purification of this compound:

  • Enzyme Removal: If not heat-inactivated, remove the enzyme by ultrafiltration.

  • Chromatographic Separation: this compound can be separated from the remaining erythrulose (B1219606) and other components by preparative HPLC using a ligand exchange column (e.g., Shodex SUGAR SC1011) with deionized water as the mobile phase. The separation is based on the differential interaction of the sugar hydroxyl groups with the column's stationary phase.

II. Synthesis of this compound Derivatives using D-Fructose-6-Phosphate Aldolase (B8822740)

This section describes the use of this compound as an acceptor substrate for D-fructose-6-phosphate aldolase (FSA) to synthesize this compound derivatives.

Application Notes:

D-fructose-6-phosphate aldolase (FSA) (EC 4.1.2.16) is a versatile enzyme that catalyzes the stereoselective aldol (B89426) addition of a donor molecule (e.g., dihydroxyacetone) to an aldehyde acceptor. This compound has been identified as a good acceptor substrate for FSA, which opens up possibilities for the synthesis of a variety of novel and complex carbohydrate-related compounds.[1] This method is particularly useful for creating C-C bond extensions from the C1 position of this compound, leading to the formation of higher-carbon sugar derivatives with defined stereochemistry.

Experimental Protocol:

1. General Procedure for FSA-Catalyzed Synthesis of a this compound Derivative:

  • Reaction Mixture: In a suitable buffer (e.g., 100 mM triethanolamine (B1662121) (TEA) buffer, pH 7.0), dissolve this compound and the donor substrate (e.g., dihydroxyacetone).

  • Enzyme Addition: Add purified D-fructose-6-phosphate aldolase (FSA) to the reaction mixture.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 25°C) with gentle shaking.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC to observe the consumption of this compound and the formation of the new product.

  • Work-up and Purification: Once the reaction is complete, the enzyme can be removed by ultrafiltration. The this compound derivative can then be purified from the reaction mixture using column chromatography on silica (B1680970) gel or by preparative HPLC.

Quantitative Data Summary

Enzymatic MethodEnzyme SourceSubstrate(s)Product(s)Conversion/YieldReference
IsomerizationKlebsiella pneumoniaeD,L-ErythruloseThis compound9.35% conversion
Aldol Addition (Qualitative)Escherichia coli (FSA)This compound, DihydroxyacetoneThis compound derivativeGood acceptor[1]

Visualizations

Enzymatic_Synthesis_of_D_Threose cluster_step1 Step 1: Epimerization cluster_step2 Step 2: Isomerization L-Erythrulose L-Erythrulose D,L-Erythrulose D,L-Erythrulose L-Erythrulose->D,L-Erythrulose D-tagatose 3-epimerase D-Erythrulose_in_mix D-Erythrulose This compound This compound D-Erythrulose_in_mix->this compound D-arabinose isomerase

Enzymatic synthesis of this compound workflow.

FSA_Reaction_Mechanism This compound This compound Enamine_Intermediate Enamine Intermediate (from Dihydroxyacetone) This compound->Enamine_Intermediate attacks Dihydroxyacetone Dihydroxyacetone (Donor) FSA_Enzyme FSA Enzyme (Active Site) Dihydroxyacetone->FSA_Enzyme binds to FSA_Enzyme->Enamine_Intermediate forms Aldol_Adduct Aldol Adduct (Covalent Intermediate) Enamine_Intermediate->Aldol_Adduct forms Threose_Derivative This compound Derivative (Product) Aldol_Adduct->Threose_Derivative hydrolyzes to release Released_Enzyme FSA Enzyme (Regenerated) Aldol_Adduct->Released_Enzyme regenerates

References

Protocol for Incorporating D-Threose into Nucleic Acid Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the incorporation of D-Threose into nucleic acid analogs, focusing on the synthesis and application of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analog in which the natural ribose sugar is replaced by a four-carbon α-L-threofuranosyl sugar.[1][2] This structural modification, which results in a shorter backbone repeat unit compared to DNA and RNA, confers unique properties to TNA, including remarkable resistance to nuclease degradation and the ability to form stable duplexes with itself, DNA, and RNA.[1][3][4][5][6] These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications.[3][6][7][8]

Data Presentation

Table 1: Dissociation Constants (K_D) of TNA-containing Duplexes
DuplexDissociation Constant (K_D) (nM)
DNA/DNA15
RNA/RNA12
RNA/TNA45
DNA/TNA135

This table summarizes the dissociation constants for various nucleic acid duplexes, indicating that TNA forms more stable duplexes with RNA than with DNA. The data suggests a degree of structural incompatibility within the DNA/TNA heteroduplex.[1][9]

Experimental Protocols

Protocol 1: Chemical Synthesis of TNA Phosphoramidite (B1245037) Monomers

This protocol outlines the preparation of dimethoxytrityl (DMTr)-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers, which are essential building blocks for the solid-phase synthesis of TNA oligonucleotides.[10][11] The synthesis starts from commercially available L-ascorbic acid.[10][11]

Materials:

  • L-ascorbic acid

  • Reagents for a four-step synthesis to obtain the protected threofuranosyl sugar

  • Nucleobases (A, C, G, T, or analogs like diaminopurine)

  • Reagents for Vorbrüggen-Hilbert-Johnson glycosylation

  • Dimethoxytrityl chloride (DMTr-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (e.g., acetonitrile, pyridine)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Synthesis of Protected Threofuranosyl Sugar: Starting from L-ascorbic acid, the protected threofuranosyl sugar is obtained in four steps.[10][11]

  • Glycosylation: Perform a Vorbrüggen-Hilbert-Johnson glycosylation reaction to couple the protected threofuranosyl sugar with the desired nucleobase (e.g., adenine, guanine, cytosine, thymine).[10][11] This reaction yields the threofuranosyl nucleoside. For guanosine (B1672433) synthesis, a strategy using 2-amino-6-chloro purine (B94841) can be employed to achieve regiospecificity and improve efficiency.[12][13]

  • 5'-O-DMTr Protection: Protect the 5'-hydroxyl group of the threofuranosyl nucleoside with a dimethoxytrityl (DMTr) group by reacting it with DMTr-Cl in pyridine.

  • Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl group by reacting the DMTr-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine).

  • Purification: Purify the resulting TNA phosphoramidite monomer using silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis of TNA Oligonucleotides

This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using the prepared TNA phosphoramidite monomers on a standard DNA synthesizer.[10][11]

Materials:

  • TNA phosphoramidite monomers (A, C, G, T)

  • Controlled pore glass (CPG) solid support

  • Standard DNA synthesis reagents (e.g., activator, capping solution, oxidizing solution, deblocking solution)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

Methodology:

  • Synthesizer Setup: Program a standard DNA synthesizer for the desired TNA sequence.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each monomer addition:

    • Deblocking: Removal of the DMTr protecting group from the 5'-hydroxyl of the growing chain.

    • Coupling: Addition of the next TNA phosphoramidite monomer to the deprotected 5'-hydroxyl. A single 5-minute coupling with 50 mM of phosphoramidite can be used.[12][13]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final coupling step, cleave the TNA oligonucleotide from the solid support and remove the protecting groups by treating with concentrated ammonium hydroxide at 55°C for 18 hours.[12][13]

  • Purification: Purify the crude TNA oligonucleotide using methods such as anion-exchange HPLC (AEX-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Enzymatic Synthesis of TNA by Polymerase-Mediated Primer Extension

This protocol details the incorporation of TNA triphosphates (tNTPs) into a growing nucleic acid chain using a DNA polymerase.[14][15] This method allows for the template-directed synthesis of TNA segments.

Materials:

  • TNA triphosphates (tNTPs) for the desired bases.[14]

  • DNA primer-template complex.

  • DNA polymerase (e.g., Therminator DNA polymerase, a variant of 9°N DNA polymerase, or an engineered TNA polymerase like 10-92).[7][8][14]

  • Reaction buffer specific to the polymerase.

  • dNTPs (for DNA extension if required).

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the DNA primer-template duplex, the selected DNA polymerase, the appropriate reaction buffer, and the desired tNTPs.

  • Primer Extension: Incubate the reaction at the optimal temperature for the polymerase. The polymerase will extend the DNA primer by incorporating tNTPs opposite the corresponding bases on the DNA template.

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the extension of the primer with TNA units.

Mandatory Visualizations

Diagram 1: Chemical Synthesis of TNA Phosphoramidites

TNA_Phosphoramidite_Synthesis L_Ascorbic_Acid L-Ascorbic Acid Protected_Sugar Protected Threofuranosyl Sugar L_Ascorbic_Acid->Protected_Sugar Four Steps Nucleoside Threofuranosyl Nucleoside Protected_Sugar->Nucleoside Glycosylation DMTr_Nucleoside 5'-O-DMTr Threofuranosyl Nucleoside Nucleoside->DMTr_Nucleoside DMTr Protection Phosphoramidite TNA Phosphoramidite DMTr_Nucleoside->Phosphoramidite Phosphitylation

Caption: Workflow for TNA phosphoramidite synthesis.

Diagram 2: Enzymatic Incorporation of TNA

Enzymatic_TNA_Incorporation cluster_components Reaction Components cluster_process Process cluster_analysis Analysis Primer_Template DNA Primer-Template Duplex Incubation Incubation at Optimal Temperature Primer_Template->Incubation Polymerase DNA Polymerase (e.g., Therminator) Polymerase->Incubation tNTPs TNA Triphosphates (tNTPs) tNTPs->Incubation Extension Primer Extension Incubation->Extension PAGE Denaturing PAGE Extension->PAGE TNA_Product TNA-containing Oligonucleotide PAGE->TNA_Product

Caption: Workflow for enzymatic TNA incorporation.

References

Application Notes: D-Threose as a Substrate for Studying Aldose Reductase and the Polyol Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Threose, a four-carbon monosaccharide, serves as a valuable tool for researchers, scientists, and drug development professionals investigating specific aspects of carbohydrate metabolism, particularly the polyol pathway. While not a central player in mainstream glycolysis or the pentose (B10789219) phosphate (B84403) pathway, its interaction with aldose reductase provides a specific probe for studying this enzyme's activity and its role in diabetic complications. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[1]

Mechanism of Action and Applications

This compound and its stereoisomer L-Threose are recognized as substrates by aldose reductase (AKR1B1), an enzyme with broad specificity for various aldehydes.[2][3] The enzyme catalyzes the NADPH-dependent reduction of this compound to D-threitol. This activity allows for the use of this compound in several key research applications:

  • Characterizing Aldose Reductase Activity: this compound can be used as a substrate in enzymatic assays to determine the kinetic parameters of aldose reductase and to screen for potential inhibitors.[2]

  • Investigating the Polyol Pathway: By tracing the conversion of labeled this compound to D-threitol, researchers can study the flux and activity of the polyol pathway in various tissues and cell types.[4]

  • Understanding Diabetic Complications: As the polyol pathway is linked to diabetic complications, this compound can be used in models to understand the pathological role of aldose reductase and to test the efficacy of inhibitors.

Quantitative Data: Aldose Reductase Substrate Specificity

The following table summarizes the kinetic parameters of aldose reductase for this compound and other relevant substrates, highlighting the enzyme's broad substrate specificity.

SubstrateSpecificity Constant (Ks) mM⁻¹min⁻¹Reference
D-Glyceraldehyde1860[2]
L-Glyceraldehyde6840[2]
This compound 114 [2]
L-Threose 276 [2]
D-Arabinose0.24[2]
L-Arabinose10.8[2]
D-Xylose8.4[2]
L-Xylose0.48[2]
D-Idose4.2[2]
L-Idose35.75[2]
D-Glucose0.06[2]

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Activity Assay Using this compound

This protocol describes a spectrophotometric method to determine the activity of purified or recombinant aldose reductase by monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified or recombinant aldose reductase

  • This compound solution (substrate)

  • NADPH solution

  • Sodium phosphate buffer (0.1 M, pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplate (optional, for high-throughput screening)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sodium phosphate buffer. The final concentration in the assay will typically be in the millimolar range.

    • Prepare a fresh stock solution of NADPH in sodium phosphate buffer. The final concentration in the assay is typically around 0.1-0.2 mM.

    • Dilute the aldose reductase enzyme in cold sodium phosphate buffer to the desired concentration.

  • Assay Reaction:

    • In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:

      • Sodium phosphate buffer

      • NADPH solution

      • Aldose reductase enzyme

    • Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation of Reaction:

    • Initiate the reaction by adding the this compound solution to the pre-incubated mixture.

  • Measurement of NADPH Oxidation:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus, the aldose reductase activity.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (μmol/min).

    • Enzyme activity can be expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADPH per minute under the specified conditions.

Protocol 2: Cellular Uptake and Metabolism of Labeled this compound

This protocol outlines a method to study the uptake and conversion of this compound to D-threitol in a cellular or tissue model using a labeled form of this compound (e.g., [1-¹³C]this compound or [¹⁴C]L-tetrose).[4]

Materials:

  • Cell culture or tissue explants (e.g., rat lens)[4]

  • Culture medium

  • Labeled this compound (e.g., [1-¹³C]this compound)[4]

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Analytical equipment for detecting the labeled product (e.g., NMR spectrometer for ¹³C or scintillation counter for ¹⁴C)[4]

Procedure:

  • Cell/Tissue Culture and Treatment:

    • Culture cells or tissues under appropriate conditions.

    • Incubate the cells or tissues with the labeled this compound in the culture medium for a specified period (e.g., 24 hours).[4]

  • Sample Collection and Preparation:

    • After incubation, wash the cells or tissues thoroughly with ice-cold PBS to remove any extracellular labeled this compound.

    • Lyse the cells or homogenize the tissue to release the intracellular contents.

  • Analysis of Labeled Metabolites:

    • Analyze the cell or tissue lysate using the appropriate analytical technique to identify and quantify the labeled D-threitol.

    • For ¹³C-labeled compounds, NMR spectroscopy can be used to distinguish the labeled product from other metabolites.[4]

    • For ¹⁴C-labeled compounds, liquid scintillation counting can be used to measure the amount of radioactivity incorporated into the product.[4]

  • Data Interpretation:

    • The amount of labeled D-threitol formed provides a measure of the activity of the polyol pathway in the specific cellular or tissue model.

Visualizations

Polyol_Pathway cluster_complications Diabetic Complications Glucose Glucose Aldose_Reductase Aldose Reductase (AKR1B1) Glucose->Aldose_Reductase Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose D_Threose This compound D_Threose->Aldose_Reductase D_Threitol D-Threitol Aldose_Reductase->Sorbitol from Glucose Aldose_Reductase->D_Threitol from this compound NADP NADP+ Aldose_Reductase->NADP Sorbitol_Dehydrogenase->Fructose NADH NADH Sorbitol_Dehydrogenase->NADH NADPH NADPH NADPH->Aldose_Reductase Redox Imbalance Redox Imbalance NADP->Redox Imbalance NAD NAD+ NAD->Sorbitol_Dehydrogenase

Caption: The Polyol Pathway and the role of this compound.

Aldose_Reductase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Enzyme Prepare Aldose Reductase Solution Mix Combine Buffer, NADPH, and Enzyme Enzyme->Mix Substrate Prepare this compound Solution Initiate Add this compound to Initiate Reaction Substrate->Initiate Cofactor Prepare NADPH Solution Cofactor->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Initiate Spectro Monitor Absorbance Decrease at 340 nm Initiate->Spectro Calc_Rate Calculate Rate of NADPH Consumption Spectro->Calc_Rate Det_Activity Determine Enzyme Activity Calc_Rate->Det_Activity

Caption: Experimental workflow for Aldose Reductase assay.

References

Application Notes and Protocols for D-Threose Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon monosaccharide, is a stereoisomer of D-Erythrose and a key chiral building block in the synthesis of various organic molecules, including nucleoside analogs with potential antiviral and anticancer activities. Understanding the stability of this compound is critical for its application in drug development, formulation, and as a research tool. These application notes provide a comprehensive overview of this compound stability, factors influencing its degradation, and detailed protocols for its analysis.

Chemical Stability of this compound

This compound is notably more stable than its C2 epimer, D-Erythrose.[1] This difference in stability is primarily attributed to the stereochemistry of the hydroxyl group at the second carbon, which influences the propensity for intramolecular rearrangement.[1] The primary degradation pathway for this compound under mild basic conditions is isomerization, which includes carbonyl migration and epimerization, leading to the formation of D-Erythrulose.[1]

Factors Influencing this compound Stability

The stability of this compound is significantly influenced by several factors, primarily pH and temperature.

  • pH: this compound exhibits greater stability in acidic to neutral aqueous solutions.[2] As the pH becomes more alkaline, the rate of degradation increases significantly. This is due to the base-catalyzed isomerization reactions.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal degradation kinetics for pentose-based carbohydrate polymers show a multi-stage degradation process, starting with the loss of moisture at lower temperatures, followed by the loss of high boiling volatile components at higher temperatures.[3]

  • Co-solvents: The use of co-solvents in formulations can impact the stability of drugs that undergo hydrolytic degradation by reducing the concentration of water.[4] While specific data on this compound in various co-solvents is limited, it is a critical parameter to evaluate during formulation development.

  • Forced Degradation: Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to understand the intrinsic stability of this compound and to identify potential degradation products.[5][6][7][8]

Data Presentation

The following tables summarize the available quantitative and qualitative data on this compound stability.

Table 1: Half-life of this compound under Basic Conditions

ParameterThis compoundExperimental ConditionsReference
Half-life (t½)>12 hours80 mM in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C[1]

Table 2: Qualitative Stability of this compound under Different pH Conditions

pH ConditionStabilityDegradation Pathway
Acidic (e.g., pH 4-6)HighMinimal degradation expected.
Neutral (e.g., pH 7)GoodSlow isomerization may occur over extended periods.
Basic (e.g., pH > 8)LowAccelerated isomerization to D-Erythrulose.

Experimental Protocols

Protocol 1: Determination of this compound Stability by 13C NMR Spectroscopy

This protocol is adapted from studies comparing the chemical reactivity of D-Erythrose and this compound and is designed to monitor the isomerization of this compound.

Materials:

  • D-[1-13C]-Threose

  • Buffer solution (e.g., 160 mM sodium bicarbonate, pH 8.5)

  • NMR tubes

  • 13C Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of 80 mM D-[1-13C]-Threose in the chosen buffer solution. The use of 13C-labeled sugar simplifies the NMR spectra for easier quantification.

  • NMR Spectroscopy: Transfer the sample solution to an NMR tube. The reaction is monitored over time at a constant temperature (e.g., 25°C or 40°C) using a 13C NMR spectrometer.

  • Data Acquisition: Record 13C NMR spectra at regular intervals to track the disappearance of the this compound signal and the appearance of signals from isomerization products like D-Erythrulose.

  • Data Analysis: Determine the relative concentrations of this compound and its isomerization products by integrating the corresponding peaks in the 13C NMR spectra. Calculate the rate of disappearance of this compound and the rate of appearance of the products from the changes in their concentrations over time. The half-life of this compound under the specific experimental conditions can then be determined from these rates.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points, neutralize, and analyze.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature. Withdraw samples at various time points, neutralize, and analyze.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature, protected from light. Withdraw samples at various time points and analyze.

  • Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose solid this compound to light in a photostability chamber. Keep a control sample in the dark. Withdraw samples from both at various time points, dissolve in a suitable solvent, and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating method to quantify the remaining this compound and any degradation products formed.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general guideline for the quantification of this compound using HPLC.

Instrumentation and Column:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Column suitable for sugar analysis, such as a ligand exchange column (e.g., Shodex SUGAR SC1011) or an amino column.

Reagents:

  • This compound standard

  • High-purity water (for ligand exchange) or acetonitrile/water mixture (for amino column) as mobile phase.

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set the appropriate column temperature and flow rate for the chosen column and mobile phase.

  • Injection and Data Acquisition: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Quantify this compound by comparing the peak area of the sample with the calibration curve generated from the standards.

Visualizations

This compound Degradation Pathway

G This compound Isomerization Pathway D_Threose This compound Enediol_Intermediate Enediol Intermediate D_Threose->Enediol_Intermediate Carbonyl Migration/ Epimerization D_Erythrulose D-Erythrulose Enediol_Intermediate->D_Erythrulose

Caption: Isomerization of this compound to D-Erythrulose via an enediol intermediate.

Experimental Workflow for this compound Stability Study

G Workflow for this compound Stability Assessment cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Sample_Prep Prepare this compound Samples Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photolytic Data_Analysis Quantify this compound and Degradation Products Analysis->Data_Analysis Stability_Profile Establish Stability Profile and Degradation Pathways Data_Analysis->Stability_Profile G Metabolic Context of this compound PPP Pentose Phosphate Pathway (PPP) Erythrose4P D-Erythrose-4-Phosphate PPP->Erythrose4P Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Erythrose4P->Aromatic_AA D_Threose This compound Metabolic_Pathways Other Metabolic Pathways D_Threose->Metabolic_Pathways Derivatives This compound Derivatives D_Threose->Derivatives Bio_Activity Potential Biological Activities (e.g., Antioxidant) Derivatives->Bio_Activity

References

D-Threose as a Substrate in Enzyme Kinetics Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon aldotetrose sugar, serves as a valuable substrate in various biochemical and pharmaceutical research applications.[1][2] As the C2 epimer of the more common D-erythrose, its distinct stereochemistry influences its biological activity and interaction with enzymes. While not as central to primary metabolic pathways as D-erythrose, this compound is metabolized by several enzymes, making it a subject of interest for enzyme kinetics studies, metabolic pathway elucidation, and the development of novel therapeutics.[2] Derivatives of this compound have also been noted for their potential antioxidant properties. This document provides detailed application notes and protocols for utilizing this compound as a substrate in enzyme kinetics assays, focusing on key enzymes known to exhibit activity with this sugar.

Application Note 1: Erythrose Reductase Activity with this compound

Background: Erythrose reductases (ERs) are NADPH-dependent enzymes found in filamentous fungi, such as Trichoderma reesei, Aspergillus niger, and Fusarium graminearum.[3] These enzymes catalyze the reduction of D-erythrose to erythritol. Notably, several of these enzymes exhibit high substrate specificity and activity with this compound, converting it to D-threitol.[3]

Data Presentation: Kinetic Parameters of Fungal Erythrose Reductases

The following table summarizes the kinetic parameters of a purified erythrose reductase from Trichoderma reesei with this compound and other substrates.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)
This compound 10.3 ± 1.14.8 ± 0.20.47
D-Erythrose5.3 ± 0.65.1 ± 0.20.96
L-Glyceraldehyde20.2 ± 3.45.5 ± 0.40.27
Glyoxal8.1 ± 1.22.1 ± 0.10.26
L-Arabinose12.3 ± 1.90.3 ± 0.00.02

Data adapted from a study on erythrose reductases from filamentous fungi. The enzyme from T. reesei showed comparable high activity with both D-erythrose and this compound.[3]

Experimental Protocol: Spectrophotometric Assay for Erythrose Reductase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of erythrose reductase using this compound as a substrate. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.

Materials:

  • Purified erythrose reductase

  • This compound solution (stock concentration, e.g., 1 M)

  • NADPH solution (stock concentration, e.g., 10 mM)

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NADPH to a final concentration of 150-200 µM.

  • Enzyme Addition: Add a fixed amount of purified erythrose reductase to the reaction mixture. The amount of enzyme should be optimized to ensure a linear reaction rate for the desired duration.

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to record a baseline absorbance.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of this compound to the cuvette. A typical concentration range to test would be 0.1 to 10 times the expected K_m_ value.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

Erythrose_Reductase_Reaction D_Threose This compound Enzyme Erythrose Reductase D_Threose->Enzyme NADPH NADPH NADPH->Enzyme Threitol D-Threitol Enzyme->Threitol NADP NADP+ Enzyme->NADP ER_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Assay Buffer (Potassium Phosphate) Mix Combine Buffer, NADPH, and Enzyme in Cuvette Buffer->Mix Substrate Prepare this compound Stock Solution Initiate Initiate with this compound Substrate->Initiate Cofactor Prepare NADPH Stock Solution Cofactor->Mix Equilibrate Equilibrate at 30°C (5 min) Mix->Equilibrate Equilibrate->Initiate Monitor Monitor A340 Decrease Initiate->Monitor Calc_V0 Calculate Initial Velocity (v₀) Monitor->Calc_V0 Plot Plot v₀ vs. [this compound] Calc_V0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine Determine Km and Vmax Fit->Determine Polyol_Pathway Glucose Glucose AR Aldose Reductase (NADPH -> NADP+) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH Fructose Fructose D_Threose This compound D_Threose->AR Threitol Threitol AR->Sorbitol AR->Threitol SDH->Fructose HPLC_Workflow Start Start Enzymatic Reaction (Isomerase + Erythrulose) Time_Point Take Aliquot at Time 't' Start->Time_Point Quench Quench Reaction (e.g., with HCl) Time_Point->Quench Centrifuge Centrifuge to Remove Enzyme Quench->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject onto HPLC Filter->Inject Analyze Analyze Chromatogram (Quantify this compound) Inject->Analyze Analyze->Time_Point Repeat for next time point End End Analyze->End After final time point

References

Application Notes and Protocols for the HPLC Separation of D-Threose from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of D-Threose from its isomers using High-Performance Liquid Chromatography (HPLC). The methods outlined are crucial for the accurate quantification and purification of these tetrose sugars in various applications, including glycobiology, diagnostics, and pharmaceutical development.

Introduction

This compound is a four-carbon monosaccharide, a tetrose, that plays a role in various biological processes and serves as a chiral building block in organic synthesis. Its stereoisomers, including D-erythrose (a diastereomer) and L-threose (an enantiomer), often coexist in biological and synthetic mixtures. Due to their structural similarities, the separation of these isomers presents a significant analytical challenge. This document details two primary HPLC-based methodologies for the effective separation of this compound from its key isomers: Ligand Exchange Chromatography and Hydrophilic Interaction Chromatography (HILIC).

Method 1: Ligand Exchange Chromatography

Ligand exchange chromatography is a highly effective technique for the separation of sugar isomers. This method relies on the differential formation of transient complexes between the hydroxyl groups of the sugars and metal ions immobilized on the stationary phase.

Application Note

The Shodex SUGAR SC1011 column is particularly well-suited for the separation of this compound and its C-2 epimer, D-Erythrose.[1][2][3][4] The stationary phase consists of a sulfonated polystyrene-divinylbenzene resin with calcium ions (Ca²⁺) as counter-ions.[1] The separation mechanism is based on the varying strengths of the complexes formed between the hydroxyl groups of the sugar isomers and the calcium ions on the resin.[5] This method offers excellent resolution using a simple and environmentally friendly mobile phase of pure water.

Quantitative Data

The following table summarizes the typical retention times for this compound and its isomer D-Erythrose using the Shodex SUGAR SC1011 column.

CompoundRetention Time (minutes)
This compound~15.8[1]
D-Erythrose~16.5[1]

Note: Retention times are approximate and can vary depending on the specific HPLC system, column age, and precise experimental conditions.

Experimental Protocol

1. Instrumentation and Column:

  • HPLC system equipped with a Refractive Index (RI) detector.[1]

  • Analytical Column: Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm).[1][2]

  • Guard Column: Shodex SC-G (optional but recommended).[1]

2. Reagents and Materials:

  • This compound standard

  • D-Erythrose standard

  • Deionized water (18.2 MΩ·cm or equivalent)[1]

3. Chromatographic Conditions:

  • Mobile Phase: 100% Deionized Water[1][6]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 80-85 °C[1][2]

  • Detector: Refractive Index (RI) Detector[1]

  • Injection Volume: 10 µL[1]

4. Sample Preparation:

  • Accurately weigh and dissolve this compound and D-Erythrose standards or the sample in deionized water to a suitable concentration (e.g., 0.5% w/v).[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

5. Data Analysis:

  • Identify the peaks in the chromatogram based on the retention times of the individual standards.

  • For quantitative analysis, generate a calibration curve using a series of standard solutions of known concentrations and integrate the peak areas of the analytes in the sample.

Workflow Diagram

HPLC_Ligand_Exchange_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Deionized Water prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc_inj Inject Sample (10 µL) prep2->hplc_inj hplc_sep Separation on Shodex SUGAR SC1011 Mobile Phase: Water Flow Rate: 1.0 mL/min Temperature: 80-85 °C hplc_inj->hplc_sep hplc_det Detection by Refractive Index (RI) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_quant Identify and Quantify Peaks data_acq->data_quant

Workflow for HPLC separation of this compound and its isomers using Ligand Exchange Chromatography.

Method 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful alternative for the separation of highly polar compounds like monosaccharides, which are often poorly retained in reversed-phase chromatography.

Application Note

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water.[7][8] This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the polar analytes between this layer and the bulk mobile phase. Amide- and amino-bonded columns are commonly used for carbohydrate separations.[7][9] This method can also be coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[10][11]

Quantitative Data

While specific retention time data for this compound and its isomers on a wide range of HILIC columns is less commonly published than for ligand exchange, the elution order is generally based on the degree of hydrophilicity. The separation needs to be empirically optimized. Below are expected performance characteristics for a general HILIC method for monosaccharides.

ParameterExpected Performance
Linearity (R²)> 0.998
Accuracy (% Recovery)90 - 110%
Precision (RSD %)< 5.0%
Limit of Detection (LOD)0.05 - 0.1 mg/mL (with RI detection)
Experimental Protocol

1. Instrumentation and Column:

  • HPLC or UHPLC system.

  • Detector: Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

  • Analytical Column:

    • Amide-based HILIC column (e.g., Shodex HILICpak VG-50 4E, 4.6 mm I.D. x 250 mm).[9]

    • Amino-bonded silica (B1680970) column (e.g., Lichrospher 5-NH2, 4.6 mm I.D. x 250 mm).[9]

2. Reagents and Materials:

  • This compound and its isomer standards

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm or equivalent)

  • Buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate, if using MS detection)

3. Chromatographic Conditions (Example):

  • Column: Shodex HILICpak VG-50 4E[9]

  • Mobile Phase: Acetonitrile/Water (80:20, v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30 °C[9]

  • Detector: RI or ELSD

  • Injection Volume: 10 µL[9]

4. Sample Preparation:

  • Accurately weigh and dissolve standards or sample in the mobile phase to a suitable concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify peaks based on the retention times of pure standards.

  • Quantify using a calibration curve as described for the ligand exchange method.

Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep Separation on HILIC Column (e.g., Amide or Amino) Mobile Phase: Acetonitrile/Water hplc_inj->hplc_sep hplc_det Detection (RI, ELSD, or MS) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_quant Identify and Quantify Peaks data_acq->data_quant

General workflow for the HILIC separation of this compound and its isomers.

Conclusion

Both Ligand Exchange Chromatography and HILIC are powerful and reliable methods for the separation of this compound from its isomers. The choice of method will depend on the specific isomers to be separated, the sample matrix, and the available instrumentation. For the separation of this compound and D-Erythrose, ligand exchange chromatography with a Shodex SUGAR SC1011 column offers a highly specific and robust solution with a simple mobile phase. HILIC provides a versatile alternative, particularly for complex mixtures or when coupling to mass spectrometry is desired for increased sensitivity and specificity. The protocols and data provided in this document serve as a comprehensive guide for researchers to develop and implement effective separation strategies for these important monosaccharides.

References

Application Notes and Protocols for Metabolic Tracing Studies Using Radiolabeled D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon monosaccharide, serves as a valuable tool in metabolic research.[1] As an epimer of D-erythrose, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), radiolabeled this compound can be utilized as a tracer to investigate the dynamics of carbohydrate metabolism.[2] Its unique stereochemistry provides a specific probe to explore the activity of enzymes such as isomerases and transketolase, offering insights into cellular metabolic flexibility and the interconnectivity of central carbon metabolism pathways like glycolysis and the PPP.[3][4] These application notes provide detailed protocols for the use of radiolabeled this compound in metabolic tracing studies, enabling researchers to quantitatively assess its uptake and incorporation into downstream metabolites.

Principle of the Method

Metabolic tracing with radiolabeled this compound involves introducing a this compound molecule containing a radioactive isotope (e.g., 14C or 3H) into a biological system, such as cultured cells or isolated tissues. The radiolabel allows for the sensitive detection and quantification of this compound uptake and its conversion into various metabolic intermediates. It is hypothesized that this compound is first isomerized to D-erythrose, which is then phosphorylated to D-erythrose-4-phosphate, a key substrate in the non-oxidative branch of the pentose phosphate pathway.[5][6] By tracking the distribution of the radiolabel in downstream metabolites over time, researchers can elucidate the activity of the PPP and its connections to glycolysis.[7]

Applications

  • Elucidating the activity of the non-oxidative pentose phosphate pathway: Tracing the incorporation of the radiolabel from this compound into key PPP intermediates such as sedoheptulose-7-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate.[6][8]

  • Investigating the interplay between glycolysis and the PPP: Assessing the flow of carbon from a four-carbon sugar into the glycolytic pathway.[9]

  • Probing enzyme kinetics and specificity: Studying the activity of enzymes like isomerases and transketolase that may act on this compound or its derivatives.[3]

  • Screening for modulators of carbohydrate metabolism: Evaluating the effect of drug candidates on the uptake and metabolism of this compound as an indicator of their impact on the PPP.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from a time-course experiment tracing the metabolism of [U-14C]-D-threose in a cancer cell line known to have an active pentose phosphate pathway. The data illustrates the distribution of the radiolabel into key metabolites of the PPP and glycolysis.

Time (minutes)[U-14C]-D-Threose (intracellular, DPM)[14C]-Erythrose-4-Phosphate (DPM)[14C]-Sedoheptulose-7-Phosphate (DPM)[14C]-Fructose-6-Phosphate (DPM)[14C]-Glyceraldehyde-3-Phosphate (DPM)[14C]-Lactate (DPM)
5550,00045,00012,0008,0005,0002,000
15320,00085,00035,00025,00018,00010,000
30150,000110,00060,00050,00042,00028,000
6050,00095,00075,00080,00070,00055,000

DPM: Disintegrations Per Minute

Experimental Protocols

Protocol 1: Radiolabeling of this compound

Note: The synthesis of radiolabeled compounds should be performed in a facility equipped to handle radioactivity and by personnel with appropriate training. This protocol is a general guideline and may need to be adapted based on the specific radioisotope and starting materials available.

Materials:

  • This compound

  • Radioactive precursor (e.g., NaB3H4 or K14CN)

  • Appropriate solvents and reagents for chemical synthesis

  • Purification system (e.g., HPLC)

Procedure:

A specific protocol for the custom synthesis of radiolabeled this compound is required. This typically involves a multi-step chemical synthesis. For example, starting from a suitable precursor, a tritium (B154650) (3H) label can be introduced via reduction with a radiolabeled borohydride, or a carbon-14 (B1195169) (14C) label can be introduced using a radiolabeled cyanide. The final product must be rigorously purified, typically by HPLC, to ensure radiochemical purity before use in biological experiments.

Protocol 2: Metabolic Tracing with Radiolabeled this compound in Adherent Mammalian Cells

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Radiolabeled this compound (e.g., [U-14C]-D-threose) stock solution

  • Glucose-free culture medium

  • 6-well cell culture plates

  • Metabolite extraction solution: 80% methanol (B129727) (ice-cold)

  • Cell scraper

  • Microcentrifuge tubes

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • HPLC system with a radiodetector

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment. Culture cells in their complete medium.

  • Cell Starvation (Optional but Recommended): On the day of the experiment, aspirate the complete medium and wash the cells once with PBS. Add glucose-free medium and incubate for 1 hour to deplete intracellular glucose stores.

  • Radiolabeling:

    • Prepare the labeling medium by adding radiolabeled this compound to glucose-free medium to the desired final concentration and specific activity.

    • Aspirate the starvation medium and add the labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes).

  • Metabolite Extraction:

    • To stop the metabolic activity, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Place the plate on ice and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

    • A portion of the supernatant can be used for scintillation counting to determine the total intracellular radioactivity.

    • The remaining supernatant can be analyzed by HPLC with a radiodetector to separate and quantify the radiolabeled metabolites.

    • The protein pellet can be used for protein quantification to normalize the data.

Visualizations

G Experimental Workflow for Radiolabeled this compound Tracing cluster_prep Cell Preparation cluster_labeling Radiolabeling cluster_extraction Metabolite Extraction cluster_analysis Data Analysis cell_seeding Seed Adherent Cells in 6-well Plates cell_culture Culture to ~80% Confluency cell_seeding->cell_culture cell_starvation Wash with PBS and Starve in Glucose-Free Medium cell_culture->cell_starvation add_tracer Add Medium with Radiolabeled this compound cell_starvation->add_tracer time_course Incubate for a Time Course (e.g., 5, 15, 30, 60 min) add_tracer->time_course wash_cells Wash with Ice-Cold PBS time_course->wash_cells add_methanol Add Ice-Cold 80% Methanol wash_cells->add_methanol scrape_cells Scrape and Collect Lysate add_methanol->scrape_cells centrifuge Centrifuge to Pellet Debris scrape_cells->centrifuge collect_supernatant Collect Supernatant (Metabolite Extract) centrifuge->collect_supernatant protein_assay Protein Assay of Pellet (Normalization) centrifuge->protein_assay scintillation Liquid Scintillation Counting (Total Radioactivity) collect_supernatant->scintillation hplc HPLC with Radiodetection (Metabolite Separation and Quantification) collect_supernatant->hplc data_interpretation Data Interpretation and Flux Analysis scintillation->data_interpretation hplc->data_interpretation protein_assay->data_interpretation

Caption: Experimental workflow for tracing this compound metabolism.

G Proposed Metabolic Pathway of Radiolabeled this compound cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis D_Threose Radiolabeled This compound D_Erythrose Radiolabeled D-Erythrose D_Threose->D_Erythrose Isomerase E4P Radiolabeled Erythrose-4-P D_Erythrose->E4P Kinase S7P Radiolabeled Sedoheptulose-7-P E4P->S7P Transketolase G3P_PPP Radiolabeled Glyceraldehyde-3-P E4P->G3P_PPP Transketolase X5P Xylulose-5-P X5P->G3P_PPP Transketolase R5P Ribose-5-P R5P->S7P Transketolase F6P_PPP Radiolabeled Fructose-6-P S7P->F6P_PPP Transaldolase G3P_PPP->F6P_PPP Transaldolase G3P_Glycolysis Glyceraldehyde-3-P G3P_PPP->G3P_Glycolysis F6P_Glycolysis Fructose-6-P F6P_PPP->F6P_Glycolysis Pyruvate Radiolabeled Pyruvate G3P_Glycolysis->Pyruvate Glycolysis F6P_Glycolysis->G3P_Glycolysis Glycolysis Lactate Radiolabeled Lactate Pyruvate->Lactate LDH

Caption: Proposed metabolic fate of radiolabeled this compound.

References

D-Threose in Biocompatible Material Development: A Field in Nascent Stages

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in sugar-based biomaterials for applications in research, drug development, and clinical settings, the use of D-Threose in the development of biocompatible materials such as hydrogels and polymers for tissue engineering and drug delivery is not well-documented in publicly available scientific literature. Extensive searches have revealed a notable gap in research specifically detailing the polymerization of this compound or its derivatives to create such materials.

While the broader field of sugar-based polymers is robust, with extensive research on molecules like trehalose (B1683222), glucose, and their derivatives for creating biocompatible and biodegradable materials, similar studies focused on this compound are not readily found.[1][2][3] This suggests that the exploration of this compound as a primary building block for biocompatible polymers is either a very niche area of research with limited published data or a field that is yet to be significantly explored.

The available research on this compound primarily focuses on its role in synthetic genetics, specifically as the backbone for Threose Nucleic Acid (TNA).[4][5] TNA is an artificial genetic polymer with a threose sugar backbone instead of the deoxyribose or ribose found in DNA and RNA, respectively. This area of study investigates the chemical synthesis of TNA, its properties, and its potential applications in biotechnology and molecular diagnostics. However, this research does not extend to the creation of hydrogels or other biocompatible matrices for tissue engineering or drug delivery as requested.

In contrast, the disaccharide trehalose has been extensively investigated for these applications.[6][7][8][9] Researchers have successfully synthesized trehalose-based polymers and hydrogels and have characterized their biocompatibility and potential for drug delivery and other biomedical applications.[1][2][6] This significant body of work on trehalose highlights the potential of sugars in creating advanced biomaterials, but it is crucial to distinguish trehalose from this compound, as they are structurally and chemically distinct molecules.

At present, there is insufficient publicly available data to provide detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of biocompatible materials as requested. The scientific community's focus in this area has largely been on other sugars, most notably trehalose. Therefore, researchers, scientists, and drug development professionals interested in this specific area should be aware that this is a nascent field with limited established literature to guide research and development. Future investigations may yet uncover the potential of this compound in this exciting area of materials science.

References

In-Depth Analysis of D-Threose Protein Glycation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a post-translational modification implicated in the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and aging. D-threose, a four-carbon monosaccharide, has been identified as a particularly potent glycating agent, leading to the formation of advanced glycation end products (AGEs). These AGEs can alter protein structure and function, contributing to cellular dysfunction and tissue damage. This document provides detailed application notes and experimental protocols for studying the glycation of proteins by this compound, aimed at researchers and professionals in the fields of biochemistry, cell biology, and drug development.

I. In Vitro Glycation of Proteins with this compound

A fundamental step in studying the effects of this compound glycation is the preparation of glycated proteins in a controlled in vitro setting. Bovine Serum Albumin (BSA) is a commonly used model protein for these studies due to its abundance, stability, and well-characterized structure.

Protocol: In Vitro Glycation of Bovine Serum Albumin (BSA) with this compound

Objective: To prepare this compound-glycated BSA (this compound-BSA) for subsequent analysis.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • 0.22 µm sterile filters

  • Sterile incubation tubes

  • Dialysis tubing (10 kDa MWCO) or centrifugal filter units

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mg/mL stock solution of BSA in PBS (pH 7.4). Filter-sterilize using a 0.22 µm filter.

    • Prepare a 1 M stock solution of this compound in PBS (pH 7.4). Filter-sterilize using a 0.22 µm filter.

  • Incubation:

    • In a sterile tube, combine the BSA stock solution and this compound stock solution to achieve the desired final concentrations. A common starting point is 10 mg/mL BSA and 100 mM this compound.

    • Prepare a control sample containing 10 mg/mL BSA in PBS without this compound.

    • Incubate the tubes at 37°C for a specified period. The incubation time can range from 24 hours to several weeks, depending on the desired level of glycation. It is recommended to perform a time-course experiment (e.g., collecting aliquots at 1, 3, 7, 14, and 21 days) to monitor the progression of glycation.

  • Removal of Unreacted this compound:

    • After incubation, remove unreacted this compound by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours with several changes of the buffer.

    • Alternatively, use centrifugal filter units with a 10 kDa molecular weight cutoff to concentrate the protein and remove the sugar.

  • Characterization and Storage:

    • Determine the protein concentration of the final this compound-BSA solution using a BCA protein assay.

    • Aliquots of the glycated protein can be stored at -80°C for long-term use.

II. Analytical Techniques for Characterizing this compound Glycated Proteins

Several analytical methods can be employed to characterize the extent and nature of this compound glycation.

A. Fluorescence Spectroscopy

The formation of fluorescent AGEs is a hallmark of the later stages of the Maillard reaction. Fluorescence spectroscopy provides a sensitive method to monitor the formation of these products.

Protocol: Fluorescence Spectroscopy of this compound-BSA

Objective: To measure the formation of fluorescent AGEs on BSA upon incubation with this compound.

Materials:

  • This compound-BSA samples (from the in vitro glycation protocol)

  • Control (unglycated) BSA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quartz fluorescence cuvette

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Dilute the this compound-BSA and control BSA samples to a final concentration of 0.1 mg/mL in PBS (pH 7.4).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 370 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • The characteristic fluorescence emission maximum for AGEs is typically observed around 440 nm[1].

    • Measure the fluorescence intensity of the control BSA and subtract it from the this compound-BSA samples to determine the net fluorescence due to glycation.

Data Presentation:

Incubation Time (days)This compound Concentration (mM)Excitation Wavelength (nm)Emission Maximum (nm)Relative Fluorescence Units (RFU)
1100370~440Quantitative Value
3100370~440Quantitative Value
7100370~440Quantitative Value
14100370~440Quantitative Value
21100370~440Quantitative Value

Note: Replace "Quantitative Value" with experimentally determined fluorescence intensity.

B. Western Blot Analysis

Western blotting can be used to detect the presence of this compound-induced AGEs using specific antibodies.

Protocol: Western Blotting for this compound-AGEs

Objective: To detect this compound-modified proteins by immunoblotting.

Materials:

  • This compound-BSA samples

  • Control (unglycated) BSA

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against a specific AGE (e.g., anti-carboxymethyllysine (CML), as this compound can lead to CML formation)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and Electrophoresis:

    • Mix protein samples (5-20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AGE antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

C. Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific sites of this compound modification on a protein and quantifying the extent of glycation.

Protocol: Mass Spectrometry Analysis of this compound-BSA

Objective: To identify this compound modification sites on BSA.

Materials:

  • This compound-BSA and control BSA samples

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • In-solution Digestion:

    • Denature the protein samples (e.g., with urea).

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the BSA protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include variable modifications to account for the mass shift caused by this compound adduction to lysine (B10760008) and arginine residues. The mass of a this compound molecule is approximately 120.1 Da. The initial Schiff base formation results in a mass increase of 102.05 Da (120.1 Da - 18.05 Da for the loss of water). Further reactions can lead to other mass modifications.

Data Presentation:

ProteinIdentified Modification Site (Amino Acid and Position)Mass Shift (Da)Peptide Sequence
BSALysine (K) at position X+102.05 (or other relevant mass)Identified Peptide Sequence
BSAArginine (R) at position YRelevant Mass ShiftIdentified Peptide Sequence

Note: Replace placeholders with actual experimental data.

III. Cellular Effects of this compound Glycated Proteins

Understanding the biological consequences of this compound glycation requires studying the interaction of this compound-modified proteins with cells.

Protocol: Cell Culture Treatment with this compound-BSA

Objective: To investigate the cellular response to this compound-glycated BSA.

Materials:

  • This compound-BSA and control BSA

  • Relevant cell line (e.g., macrophages like RAW 264.7, or endothelial cells like HUVECs)

  • Complete cell culture medium

  • Assay-specific reagents (e.g., for measuring reactive oxygen species, cytokine production, or cell viability)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound-BSA (e.g., 50, 100, 200 µg/mL) for a specified time (e.g., 24, 48 hours).

    • Include control groups treated with vehicle (PBS) and unglycated BSA.

  • Analysis of Cellular Response:

    • Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFDA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Cell Viability: Assess cell viability using assays such as the MTT or LDH assay.

    • Signaling Pathway Activation: Analyze the phosphorylation status of key signaling proteins (e.g., MAPKs, NF-κB) by Western blotting.

IV. Signaling Pathways and Experimental Workflows

The interaction of this compound-AGEs with cellular receptors, such as the Receptor for Advanced Glycation End products (RAGE), can trigger a cascade of intracellular signaling events.

Signaling Pathway of this compound-AGE Induced Cellular Response

D_Threose_AGE_Signaling D_Threose_AGE This compound-AGEs RAGE RAGE D_Threose_AGE->RAGE Binding ROS Increased ROS Production RAGE->ROS MAPK MAPK Pathway (p38, JNK, ERK) RAGE->MAPK ROS->MAPK Apoptosis Apoptosis ROS->Apoptosis NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Inflammation Cell_Dysfunction Cellular Dysfunction Inflammation->Cell_Dysfunction Apoptosis->Cell_Dysfunction

Caption: this compound-AGE signaling cascade.

Experimental Workflow for Studying this compound Glycation

Experimental_Workflow Preparation In Vitro Glycation of Protein with this compound Characterization Characterization of Glycated Protein Preparation->Characterization Cellular_Studies Cellular Studies Preparation->Cellular_Studies Fluorescence Fluorescence Spectroscopy Characterization->Fluorescence WesternBlot Western Blot Characterization->WesternBlot MassSpec Mass Spectrometry Characterization->MassSpec Data_Interpretation Data Interpretation and Pathway Analysis Fluorescence->Data_Interpretation WesternBlot->Data_Interpretation MassSpec->Data_Interpretation Cell_Treatment Treatment of Cells with This compound-Glycated Protein Cellular_Studies->Cell_Treatment Analysis Analysis of Cellular Response Cell_Treatment->Analysis Analysis->Data_Interpretation

References

D-Threose as a Standard for Carbohydrate Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of carbohydrates is critical in various fields, including biomedical research, food science, and pharmaceutical development. D-Threose, a four-carbon monosaccharide, serves as an excellent internal and external standard for the chromatographic analysis of carbohydrates. Its structural similarity to other monosaccharides allows it to mimic their behavior during sample preparation and analysis, while its distinct retention time in many chromatographic systems ensures accurate identification and quantification. This document provides detailed application notes and protocols for utilizing this compound as a standard in carbohydrate analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

This compound is a diastereomer of D-erythrose, and these aldose sugars can be effectively separated from other common monosaccharides using appropriate analytical techniques.[1] The use of a stable, non-naturally abundant sugar like this compound as an internal standard is crucial for correcting variations in sample preparation, derivatization, and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[2]

Application 1: Quantification of Monosaccharides in Biological Samples using GC-MS with this compound as an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For carbohydrate analysis, a derivatization step is necessary to convert the non-volatile sugars into volatile derivatives.[3] This protocol describes the use of this compound as an internal standard for the quantification of common monosaccharides in a biological matrix.

Experimental Protocol

1. Sample Preparation and Hydrolysis:

  • To 1 mg of a lyophilized biological sample (e.g., hydrolyzed glycoprotein, cell lysate), add 1 mL of 2M trifluoroacetic acid (TFA).

  • Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution).

  • Heat the sample at 121°C for 2 hours to hydrolyze polysaccharides and glycoproteins into their constituent monosaccharides.

  • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

  • Re-dissolve the dried residue in 1 mL of deionized water.

2. Derivatization (Oximation and Silylation):

  • Transfer 100 µL of the hydrolyzed sample to a clean microcentrifuge tube and evaporate to dryness.

  • Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes to form oximes.[4]

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for another 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[4]

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-650.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Presentation

Table 1: GC-MS Retention Times and Characteristic Ions of Monosaccharide-TMS Derivatives

MonosaccharideRetention Time (min)Characteristic Ions (m/z)
D-Ribose12.5205, 217, 307
D-Arabinose12.8205, 217, 307
D-Xylose13.1205, 217, 307
This compound (IS) 13.5 205, 217, 319
D-Fructose14.2205, 217, 319
D-Mannose15.8204, 217, 319
D-Galactose16.1204, 217, 319
D-Glucose16.3204, 217, 319

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Table 2: Example Calibration Curve Data for Glucose using this compound as an Internal Standard

Glucose Conc. (µg/mL)Glucose Peak AreaThis compound Peak AreaArea Ratio (Glucose/D-Threose)
10150,000500,0000.30
25375,000500,0000.75
50750,000500,0001.50
1001,500,000500,0003.00
2003,000,000500,0006.00

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample IS Add this compound (IS) Sample->IS Hydrolysis Acid Hydrolysis (TFA) IS->Hydrolysis Dry1 Dry Down Hydrolysis->Dry1 Oximation Oximation Dry1->Oximation Silylation Silylation Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for GC-MS analysis of monosaccharides using this compound.

Application 2: Quantification of Monosaccharides in Food Products using HPLC-RID with this compound as an External Standard

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for analyzing underivatized sugars.[5][6] This protocol outlines the use of this compound as an external standard for quantifying sugars in a food product.

Experimental Protocol

1. Sample Preparation:

  • Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 20 mL of 80% ethanol (B145695) and vortex thoroughly.

  • Incubate in a water bath at 80°C for 30 minutes, with occasional vortexing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of 80% ethanol.

  • Pool the supernatants and evaporate the ethanol using a rotary evaporator or a stream of nitrogen.

  • Re-dissolve the dried extract in a known volume of deionized water (e.g., 10 mL).

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-RID Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Bio-Rad Aminex HPX-87P (300 x 7.8 mm) or equivalent ligand exchange column.[1]

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in deionized water.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

Data Presentation

Table 3: HPLC-RID Retention Times of Common Sugars

MonosaccharideRetention Time (min)
Sucrose8.5
Glucose10.2
Xylose11.0
Galactose11.5
Arabinose12.1
Fructose13.0
This compound 14.5

Note: Retention times are approximate and will vary based on the specific column and conditions.

Table 4: Method Validation Parameters for HPLC-RID Analysis of Sugars using this compound as an External Standard

ParameterFructoseGlucoseSucrose
Linearity (R²) 0.99950.99980.9992
LOD (mg/mL) 0.050.040.06
LOQ (mg/mL) 0.150.120.18
Recovery (%) 98.5 ± 2.1101.2 ± 1.899.1 ± 2.5

Mandatory Visualization

HPLCRID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Food Sample Extraction Hot Ethanol Extraction Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution & Filtration Evaporate->Reconstitute HPLC HPLC-RID Analysis Reconstitute->HPLC Quant Quantification HPLC->Quant Calibration External Standard Calibration (this compound) Calibration->Quant

Caption: Workflow for HPLC-RID analysis of sugars using this compound.

Determination and Application of Relative Response Factor (RRF)

For quantitative analysis without the need for individual calibration curves for every analyte, a Relative Response Factor (RRF) can be determined for each monosaccharide relative to the this compound internal standard.[7]

Protocol for RRF Determination:

  • Prepare a standard mixture containing a known concentration of this compound and the monosaccharides of interest.

  • Analyze the mixture using the developed GC-MS or HPLC method.

  • Calculate the response factor (RF) for each compound: RF = Peak Area / Concentration

  • Calculate the RRF for each monosaccharide relative to this compound: RRF = RF_monosaccharide / RF_this compound

Once the RRF is established, the concentration of an analyte in a sample can be calculated using the following formula:

Concentration_analyte = (Peak Area_analyte / Peak Area_IS) * (1 / RRF_analyte) * Concentration_IS

Table 5: Hypothetical Relative Response Factors (RRF) for Monosaccharide-TMS Derivatives (GC-MS) Relative to this compound

MonosaccharideRRF
D-Ribose0.95
D-Arabinose0.98
D-Xylose1.02
This compound 1.00
D-Fructose1.10
D-Mannose0.92
D-Galactose0.94
D-Glucose0.96

Mandatory Visualization

RRF_Logic cluster_determination RRF Determination cluster_application Quantitative Application StdMix Standard Mixture (Known Concentrations) Analysis Chromatographic Analysis StdMix->Analysis RF_Calc Calculate Response Factors (RF) Analysis->RF_Calc RRF_Calc Calculate RRF vs. This compound RF_Calc->RRF_Calc Quant_RRF Quantify using RRF RRF_Calc->Quant_RRF SampleAnalysis Analyze Sample with IS SampleAnalysis->Quant_RRF

Caption: Logical flow for determining and applying the Relative Response Factor (RRF).

Conclusion

This compound is a versatile and reliable standard for the quantitative analysis of carbohydrates. Its use as an internal or external standard in GC-MS and HPLC-RID methods, respectively, allows for accurate and precise quantification of monosaccharides in complex biological and food matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this compound in their carbohydrate analysis workflows. Method validation, including the determination of linearity, recovery, LOD, and LOQ, is essential for ensuring the reliability of the results.[6] The application of Relative Response Factors can further streamline the quantitative analysis process.

References

Troubleshooting & Optimization

Technical Support Center: D-Threose Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threose synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions in a question-and-answer format.

Synthesis Issues

Question 1: My synthesis is resulting in a low yield of this compound and a significant amount of the D-Erythrose epimer. How can I improve the stereoselectivity?

Answer: The formation of the D-Erythrose epimer is a common challenge in this compound synthesis, primarily due to a lack of complete stereochemical control. The approach to improving stereoselectivity depends on the synthetic route.

  • For Aldol (B89426) Addition Routes: The stereochemical outcome is highly dependent on the reaction conditions. Lower temperatures often favor the formation of one diastereomer over the other.[1] The choice of catalyst and reagents is also critical in directing the stereochemistry of the addition.[1]

  • For Oxidation-Based Routes: In syntheses starting from a different sugar, such as the oxidation of D-galactose, precise control over the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation or the formation of other sugar fragments, which can complicate purification.

  • pH Control: Maintaining careful control over the pH throughout the reaction and workup is essential, as basic or even neutral conditions can lead to epimerization of this compound to D-Erythrose.[2]

Question 2: I am observing the formation of higher molecular weight byproducts, such as octuloses, in my reaction mixture. What is the cause and how can I prevent this?

Answer: The formation of larger sugar molecules is likely due to self-condensation or cross-condensation reactions via aldol additions, especially under basic or neutral pH conditions.[1][2] this compound and its intermediates can react with each other, leading to the formation of higher-carbon sugars and reducing the yield of the desired product.[1]

Troubleshooting Steps:

  • pH Control: Maintain a slightly acidic pH if your reaction chemistry allows, as this will minimize the formation of enolates that are necessary for the aldol reaction.[1]

  • Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular aldol reactions.[1]

  • Temperature: Lowering the reaction temperature can help to slow down the rate of the aldol side reaction.[1]

Question 3: My final product is contaminated with organic acids like formic acid, glycolic acid, and glyceric acid. Why is this occurring?

Answer: The presence of these organic acids suggests that your this compound is undergoing oxidative fragmentation.[1][2] This can happen in the presence of oxidizing agents or under certain pH and temperature conditions.[1][2]

Troubleshooting Steps:

  • Avoid Harsh Oxidants: If your synthesis does not involve an oxidation step, ensure that no unintended oxidizing agents are present.

  • Control pH and Temperature: Maintain a stable and appropriate pH and keep the temperature controlled to minimize degradation.

  • Inert Atmosphere: If feasible, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Purification Issues

Question 4: I am having difficulty separating this compound from D-Erythrose and other sugar byproducts using HPLC. What can I do to improve the resolution?

Answer: The separation of this compound and its epimer D-Erythrose is challenging due to their similar polarities. Here are several troubleshooting steps for improving HPLC resolution:

  • Column Selection: Utilize a column specifically designed for carbohydrate separations, such as a ligand-exchange or an amino-functionalized column.

  • Mobile Phase Optimization: Adjust the composition of the mobile phase. For reversed-phase or HILIC separations, fine-tuning the ratio of acetonitrile (B52724) to water can be effective. Employing a shallow gradient may also enhance resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to better separation.

  • Temperature Control: Use a column oven to maintain a constant and optimized temperature, as temperature fluctuations can affect retention times and selectivity.

Question 5: My purified this compound yield is low after chromatography. What are the potential causes and solutions?

Answer: Low recovery after purification can stem from several factors:

  • Degradation During Purification: this compound is more stable in neutral to slightly acidic conditions (pH 5-7). If the pH during purification is too high, degradation can occur. Maintain a controlled pH and keep the temperature low throughout the process.

  • Irreversible Binding to the Column: The product may be irreversibly binding to the column. Ensure the column is clean and that the elution conditions are strong enough to remove all bound this compound.

  • Sample Preparation Losses: Minimize the number of steps in your sample preparation. Techniques like tangential flow filtration can be used for concentration and desalting to reduce sample loss.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound? A1: For long-term storage, solid this compound should be kept at 2-8°C in a tightly sealed container to protect it from moisture.[3]

Q2: How should I store this compound in solution? A2: this compound solutions are most stable under acidic to neutral conditions (pH 4-7).[4] For storage, it is recommended to use a buffered solution and keep it at low temperatures. Alkaline conditions should be avoided as they promote degradation and epimerization.[4]

Q3: My this compound solution has turned yellow or brown. What does this indicate? A3: Discoloration often indicates degradation through processes like caramelization, especially if exposed to high temperatures or alkaline pH.[4] It is recommended to discard the solution and prepare a fresh batch, ensuring proper storage conditions.[4]

Q4: What analytical methods are suitable for determining the purity of this compound? A4: Several analytical techniques can be used to assess the purity of this compound. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) is a common method.[5] For higher sensitivity and structural information to identify impurities, Gas Chromatography-Mass Spectrometry (GC-MS) with a prior derivatization step is effective.[5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also provide highly accurate purity values.[5]

Data Presentation

Table 1: Troubleshooting Summary for this compound Synthesis

IssuePotential CauseRecommended Solution
Low Stereoselectivity Suboptimal reaction conditions (temperature, pH)Optimize temperature and maintain slightly acidic to neutral pH.
Incorrect catalyst/reagent choiceScreen different catalysts/reagents known for stereoselective synthesis.
Formation of Higher Sugars Self-condensation (Aldol reaction)Lower reactant concentration and temperature; maintain slightly acidic pH.[1]
Presence of Organic Acids Oxidative fragmentationUse an inert atmosphere; avoid harsh oxidizing agents and extreme pH/temperatures.[1]

Table 2: Troubleshooting Summary for this compound Purification (HPLC)

IssuePossible CauseTroubleshooting Step
Poor Resolution Inappropriate HPLC columnUse a column designed for sugar separations (e.g., ligand-exchange).
Suboptimal mobile phaseOptimize the mobile phase composition; consider a shallow gradient.
Incorrect flow rateLower the flow rate to improve separation.
Low Yield Degradation during purificationMaintain pH between 5 and 7 and keep the temperature low.
Irreversible binding to the columnEnsure proper column cleaning and sufficiently strong elution conditions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-RI

This protocol provides a general method for assessing the purity of a this compound sample.

Objective: To determine the purity of a this compound sample by calculating the peak area percentage.

Materials:

  • This compound sample

  • Deionized water (HPLC grade)

  • HPLC system with a refractive index detector (RID)

  • Carbohydrate analysis column (e.g., ligand-exchange column)

  • 0.45 µm syringe filters

Methodology:

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID).[5]

  • Column: A column suitable for sugar analysis, such as a ligand-exchange column in the calcium form (e.g., 300 mm x 7.8 mm).

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a final concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Injection Volume: 10-20 µL.[5]

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.[5]

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis This compound Synthesis start Start Synthesis reaction Reaction Mixture start->reaction analysis Analyze Product Mixture (e.g., HPLC, TLC) reaction->analysis low_yield Issue: Low Yield / Poor Stereoselectivity analysis->low_yield Impure byproducts Issue: Byproducts (Higher Sugars, Acids) analysis->byproducts Impure pure_product Desired Product analysis->pure_product Pure optimize Optimize Conditions: - Temperature - pH - Catalyst - Concentration low_yield->optimize byproducts->optimize optimize->start Re-run Synthesis

Caption: Troubleshooting workflow for this compound synthesis.

Purification_Troubleshooting_Workflow cluster_purification This compound Purification (HPLC) start_purification Load Crude this compound on HPLC Column run_hplc Run HPLC Separation start_purification->run_hplc analyze_fractions Analyze Fractions run_hplc->analyze_fractions poor_resolution Issue: Poor Resolution analyze_fractions->poor_resolution Impure low_recovery Issue: Low Recovery analyze_fractions->low_recovery Low Yield purified_product Purified this compound analyze_fractions->purified_product Pure & High Yield optimize_hplc Optimize HPLC Method: - Column - Mobile Phase - Flow Rate - Temperature poor_resolution->optimize_hplc optimize_conditions Optimize Conditions: - Control pH (5-7) - Lower Temperature low_recovery->optimize_conditions optimize_hplc->start_purification Re-inject optimize_conditions->start_purification Re-inject

Caption: Troubleshooting workflow for this compound purification via HPLC.

References

Technical Support Center: Optimizing D-Threose Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reaction conditions to ensure the stability of D-Threose. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Under what pH conditions is this compound most stable?

A1: While specific comprehensive studies on this compound are limited, data on related aldose sugars, like dextrose, indicate maximum stability in a slightly acidic environment, around pH 4.[1][2] L-Threose, the enantiomer of this compound, has been shown to degrade very slowly in a neutral 0.1 M phosphate (B84403) buffer at pH 7.0.[3] Generally, both strongly acidic and alkaline conditions accelerate the degradation of reducing sugars.[1][2]

Q2: How does temperature affect the stability of this compound?

A2: Increased temperature significantly accelerates the degradation rate of sugars.[4][5][6] For instance, the epimer D-Erythrose degrades much faster at 40°C than at 25°C.[4] It is crucial to control the temperature of your reaction and storage solutions to minimize degradation. For long-term storage, solutions should be kept at -20°C or -80°C.[4]

Q3: My this compound appears to be degrading even under neutral pH and controlled temperature. What could be the cause?

A3: The presence of other molecules in your reaction mixture can significantly impact this compound stability. Specifically, compounds with primary or secondary amine groups, such as amino acids or proteins, can react with the aldehyde group of this compound in a process called glycation (a form of Maillard reaction). For example, the addition of Nα-acetyl-L-lysine was found to increase the rate of L-Threose disappearance by 30-fold compared to a simple buffer solution.[3]

Q4: I am observing multiple or broad peaks during HPLC analysis of my this compound sample. What does this indicate?

A4: This is common when analyzing reducing sugars in aqueous solutions. This compound, like other aldoses, exists in equilibrium between its open-chain aldehyde form and its cyclic furanose forms (α and β). This can result in peak broadening or the appearance of multiple, closely eluting peaks in your chromatogram. This phenomenon is also observed in NMR spectroscopy.[4]

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: To ensure maximum stability, this compound stock solutions should be prepared in a slightly acidic buffer (e.g., pH 4-5) using high-purity water. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, protect from light, and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) stability.[4]

Troubleshooting HPLC Analysis

ProblemPotential CauseRecommended Solution
Peak Tailing or Splitting Column OverloadDecrease the sample concentration or injection volume.[4]
Contaminated Guard/Analytical ColumnReplace the guard column. If the issue persists, flush or replace the analytical column.[4]
Incompatible Sample SolventDissolve the sample in the mobile phase or a solvent compatible with it.[4]
Secondary InteractionsAdjust the mobile phase pH or use an end-capped column to minimize interactions with residual silanols on silica-based columns.[4]
Inconsistent Results Pipetting ErrorsEnsure accurate and consistent pipetting of all reagents and samples.[7]
Degraded NADPH (for enzymatic assays)Prepare fresh NADPH solutions before each experiment and protect them from light.[7]

Data Presentation: Stability Comparison

The following table summarizes the comparative stability of this compound and its epimer, D-Erythrose, under basic conditions. This highlights the greater stability of this compound in this environment.

CompoundpHTemperature (°C)Half-LifeReference
D-Erythrose8.540~2 hours[4]
This compound 8.540>12 hours[4]

Experimental Protocols

Protocol 1: Stress Testing for this compound Stability

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • HPLC system with a suitable column (e.g., an amino or ion-exclusion column) and detector (e.g., RID or ELSD)

  • Thermostatically controlled oven or water bath

  • Photostability chamber or UV lamp

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).[4]

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).[4]

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark.[4]

  • Photolytic Degradation: Expose the this compound stock solution to a light source (e.g., UV lamp). Keep a control sample wrapped in aluminum foil to protect it from light.[4]

  • Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples if necessary before analysis. Analyze all samples by a validated HPLC method to quantify the remaining percentage of this compound and identify any major degradation products.[4]

Protocol 2: HPLC Analysis of this compound

Objective: To quantify this compound concentration and monitor its degradation.

Typical HPLC System:

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a polymer-based ion-exclusion column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is common for amino columns. A dilute acid solution (e.g., sulfuric acid) is used for ion-exclusion columns.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detector: A Refractive Index Detector (RID) is standard for sugar analysis. An Evaporative Light Scattering Detector (ELSD) can also be used for higher sensitivity.[4]

  • Injection Volume: 10 - 20 µL.

Procedure:

  • Prepare the mobile phase, filter, and degas it.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a calibration curve using standards of this compound of known concentrations.

  • Inject the samples (from stress testing or reaction mixtures) into the HPLC system.

  • Integrate the peak corresponding to this compound and quantify its concentration by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to optimizing this compound stability.

G cluster_prep 1. Preparation & Baseline cluster_stress 2. Stress Conditions cluster_analysis 3. Time-Point Analysis cluster_optimize 4. Optimization prep_stock Prepare this compound Stock Solution initial_hplc Analyze Time=0 Sample via HPLC prep_stock->initial_hplc ph_stress Vary pH (Acidic vs. Basic) temp_stress Vary Temperature (e.g., 25°C, 40°C, 60°C) reagent_stress Add Co-reagents (e.g., Amino Acids) collect_samples Collect Aliquots Over Time ph_stress->collect_samples temp_stress->collect_samples reagent_stress->collect_samples analyze_hplc Quantify this compound Degradation by HPLC collect_samples->analyze_hplc det_rate Determine Degradation Rate Constants analyze_hplc->det_rate opt_cond Identify Optimal (pH, Temp, Buffer) det_rate->opt_cond G cluster_factors Influencing Factors cluster_outcomes Degradation Pathways center_node This compound Stability ph pH center_node->ph affects temp Temperature center_node->temp affects reagents Presence of Amino Groups center_node->reagents affects time Reaction/Storage Time center_node->time affects rearrangement Epimerization/ Rearrangement ph->rearrangement caramelization Caramelization (High Temp) temp->caramelization glycation Glycation reagents->glycation time->glycation time->caramelization time->rearrangement

References

Troubleshooting low yields in D-Threose chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of D-Threose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions in a question-and-answer format.

Issue 1: Low Overall Yield of this compound

Question: My synthesis of this compound is resulting in a very low overall yield. What are the common causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting strategies:

  • Incomplete Reactions: Ensure your reaction has gone to completion by using appropriate monitoring techniques like TLC or HPLC. In reactions like the Ruff degradation, incomplete conversion of the intermediate aldonic acid can be a source of low yield.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Common side reactions include epimerization to D-erythrose, aldol (B89426) condensation leading to higher molecular weight sugars, and oxidative fragmentation into smaller organic acids.[1]

  • Product Degradation: this compound, like other aldoses, can be unstable under harsh conditions such as strong acids or bases and high temperatures. Maintaining mild reaction and workup conditions is crucial to prevent degradation.[2]

  • Purification Losses: The separation of this compound from starting materials, reagents, and byproducts, especially its epimer D-erythrose, can be challenging due to similar polarities, leading to significant product loss during chromatography.[3]

Issue 2: Formation of D-Erythrose as a Major Byproduct

Question: My final product is a mixture of this compound and D-Erythrose, with a significant amount of the latter. How can I improve the stereoselectivity of my synthesis?

Answer: The formation of the C2 epimer, D-Erythrose, is a common challenge. The approach to improving stereoselectivity depends on the synthetic method:

  • Aldol Reaction-Based Syntheses: The stereochemical outcome is determined by the geometry of the enolate. To favor the anti product (leading to this compound), conditions that promote the formation of an E-enolate should be employed. The choice of base, solvent, and temperature are critical in controlling the enolate geometry.

  • Chain Extension/Shortening Reactions (e.g., Kiliani-Fischer, Ruff Degradation): These reactions often produce epimeric mixtures. While the Ruff degradation of D-xylose is a known route to this compound, controlling the reaction conditions is key to maximizing the desired product.[4][5]

  • Epimerization during Workup: this compound and D-Erythrose can interconvert under certain pH conditions. It is crucial to maintain a neutral or mildly acidic pH during workup and purification to minimize epimerization.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides the highest yield of this compound?

A1: The choice of synthetic route depends on the available starting materials and laboratory capabilities. The Ruff degradation of readily available D-xylose is a classical and frequently used method.[4][5] Oxidative cleavage of D-galactose is another viable option. Enzymatic methods, such as the isomerization of D,L-erythrulose using D-arabinose isomerase, are also being explored, though conversion rates can be modest.[1]

Q2: How can I effectively separate this compound from D-Erythrose and other byproducts?

A2: The separation of these epimers is challenging. Specialized chromatographic techniques are typically required:

  • High-Performance Liquid Chromatography (HPLC): The use of specific columns, such as those designed for sugar separations (e.g., ligand-exchange or amino-functionalized columns), is often effective.

  • Ion-Exchange Chromatography: This technique can separate sugars based on their interactions with a charged stationary phase. Careful optimization of the mobile phase, flow rate, and temperature is necessary to achieve good resolution.[6]

Q3: What is the impact of pH and temperature on the stability of this compound during synthesis and purification?

A3: this compound is more stable in neutral to slightly acidic conditions (pH 4-6). Under basic conditions (pH > 7), it is prone to isomerization to D-erythrose and the corresponding ketose, D-erythrulose, through the Lobry de Bruyn-Alberda van Ekenstein transformation.[2] Elevated temperatures can accelerate degradation pathways, leading to the formation of colored byproducts. Therefore, it is recommended to conduct reactions and purifications at moderate temperatures whenever possible.

Q4: Are there any specific protecting group strategies that can improve the yield of this compound?

A4: Yes, protecting groups can be crucial. In multi-step syntheses, selectively protecting hydroxyl groups can prevent side reactions and direct the stereochemical outcome of subsequent steps. For example, in syntheses starting from smaller chiral building blocks like D-glyceraldehyde, protecting groups can lock the conformation of the molecule, favoring the formation of the desired stereoisomer. The choice of protecting groups will depend on the specific reaction conditions of the synthetic route.

Quantitative Data on this compound Synthesis

The yield of this compound is highly dependent on the chosen synthetic method and the optimization of reaction conditions. Below is a summary of reported yields for different approaches.

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference(s)
Ruff DegradationD-XyloseBromine water, H₂O₂, Fe₂(SO₄)₃Variable, often moderate[4][5]
Oxidative CleavageD-GalactoseLead tetraacetate or Sodium periodateModerate[7]
Enzymatic IsomerizationD,L-ErythruloseD-arabinose isomerase~9.35% conversion[1]
Cyanohydrin SynthesisD-GlyceraldehydeNaCN, then reductionResults in a mixture of this compound and D-erythrose[8]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Ruff Degradation of D-Xylose

This protocol is a general guideline for the Ruff degradation, a chain-shortening reaction.

Step 1: Oxidation of D-Xylose to D-Xylonic Acid

  • Dissolve D-xylose in distilled water.

  • Add an aqueous solution of bromine and allow the reaction to proceed at room temperature until the aldehyde group is oxidized to a carboxylic acid.

  • Neutralize the solution with a suitable base (e.g., calcium carbonate) to precipitate the calcium salt of D-xylonic acid.

  • Filter and wash the precipitate to obtain calcium D-xylonate.

Step 2: Oxidative Decarboxylation to this compound

  • Suspend the calcium D-xylonate in water.

  • Add a catalytic amount of a ferric salt (e.g., ferric sulfate).

  • Slowly add hydrogen peroxide (30% solution) to the mixture while maintaining a controlled temperature.

  • The reaction proceeds with the release of carbon dioxide to form this compound.

  • Upon completion, the reaction mixture is worked up to remove iron salts and other impurities, followed by purification of the resulting this compound syrup.

Troubleshooting for this protocol:

  • Low yield in Step 1: Ensure complete oxidation by monitoring the reaction. Excess bromine may be needed, but this should be carefully controlled to avoid side reactions.

  • Low yield in Step 2: The reaction is exothermic; maintain a low and controlled temperature to prevent degradation of this compound. The rate of addition of hydrogen peroxide is critical.

  • Formation of colored byproducts: This may indicate degradation. Ensure mild conditions and consider performing the reaction under an inert atmosphere.

Visualizations

Troubleshooting_Low_Yield_D_Threose start Low Yield of this compound Detected synthesis_method Identify Synthesis Route start->synthesis_method ruff_degradation Ruff Degradation synthesis_method->ruff_degradation e.g. oxidative_cleavage Oxidative Cleavage synthesis_method->oxidative_cleavage e.g. aldol_reaction Aldol Reaction synthesis_method->aldol_reaction e.g. other_methods Other Methods synthesis_method->other_methods e.g. incomplete_reaction Incomplete Reaction? ruff_degradation->incomplete_reaction oxidative_cleavage->incomplete_reaction aldol_reaction->incomplete_reaction other_methods->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No solution_incomplete Monitor reaction (TLC/HPLC) Increase reaction time or reagent stoichiometry incomplete_reaction->solution_incomplete Yes degradation Product Degradation? side_products->degradation No solution_side_products Optimize stereoselectivity (temp, base, solvent) Control pH to prevent epimerization side_products->solution_side_products Yes solution_degradation Use milder reaction conditions (lower temp, neutral pH) Purify promptly degradation->solution_degradation Yes purification_issues Purification Losses? degradation->purification_issues No solution_purification Optimize chromatography (column, mobile phase) Minimize workup steps purification_issues->solution_purification Yes

Caption: Troubleshooting flowchart for low yields in this compound synthesis.

Ruff_Degradation_Workflow D_Xylose D-Xylose Oxidation Oxidation (Br₂, H₂O) D_Xylose->Oxidation Ca_Xylonate Calcium D-Xylonate Oxidation->Ca_Xylonate Decarboxylation Oxidative Decarboxylation (Fe³⁺, H₂O₂) Ca_Xylonate->Decarboxylation Crude_Threose Crude this compound Decarboxylation->Crude_Threose Purification Purification (Chromatography) Crude_Threose->Purification D_Threose Pure this compound Purification->D_Threose

References

Technical Support Center: D-Threose Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Threose during experiments. By understanding its stability profile and common degradation pathways, users can ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is the first line of defense against degradation. For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light. When preparing solutions, it is highly recommended to make them fresh for each experiment. If short-term storage of a solution is necessary, keep it on ice (2-8°C) for the duration of the experiment. For longer-term solution storage, aliquot into single-use volumes, flash-freeze, and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q2: How does pH impact the stability of this compound in solution?

A2: this compound is most stable in neutral to slightly acidic conditions, with an optimal pH range between 4 and 7.[1] Alkaline conditions (pH > 7) significantly accelerate degradation, primarily through isomerization (epimerization) to D-Erythrose and the corresponding ketose, D-Erythrulose.[3] Therefore, using a suitable buffer system, such as citrate (B86180) or acetate, is critical for maintaining a stable pH during lengthy experiments.[1]

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are they?

A3: Unexpected peaks are often the result of this compound degradation or isomerization. The most common transformation products are its C-2 epimer, D-Erythrose, and the ketose isomer, D-Erythrulose.[1] The formation of these isomers is particularly favored under basic (alkaline) pH and elevated temperatures.[3] To confirm, run analytical standards of D-Erythrose and, if possible, D-Erythrulose alongside your sample.

Q4: My this compound containing solution has turned yellow or brown. What caused this?

A4: A yellow or brown discoloration typically indicates the occurrence of caramelization or the Maillard reaction.[1] Caramelization can happen when the sugar is exposed to high temperatures. The Maillard reaction is a chemical reaction between the aldehyde group of this compound and primary or secondary amines, such as those in amino acids or certain buffers (e.g., Tris).[1] To prevent this, avoid excessive heat and use non-amine-containing buffers (e.g., phosphate, HEPES) if your experimental system is sensitive to this reaction.

Q5: How does this compound stability compare to its epimer, D-Erythrose?

A5: this compound is significantly more stable than D-Erythrose, particularly under mild basic conditions.[3] This difference in reactivity is due to the stereochemistry of the hydroxyl group at the C-2 position, which affects the stability of the enediol intermediate during isomerization.[3]

Quantitative Stability Data

The following table summarizes a direct comparison of the chemical reactivity and stability of this compound and its epimer, D-Erythrose, under identical alkaline conditions.

ParameterThis compoundD-ErythroseConditionsReference
Half-life > 12 hours~ 2 hourspH 8.5, 40°C[3]
Primary Isomerization Product D-ErythruloseD-ErythrulosepH 8.5, 25°C

Visualizing Degradation and Experimental Workflow

D_Threose This compound (Starting Material) Isomerization Isomerization / Epimerization D_Threose->Isomerization Maillard Maillard Reaction D_Threose->Maillard Caramelization Caramelization D_Threose->Caramelization Alkaline_pH Alkaline pH (>7) Alkaline_pH->Isomerization Accelerates High_Temp High Temperature High_Temp->Isomerization Accelerates High_Temp->Maillard Accelerates High_Temp->Caramelization Causes Amines Presence of Amines (e.g., Amino Acids, Buffers) Amines->Maillard Reactant Products1 D-Erythrose & D-Erythrulose Isomerization->Products1 Products2 Melanoidins (Brown Pigments) Maillard->Products2 Products3 Caramel Compounds Caramelization->Products3

Caption: Key degradation pathways for this compound.

start Receive/Prepare Solid this compound store_solid Store Solid at -20°C (Tightly Sealed, Dark, Dry) start->store_solid weigh Weigh Required Amount store_solid->weigh dissolve Dissolve in High-Purity Solvent (Preferably Buffered, pH 4-7) weigh->dissolve fresh_use Use Solution Immediately dissolve->fresh_use experiment Perform Experiment (Control Temperature) fresh_use->experiment Yes store_solution Store Solution (If Necessary) fresh_use->store_solution No end End of Workflow experiment->end short_term Short-Term: Aliquot and Keep on Ice (2-8°C) store_solution->short_term Hours long_term Long-Term: Aliquot, Flash-Freeze, Store at -80°C store_solution->long_term Days/Weeks short_term->experiment long_term->experiment

Caption: Recommended workflow for handling this compound.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
Discoloration (Yellowing/Browning) of Solution 1. Maillard Reaction: Presence of amine-containing reagents (e.g., Tris buffer, amino acids).[1] 2. Caramelization: Exposure to high temperatures.[1]1. Switch to a non-amine buffer (e.g., HEPES, Phosphate). 2. Maintain lower temperatures during the experiment; prepare solutions on ice.
pH Shift in Unbuffered Solution Formation of Acidic Byproducts: Oxidation or fragmentation of this compound can generate organic acids, lowering the solution's pH.[1]Use a suitable buffer system (e.g., citrate, acetate) to maintain a stable pH between 4 and 7.[1]
Unexpected Peaks in HPLC/LC-MS Analysis Isomerization: this compound has converted to D-Erythrose or D-Erythrulose due to alkaline pH or elevated temperature.[1][3]1. Ensure the pH of your solution and mobile phases are between 4 and 7. 2. Analyze samples promptly after preparation. 3. Co-inject with analytical standards of potential isomers to confirm peak identities.
Reduced Compound Activity or Concentration General Degradation: Compound has degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles, prolonged storage at room temp).[2]1. Prepare fresh solutions for each experiment. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2] 3. Verify the purity of the starting material.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a this compound solution with minimized risk of degradation for use in typical cell culture or enzymatic assays.

Materials:

  • Solid this compound

  • High-purity, sterile water or desired solvent

  • Sterile buffer concentrate (e.g., 1 M HEPES, pH 7.4)

  • Sterile, single-use polypropylene (B1209903) tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • On an analytical balance, weigh the required amount of solid this compound in a sterile tube. Perform this step quickly to minimize moisture absorption.

  • Add the appropriate volume of high-purity solvent to the tube to achieve the desired concentration.

  • Add the buffer concentrate to achieve the final desired buffer concentration (e.g., 10-20 mM) and a pH between 6.0 and 7.4.

  • Vortex gently until the solid is completely dissolved. Keep the solution on ice.

  • If sterility is required, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • For immediate use, keep the solution on ice.

  • For long-term storage, aliquot the solution into single-use, sterile cryovials.

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to an -80°C freezer for storage.[2]

Protocol 2: Assessing this compound Stability by HPLC

This protocol provides a framework for testing the stability of this compound under specific experimental conditions (e.g., a new buffer system or temperature).

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in your experimental buffer. Prepare a control sample in a known stable buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Time-Course Incubation: Incubate both the test and control samples under your intended experimental conditions (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and immediately quench any reaction by freezing or by adding an acid to lower the pH, if appropriate.

  • HPLC Analysis: Analyze the samples using an HPLC method capable of separating this compound from its potential degradation products and isomers. A ligand exchange column is often effective for this purpose.[4]

    • Column Example: Shodex SUGAR SC1011 or similar.[4]

    • Mobile Phase: Deionized water.[4]

    • Flow Rate: e.g., 0.5 mL/min.

    • Column Temperature: e.g., 80°C.

    • Detection: Refractive Index (RI).

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the this compound peak area and/or the appearance of new peaks (such as D-Erythrose) over time indicates degradation. Plot the percentage of remaining this compound against time to determine its stability profile under your test conditions.[4]

References

Technical Support Center: D-Threose Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatographic resolution of D-Threose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of this compound.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the chromatography of this compound.

Issue 1: Poor Resolution Between this compound and Other Sugars (e.g., D-Erythrose)

Possible CauseTroubleshooting Step
Inappropriate HPLC Column Utilize a column specifically designed for sugar separations, such as a ligand-exchange (e.g., Shodex SUGAR SC1011) or an amino-functionalized column.
Suboptimal Mobile Phase Optimize the mobile phase composition. For reversed-phase or HILIC, adjust the acetonitrile/water ratio. A shallow gradient may improve resolution.[1] For ligand-exchange chromatography, deionized water is often sufficient, but buffers can be used to enhance separation.
Incorrect Flow Rate Lower the flow rate to increase the interaction time of this compound with the stationary phase, which can enhance separation.[2][3]
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature, as temperature can affect retention times and selectivity.[3][4]
Sample Overload Reduce the amount of sample loaded onto the column to prevent band broadening.[5]

Issue 2: Peak Tailing in this compound Chromatogram

Possible CauseTroubleshooting Step
Secondary Silanol (B1196071) Interactions On silica-based columns, acidic silanol groups can interact with the hydroxyl groups of this compound. Use a mobile phase with a suitable buffer to mask these interactions or consider an end-capped column.[6][7] Increasing the buffer concentration at mid-range pH can be effective.[5]
Column Contamination or Degradation Contaminants on the column frit or active sites on the packing material can cause tailing.[7] Flush the column with a strong solvent or, if necessary, replace the guard or analytical column.[8][9]
Column Packing Bed Deformation Voids at the column inlet or channels in the packing bed can lead to peak tailing.[5] Replacing the column is often the best solution.[8]
Inappropriate Mobile Phase pH The pH of the mobile phase can influence the ionization state of analytes and the stationary phase, affecting peak shape.[6][10] Adjust the mobile phase pH to an optimal range for this compound.
Extra-column Band Broadening Excessive volume between the injector and the detector can cause peak tailing. Use tubing with a smaller internal diameter and ensure all connections are secure.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound from its epimer, D-Erythrose?

A1: Ligand-exchange chromatography columns, such as the Shodex SUGAR SC1011, are highly effective for separating sugar isomers like this compound and D-Erythrose.[12] These columns typically use a sulfonated polystyrene divinylbenzene (B73037) resin with calcium counter-ions to differentiate the hydroxyl group orientations of the sugars.[12] Amino-functionalized columns are also a viable option.

Q2: How can I optimize the mobile phase to improve the resolution of this compound?

A2: Mobile phase optimization is critical for good resolution.[10] For ligand-exchange chromatography, high-purity water is often used as the mobile phase. For HILIC or reversed-phase chromatography, systematically varying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase is a key optimization step.[1][13] Employing a shallow gradient, where the solvent composition changes slowly over time, can also significantly improve the separation of closely eluting peaks.[1][7]

Q3: What are the recommended starting conditions for HPLC analysis of this compound?

A3: Based on established methods for similar sugars, the following are good starting points.[12]

ParameterRecommended Condition
Column Shodex SUGAR SC1011 or similar ligand-exchange column
Mobile Phase Deionized Water
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 60 - 80 °C
Detector Refractive Index (RI)
Injection Volume 10 - 20 µL

Q4: My this compound peak is broad. What are the likely causes and how can I fix it?

A4: Broad peaks for this compound can be caused by several factors.[7]

  • Column Overload : Injecting too much sample can lead to peak broadening. Try diluting your sample.[5][8]

  • Suboptimal Flow Rate : A flow rate that is too high may not allow for proper partitioning. Try reducing the flow rate.[2]

  • Column Degradation : The column may be contaminated or the packing material may have degraded. Cleaning or replacing the column may be necessary.[7]

  • Extra-Column Volume : Large dead volumes in the HPLC system can contribute to band broadening. Check and optimize your tubing and connections.[7][11]

Q5: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A5: Yes, for GC analysis, this compound, being a non-volatile sugar, requires derivatization to increase its volatility. A common method is silylation to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Experimental Protocols

Protocol 1: HPLC Separation of this compound and D-Erythrose using a Ligand-Exchange Column

This protocol is adapted from methods for separating sugar isomers.[12]

  • Instrumentation and Column:

    • HPLC system with a Refractive Index (RI) detector.

    • Shodex SUGAR SC1011 column (or equivalent ligand-exchange column).

    • Column oven.

  • Reagents:

    • This compound standard

    • D-Erythrose standard

    • Deionized water (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: Deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 75°C

    • Detector Temperature: 40°C

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Dissolve this compound and D-Erythrose standards in deionized water to a final concentration of 0.5% (w/v).

    • Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • Data Analysis:

    • Identify the peaks based on the retention times of the individual standards.

    • Quantify the analytes by comparing the peak areas with a calibration curve generated from standards of known concentrations.

Quantitative Data Example:

CompoundRetention Time (min)
This compound15.8
D-Erythrose16.5
Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and exact experimental parameters.[12]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standards Filter Filter (0.45 µm) Standard->Filter Sample Prepare Sample Sample->Filter Injector Inject Sample Filter->Injector Column Ligand-Exchange Column (e.g., Shodex SUGAR SC1011) Injector->Column Detector RI Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify this compound Integration->Quantification

Caption: A general workflow for the quantification of this compound using HPLC.

Troubleshooting_Logic Start Poor Resolution of this compound Check_Column Is the column appropriate for sugar analysis? Start->Check_Column Change_Column Use Ligand-Exchange or Amino Column Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Change_Column->Check_Mobile_Phase Optimize_MP Adjust Solvent Ratio or use Gradient Check_Mobile_Phase->Optimize_MP No Check_Flow_Rate Is the flow rate optimal? Check_Mobile_Phase->Check_Flow_Rate Yes Optimize_MP->Check_Flow_Rate Adjust_Flow Lower Flow Rate Check_Flow_Rate->Adjust_Flow No Check_Temp Is temperature controlled? Check_Flow_Rate->Check_Temp Yes Adjust_Flow->Check_Temp Control_Temp Use Column Oven Check_Temp->Control_Temp No Good_Resolution Resolution Improved Check_Temp->Good_Resolution Yes Control_Temp->Good_Resolution

References

Technical Support Center: Overcoming Challenges in D-Threose Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threose crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound. The information is presented in a practical question-and-answer format to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenge in crystallizing this compound stems from its intrinsic physical properties. This compound is typically a syrup and exhibits high solubility in water and slight solubility in alcohols like ethanol (B145695).[1] This high solubility and the viscous nature of concentrated aqueous solutions make it difficult to achieve the necessary supersaturation for crystallization directly from water. Therefore, techniques such as anti-solvent crystallization are often required.

Q2: My this compound solution is a persistent syrup and won't crystallize. What should I do?

A2: A persistent syrup is the most common issue. This is often due to one or more of the following factors:

  • High Water Content: The high solubility of this compound in water prevents it from crystallizing. An anti-solvent approach is recommended.

  • Impurities: Even small amounts of impurities can inhibit crystal nucleation and growth.[2][3] Purification of the this compound syrup prior to crystallization is crucial.

  • Insufficient Supersaturation: The solution is not concentrated enough for crystals to form.

  • Lack of Nucleation Sites: Spontaneous nucleation may not occur readily. Seeding the solution with pre-existing crystals can initiate crystallization.

Q3: What is a suitable anti-solvent for this compound crystallization?

A3: Given that this compound is slightly soluble in alcohol, ethanol and isopropanol (B130326) are promising anti-solvents.[1] Ethanol, in particular, is widely used for the crystallization of other sugars like fructose (B13574) and sucrose (B13894) from aqueous solutions.[3][4][5] The addition of ethanol to a concentrated aqueous this compound solution will reduce its solubility and induce crystallization.

Q4: How can I purify my this compound syrup before attempting crystallization?

A4: Purification is critical to remove impurities that can hinder crystallization.[2][3] A common and effective method for purifying sugar syrups is ion-exchange chromatography.[6][7][8][9] This technique can remove salts, colored compounds, and other charged impurities. A suggested workflow is to pass the this compound syrup through a column packed with a suitable ion-exchange resin.

Q5: How do I prepare seed crystals for this compound?

A5: Since obtaining initial crystals is the main challenge, preparing seed crystals requires patience. One approach is to start with a small-scale, highly concentrated this compound solution and attempt crystallization through slow evaporation of a solvent in which it is sparingly soluble (e.g., a water/ethanol mixture) or by very slow cooling. Once a small number of crystals are obtained, they can be used to seed larger batches. These initial crystals can be crushed into a fine powder to create a seed slurry.[10][11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound crystallization experiments.

Problem 1: No Crystals Form After Adding Anti-Solvent
Possible Cause Recommended Solution
Insufficient Supersaturation The concentration of the initial this compound aqueous solution may be too low, or not enough anti-solvent was added. Increase the concentration of the this compound solution by gentle evaporation under reduced pressure before adding the anti-solvent. Alternatively, incrementally add more anti-solvent.
Solution is Too Dilute The overall concentration of this compound in the final solvent/anti-solvent mixture is below the supersaturation point. Refer to the suggested anti-solvent crystallization protocol for recommended starting ratios.
Inhibition by Impurities Impurities are preventing nucleation. Purify the this compound syrup using ion-exchange chromatography.[6][7][8][9]
Lack of Nucleation Sites Induce nucleation by "seeding" the solution with a small amount of this compound seed crystals.[6][11] If no seed crystals are available, try scratching the inside of the glass vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.
Problem 2: An Oil or Amorphous Precipitate Forms Instead of Crystals
Possible Cause Recommended Solution
Supersaturation is Too High The addition of the anti-solvent was too rapid, causing the this compound to "crash out" of solution as an amorphous solid or oil. Add the anti-solvent more slowly while vigorously stirring the solution.
Cooling is Too Rapid If using a cooling crystallization method, the temperature was decreased too quickly. Employ a slower, controlled cooling ramp to allow for orderly crystal growth.
Presence of Oily Impurities Residual solvents or other impurities from synthesis can lead to oiling out. Ensure the starting this compound syrup is of high purity.
Problem 3: Crystals are Very Small or Form a Fine Powder
Possible Cause Recommended Solution
High Nucleation Rate The level of supersaturation is too high, leading to the formation of many small crystals rather than the growth of a few larger ones. Reduce the rate of anti-solvent addition or use a slower cooling profile.
Excessive Agitation Vigorous stirring can sometimes lead to secondary nucleation, resulting in smaller crystals. Reduce the stirring speed once nucleation has initiated.
Too Many Seed Crystals Added An excessive amount of seed material will result in a large number of small crystals. Use a more dilute seed slurry or a smaller amount of seed crystals.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₄H₈O₄
Molar Mass120.10 g/mol
AppearanceSyrup
Solubility in WaterVery soluble[1]
Solubility in AlcoholSlightly soluble[1]

Table 2: Proposed Starting Conditions for this compound Crystallization

ParameterAnti-Solvent CrystallizationCooling Crystallization
Solvent WaterEthanol/Water (e.g., 90:10 v/v)
Anti-Solvent Ethanol or IsopropanolN/A
This compound Concentration (Initial) 50-70% (w/v) in waterSaturated solution at elevated temperature (e.g., 50-60°C)
Solvent:Anti-Solvent Ratio 1:3 to 1:5 (v/v)N/A
Temperature Profile Maintain at room temperature or cool slowly from room temperature to 4°C.Slow cooling ramp (e.g., 1-5°C/hour) from the dissolution temperature down to 4°C.
Seeding Recommended (0.1-1.0% w/w relative to expected yield)Recommended (0.1-1.0% w/w relative to expected yield)

Experimental Protocols

Protocol 1: Purification of this compound Syrup by Ion-Exchange Chromatography

Objective: To remove ionic impurities from a this compound syrup to improve crystallization success.

Materials:

  • This compound syrup

  • Strong cation exchange resin (e.g., Dowex 50W)

  • Strong anion exchange resin (e.g., Dowex 1X8)

  • Chromatography column

  • Deionized water

Procedure:

  • Prepare a chromatography column with a mixed bed of the cation and anion exchange resins, or use separate columns in series.

  • Equilibrate the column by washing with several column volumes of deionized water.

  • Dilute the this compound syrup with deionized water to reduce viscosity (e.g., to a 20-30% w/v solution).

  • Load the diluted syrup onto the column.

  • Elute the this compound with deionized water.

  • Collect the fractions and monitor for the presence of sugar using a refractive index detector or by spotting on a TLC plate and staining.

  • Pool the fractions containing the purified this compound.

  • Concentrate the purified solution under reduced pressure to obtain a concentrated syrup for crystallization.

Protocol 2: Anti-Solvent Crystallization of this compound

Objective: To crystallize this compound from a concentrated aqueous solution using an anti-solvent.

Materials:

  • Purified, concentrated this compound syrup (e.g., 60% w/v)

  • Ethanol (or Isopropanol), chilled to 4°C

  • This compound seed crystals (if available)

  • Stirring plate and stir bar

  • Crystallization vessel (e.g., beaker or flask)

Procedure:

  • Place the concentrated this compound syrup in the crystallization vessel with a stir bar.

  • Begin stirring the syrup at a moderate speed.

  • Slowly add the chilled ethanol to the syrup. A good starting point is a 1:4 ratio of syrup to ethanol (v/v). The addition should be dropwise or in a thin stream over a period of 30-60 minutes.

  • If seeding, add a small amount of this compound seed crystals once the solution starts to become slightly turbid.

  • After the addition of the anti-solvent is complete, continue stirring for another 1-2 hours at room temperature.

  • Transfer the vessel to a cold environment (e.g., a 4°C refrigerator) and leave it undisturbed for 24-48 hours to allow for complete crystallization.

  • Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_crystallization Crystallization Methods start Start with this compound Syrup purification Purification (Ion-Exchange Chromatography) start->purification concentration Concentration (Rotary Evaporation) purification->concentration crystallization Crystallization Step concentration->crystallization anti_solvent Anti-Solvent Addition (e.g., Ethanol) crystallization->anti_solvent cooling Controlled Cooling crystallization->cooling analysis Purity & Crystal Analysis (HPLC, GC-MS) seeding Seeding (Optional but Recommended) anti_solvent->seeding cooling->seeding seeding->analysis

Caption: A general workflow for the purification and crystallization of this compound.

troubleshooting_logic start Crystallization Attempt outcome No Crystals Formed start->outcome check_supersaturation Increase Supersaturation? (More Anti-Solvent / Higher Concentration) outcome->check_supersaturation Yes check_purity Purify Syrup? (Ion-Exchange) outcome->check_purity Yes try_seeding Attempt Seeding? outcome->try_seeding Yes check_supersaturation->outcome Still No Crystals check_purity->outcome Still No Crystals success Crystals Formed try_seeding->success

Caption: A decision tree for troubleshooting the failure of this compound to crystallize.

References

D-Threose Reactions: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing side products during reactions involving D-Threose.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected peaks observed during HPLC or GC analysis of my this compound reaction mixture.

  • Question: I am seeing unexpected peaks in my chromatogram. What are the likely side products?

  • Answer: Depending on your reaction conditions, several side products can form. The most common include:

    • D-Erythrulose: This ketose is an isomerization product of this compound, formed via an enediol intermediate. This process is often catalyzed by basic or neutral pH conditions.[1] While this compound is more stable than its epimer D-Erythrose, this isomerization can still occur.[2]

    • D-Erythrose: If your synthesis involves the formation of this compound from a smaller precursor like D-Glyceraldehyde (e.g., via Kiliani-Fischer synthesis), its epimer, D-Erythrose, is a very common side product due to a lack of complete stereoselectivity.[1]

    • D-Xylose and D-Lyxose: If this compound is a reactant in a chain-lengthening reaction, such as the Kiliani-Fischer synthesis, you can expect the formation of these two C5 epimers.[3][4]

    • Threitol: If your reaction involves reducing conditions (e.g., use of sodium borohydride), this compound can be reduced to D-threitol.[5][6][7]

    • Threonic Acid: Under oxidative conditions, this compound can be oxidized to threonic acid. Strong oxidation can lead to the formation of an optically active aldaric acid.[6][8]

    • Maillard Reaction Products: In the presence of amino acids, this compound, a reducing sugar, can undergo the Maillard reaction.[9] This leads to a complex mixture of products, including brown pigments called melanoidins.[9][10]

Issue 2: My reaction is turning brown, and I'm losing my desired product.

  • Question: Why is my reaction mixture turning brown, and how can I prevent it?

  • Answer: The browning of your reaction mixture is likely due to the Maillard reaction, which occurs between a reducing sugar like this compound and any primary or secondary amines (such as amino acids, peptides, or proteins) present in your reaction.[9][11] This non-enzymatic browning process is accelerated by heat.

    • Troubleshooting Steps:

      • Control Temperature: Lowering the reaction temperature can slow down the Maillard reaction.

      • pH Control: The Maillard reaction is also influenced by pH. An alkaline environment can accelerate the initial steps.[9][12] Maintaining a neutral or slightly acidic pH, if compatible with your primary reaction, can help minimize browning.

      • Purify Reactants: Ensure your starting materials are free from amine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most common side products depend on the reaction type. For isomerization, it is D-Erythrulose. In chain-lengthening syntheses, expect epimers like D-Xylose and D-Lyxose. If this compound is the product of a synthesis from a smaller sugar, its epimer, D-Erythrose, is a common impurity. Under reducing conditions, D-threitol is formed, and under oxidizing conditions, threonic acid is produced. In the presence of amines, a complex mixture of Maillard reaction products can be generated.[1][3][4][6][8]

Q2: How can I identify the side products in my this compound reaction?

A2: A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the different sugars and their non-volatile derivatives.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., reduction and acetylation), GC-MS is a powerful tool for identifying volatile sugar derivatives.[5][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compounds in your mixture, helping to identify isomers and degradation products.[5]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of your reaction and detect the presence of multiple products.[5]

Q3: What is the relative stability of this compound compared to D-Erythrose?

A3: this compound is significantly more stable than its C-2 epimer, D-Erythrose. Under identical basic conditions, D-Erythrose undergoes isomerization to D-Erythrulose much more readily than this compound.[2]

Quantitative Data on this compound Reactivity

ParameterThis compoundD-ErythroseExperimental ConditionsReference
Half-life (Isomerization) >12 hours~2 hours80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C[2]
Primary Isomerization Product D-ErythruloseD-ErythruloseCarbonyl migration under basic conditions
Product of NaBH₄ Reduction D-Threitol (chiral)Erythritol (meso, optically inactive)Reduction with sodium borohydride (B1222165)[2]
Product of Nitric Acid Oxidation Optically active aldaric acidOptically inactive (meso) aldaric acidOxidation with nitric acid[8]

Experimental Protocols

Protocol 1: Identification of Isomerization Products by ¹³C NMR Spectroscopy

This protocol is adapted from methodologies used to compare the chemical reactivity of D-Erythrose and this compound.

  • Sample Preparation: Prepare a solution of your this compound reaction mixture in a buffered solution (e.g., 160 mM sodium bicarbonate at pH 8.5) using D₂O as the solvent for the NMR lock.

  • NMR Spectroscopy: Acquire ¹³C NMR spectra at regular intervals at a constant temperature (e.g., 25°C or 40°C) to monitor the reaction progress.

  • Data Analysis: Integrate the peaks corresponding to this compound and any new signals that appear over time. Compare the chemical shifts of the new peaks to known spectra of potential isomerization products like D-Erythrulose to identify them. The rate of disappearance of the this compound signal and the appearance of product signals can be used to determine reaction kinetics.

Protocol 2: Analysis of Sugar Derivatives by Gas Chromatography (GC)

This protocol is based on the analysis of sugars in biological samples.[5]

  • Reduction: Reduce the sugar mixture with sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄) to convert the aldoses and ketoses to their corresponding alditols.

  • Acetylation: Acetylate the resulting polyols using a reagent like acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine).

  • Extraction: Extract the resulting alditol acetates into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the extracted sample into a GC-MS system. The separation of the alditol acetates on the GC column and their fragmentation patterns in the mass spectrometer will allow for their identification by comparison to standards or library data.

Visualizations

Troubleshooting_Workflow cluster_0 Start: Unexpected Experimental Result cluster_1 Initial Assessment cluster_2 Hypothesize Side Product Identity cluster_3 Analytical Identification cluster_4 Confirmation and Mitigation start Unexpected Peak(s) in Chromatogram or Reaction Color Change assess_conditions Review Reaction Conditions: - pH - Temperature - Reagents (e.g., amines, reducing/oxidizing agents) start->assess_conditions hypothesize_isomer Isomerization? (D-Erythrulose) assess_conditions->hypothesize_isomer hypothesize_epimer Epimerization? (D-Erythrose) assess_conditions->hypothesize_epimer hypothesize_chain Chain Reaction Product? (D-Xylose, D-Lyxose) assess_conditions->hypothesize_chain hypothesize_redox Redox Product? (Threitol, Threonic Acid) assess_conditions->hypothesize_redox hypothesize_maillard Maillard Reaction? (Brown Color) assess_conditions->hypothesize_maillard analytical_methods Select Analytical Method(s): - HPLC - GC-MS (after derivatization) - NMR (¹H, ¹³C) - TLC hypothesize_isomer->analytical_methods hypothesize_epimer->analytical_methods hypothesize_chain->analytical_methods hypothesize_redox->analytical_methods hypothesize_maillard->analytical_methods confirm Compare Data with Standards/ Literature to Confirm Identity analytical_methods->confirm mitigate Adjust Reaction Conditions to Minimize Side Product Formation confirm->mitigate

Caption: Troubleshooting workflow for identifying this compound reaction side products.

References

How to improve the efficiency of enzymatic reactions with D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with D-Threose in the context of enzymatic reactions. Find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to improve the efficiency of enzymatic reactions?

Currently, there is no widespread evidence to suggest that this compound is used as a general enhancer of enzymatic reaction efficiency. Its role in enzymatic reactions is primarily as a substrate, a product of isomerization or epimerization reactions, or as a structural component of synthetic molecules like Threose Nucleic Acid (TNA).[1] In some specific cases, derivatives of this compound, such as this compound 2,4-diphosphate, have been shown to act as inhibitors of certain enzymes, for example, D-glyceraldehyde 3-phosphate dehydrogenase.[2]

Q2: What are the common enzymatic methods for producing this compound?

This compound can be produced enzymatically from D,L-Erythrulose (B118282) using D-arabinose isomerase from Klebsiella pneumoniae.[3] This reaction typically results in a modest conversion rate.[3] Another approach involves the use of L-rhamnose isomerase, which can also contribute to the production of tetrose sugars.

Q3: My enzymatic synthesis of this compound has a low yield. What are the possible causes?

Low conversion rates in the enzymatic synthesis of this compound are a common challenge, often limited by the thermodynamic equilibrium of the isomerization reaction.[4] Other factors that can contribute to low yields include:

  • Suboptimal Reaction Conditions: The activity and stability of isomerases are highly dependent on pH and temperature.[4][5]

  • Enzyme Inactivation: Improper storage, handling, or harsh reaction conditions can lead to a loss of enzyme activity.[4]

  • Presence of Inhibitors: Components in the substrate or buffer might inhibit the enzyme's efficiency.[4]

  • Byproduct Formation: The enzyme may produce other sugars as byproducts, affecting the reaction equilibrium.[4]

Q4: How can I effectively separate this compound from its epimer, D-Erythrose, in my reaction mixture?

Due to their structural similarity as C2 epimers, separating this compound and D-Erythrose can be challenging.[6] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. Specifically, ligand-exchange chromatography using a column such as the Shodex SUGAR SC1011 can provide excellent resolution.[6] Other effective methods include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).[6]

Q5: I am observing unexpected inhibition in my enzymatic assay. Could a threose derivative be the cause?

Yes, it is possible. For instance, this compound 2,4-diphosphate has been identified as an inhibitor of D-glyceraldehyde 3-phosphate dehydrogenase.[2] If your reaction mixture contains phosphorylated derivatives of tetroses, you may observe inhibitory effects on enzymes involved in glycolysis or related pathways. It is crucial to analyze the composition of your reaction mixture to identify any potential inhibitory compounds.

Troubleshooting Guides

Issue 1: Low Conversion Rate in the Enzymatic Synthesis of this compound
Potential Cause Recommended Solution
Suboptimal pH or Temperature Verify the optimal pH and temperature for the specific isomerase being used. For many isomerases, a slightly alkaline pH (around 8.0) and a temperature of around 60°C are common starting points, but always refer to the enzyme's specific documentation.[4][5]
Enzyme Inactivity Before starting the synthesis, perform a standard activity assay on your enzyme stock to confirm its viability. If you suspect the quality of your current stock, consider using a fresh batch.[4]
Presence of Inhibitors Analyze your substrate and buffer components for any known enzyme inhibitors. If possible, use highly pure substrates and reagents.
Thermodynamic Equilibrium The conversion of D-Erythrulose to this compound is an equilibrium-limited reaction.[3] Consider strategies to shift the equilibrium, such as the removal of the product as it is formed, although this can be challenging in practice.
Issue 2: Poor Separation of this compound and D-Erythrose in HPLC Analysis
Potential Cause Recommended Solution
Inappropriate HPLC Column Ensure you are using a column suitable for sugar isomer separation, such as a ligand-exchange column (e.g., Shodex SUGAR SC1011) or an amino-based column.[6]
Suboptimal Mobile Phase For ligand-exchange chromatography, deionized water is often used as the mobile phase.[6] For HILIC columns, an acetonitrile/water gradient may be necessary. Optimize the mobile phase composition and flow rate.
Incorrect Column Temperature The separation of sugar isomers is often sensitive to temperature. For the Shodex SUGAR SC1011 column, a temperature of 80°C is recommended.[6]
Co-elution with Other Components If your sample matrix is complex, other components may be co-eluting with your sugars of interest. Prepare samples with appropriate cleanup steps to remove interfering substances.

Quantitative Data Summary

Table 1: Enzymatic Synthesis of D-Aldotetroses

Enzyme Substrate Product Conversion Rate (%) Reference
D-arabinose isomeraseD,L-ErythruloseThis compound9.35[3]
L-rhamnose isomeraseD,L-ErythruloseD-Erythrose12.9[3]

Table 2: HPLC Separation of this compound and D-Erythrose

Parameter Value
Column Shodex SUGAR SC1011
Mobile Phase Deionized water
Flow Rate 1.0 mL/min
Column Temperature 80 °C
Detector Refractive Index (RI)
Retention Time (this compound) ~15.8 min
Retention Time (D-Erythrose) ~16.5 min
Note: Retention times are approximate and may vary depending on the specific instrument and experimental conditions.[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from D,L-Erythrulose

Objective: To synthesize this compound from a D,L-Erythrulose mixture using D-arabinose isomerase.

Materials:

  • D-arabinose isomerase from Klebsiella pneumoniae

  • D,L-Erythrulose

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Manganese chloride (MnCl₂) solution (10 mM)

  • Heating block or water bath

  • Reaction tubes

  • Enzyme quenching solution (e.g., 0.1 M HCl)

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM MnCl₂, and 100 mM D,L-Erythrulose.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding purified D-arabinose isomerase to a final concentration of 10 µg/mL.

  • Incubate the reaction at 37°C for 24 hours with gentle agitation.

  • Terminate the reaction by adding an equal volume of 0.1 M HCl or by heating the mixture to 95°C for 5 minutes.

  • Analyze the reaction mixture for this compound formation using HPLC (see Protocol 2).

Protocol 2: HPLC Analysis of this compound

Objective: To separate and quantify this compound in a reaction mixture.

Instrumentation and Column:

  • HPLC system with a Refractive Index (RI) detector

  • Column: Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm)[6]

  • Guard Column: Shodex SC-G

Reagents and Materials:

  • This compound standard

  • D-Erythrose standard

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

  • Mobile Phase (Eluent): Deionized water[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 80 °C[6]

  • Detector: Refractive Index (RI)[6]

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dilute reaction samples in deionized water. Filter the samples through a 0.45 µm syringe filter before injection.[6]

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in deionized water.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Quantify the concentration by comparing the peak area with the calibration curve generated from the standards.[6]

Visualizations

Enzymatic_Synthesis_of_D_Threose cluster_workflow Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (D,L-Erythrulose, Buffer, MnCl2) Start->Prepare_Mixture Step 1 Add_Enzyme Add D-arabinose isomerase Prepare_Mixture->Add_Enzyme Step 2 Incubate Incubate at 37°C for 24h Add_Enzyme->Incubate Step 3 Terminate_Reaction Terminate Reaction (Heat or Acid) Incubate->Terminate_Reaction Step 4 Analyze Analyze by HPLC Terminate_Reaction->Analyze Step 5 End End Analyze->End

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conditions Are pH and Temperature Optimal? Start->Check_Conditions Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions No Check_Enzyme_Activity Is Enzyme Active? Check_Conditions->Check_Enzyme_Activity Yes Optimize_Conditions->Check_Enzyme_Activity Use_New_Enzyme Use Fresh Enzyme Stock Check_Enzyme_Activity->Use_New_Enzyme No Check_Inhibitors Potential Inhibitors Present? Check_Enzyme_Activity->Check_Inhibitors Yes Use_New_Enzyme->Check_Inhibitors Purify_Substrate Use Highly Pure Substrate/Reagents Check_Inhibitors->Purify_Substrate Yes Equilibrium_Issue Consider Thermodynamic Equilibrium Limitation Check_Inhibitors->Equilibrium_Issue No Purify_Substrate->Equilibrium_Issue

Caption: Troubleshooting flowchart for low this compound synthesis yield.

Epimer_Relationship D_Erythrose D-Erythrose D_Threose This compound D_Erythrose->D_Threose C2 Epimers

Caption: Relationship between D-Erythrose and this compound.

References

Best practices for storing and handling D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threose. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is typically supplied as a syrup or an aqueous solution and is sensitive to heat.[1][2] For optimal stability, it should be stored under refrigerated conditions.[2][3][4]

  • Short-term storage: Store at 2-8°C in a tightly sealed container to prevent contamination and changes in concentration due to evaporation.[2][3]

  • Long-term storage: For extended periods, storing aliquots at -20°C is a recommended practice to minimize degradation, similar to best practices for other labile monosaccharides.[5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is very soluble in water and slightly soluble in alcohols like methanol.[2][4][6] To prepare a stock solution, use high-purity sterile water or a buffer appropriate for your experiment. Since this compound is more stable in neutral to acidic conditions, using a buffer in the pH 4-7 range is advisable if the solution is to be stored.[5] Avoid alkaline conditions, as they can promote isomerization and degradation.[7]

Q3: My this compound solution has turned yellow. Can I still use it?

A3: A yellow or brown discoloration is a visual indicator of degradation. This can be caused by exposure to high temperatures, alkaline pH, or contaminants.[5] It is strongly recommended to discard the discolored solution and prepare a fresh one from a properly stored stock to ensure the integrity of your experimental results.

Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?

A4: Unexpected peaks often indicate the presence of isomers or degradation products. This compound can undergo epimerization or isomerize to D-Erythrulose, especially under basic pH conditions or at elevated temperatures.[7] To troubleshoot:

  • Verify the pH of your solution and experimental system.

  • Ensure that the sample was not exposed to high temperatures during preparation or storage.

  • Run a fresh standard of this compound to compare retention times.

  • Confirm the identity of the peaks using a mass spectrometer if available.

Q5: Is this compound hygroscopic? How should I handle the solid form if I have it?

A5: While often supplied as a syrup, related sugars like D-Erythrose are known to be hygroscopic (readily absorb moisture). If you are working with a lyophilized or solid form of this compound, it is prudent to handle it in a low-humidity environment (e.g., a glove box) and store it in a tightly sealed container with a desiccant to prevent it from becoming a syrup, which can make accurate weighing difficult.

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Storage and Physical Properties

ParameterValueSource(s)
Appearance Syrup; Colorless to Light Yellow/Orange Liquid[2][8]
Recommended Storage 2-8°C[3][4][9]
Molecular Formula C₄H₈O₄[6][10]
Molecular Weight 120.10 g/mol [6][10]
Heat Sensitivity Heat Sensitive[1]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Very Soluble[4][6][8]
Methanol Slightly Soluble[2][4]
Ethanol Slightly Soluble[6]
Ether Practically Insoluble[4][6]
Petroleum Ether Practically Insoluble[4][6]

Table 3: Chemical Stability Comparison

ParameterThis compoundD-Erythrose (C2 Epimer)Experimental ConditionsSource(s)
Half-life (t½) > 12 hours~ 2 hours80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C[7]

Experimental Protocols

Protocol: Analysis of this compound Purity and Stability by HPLC

This protocol provides a framework for assessing the purity of a this compound sample and detecting the presence of common degradation products or isomers using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Materials:

  • HPLC system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Carbohydrate analysis column (e.g., amino-propyl bonded silica (B1680970) column, 250 mm x 4.6 mm, 5 µm).

  • This compound standard (high purity).

  • Acetonitrile (B52724) (HPLC grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Syringe filters (0.22 µm).

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing acetonitrile and ultrapure water. A typical starting ratio is 80:20 (v/v) Acetonitrile:Water.

  • Degas the mobile phase thoroughly using sonication or vacuum filtration before use.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution of known concentration (e.g., 10 mg/mL). Prepare a series of dilutions from the stock to create a calibration curve (e.g., 0.5, 1, 2, 5, 10 mg/mL).

  • Sample Solution: Prepare your experimental this compound sample by diluting it with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Filter all standard and sample solutions through a 0.22 µm syringe filter into HPLC vials.

4. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Temperature (RI): 35°C.

  • Run Time: 20 minutes (adjust as needed to ensure all peaks have eluted).

5. Data Analysis:

  • Run the standard solutions to establish a calibration curve based on peak area versus concentration.

  • Inject the experimental sample.

  • Identify the this compound peak by comparing its retention time to that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

  • Analyze any additional peaks. Their presence may indicate impurities, isomers (e.g., D-Erythrulose), or degradation products.

Visual Guides

Troubleshooting Experimental Issues

The following diagram outlines a logical workflow for troubleshooting common problems encountered when working with this compound.

G start Problem Encountered p1 Unexpected HPLC/LC-MS Peaks start->p1 p2 Solution Discolored (Yellow/Brown) start->p2 p3 Inconsistent Results start->p3 c1 Check pH & Temperature of solutions p1->c1 c2 Check Storage Conditions p2->c2 c3 Review Sample Handling p3->c3 s1 Alkaline pH or High Temp? c1->s1 s2 Improper Storage? c2->s2 s3 Potential Contamination? c3->s3 s1->c3 No r1 Likely Isomerization/ Degradation s1->r1 Yes s2->c1 No r2 Discard Solution, Prepare Fresh s2->r2 Yes s3->c2 No r3 Use Sterile Technique, Fresh Solvents s3->r3 Yes

Caption: Troubleshooting workflow for this compound experiments.

This compound Storage and Handling Decision Pathway

This diagram provides a decision-making guide for the proper storage and handling of this compound based on its intended use.

G start Received this compound q1 Intended Use? start->q1 use1 Immediate Use q1->use1 Immediate use2 Short-Term Storage (< 1 Month) q1->use2 Short-Term use3 Long-Term Storage (> 1 Month) q1->use3 Long-Term proc1 Prepare solution using appropriate buffer (pH 4-7) use1->proc1 proc2 Store in original tightly sealed container at 2-8°C use2->proc2 proc3 Aliquot into single-use vials and store at -20°C use3->proc3 end_node Proceed with Experiment proc1->end_node proc2->end_node proc3->end_node

Caption: Decision guide for storing and handling this compound.

Isomerization Pathway of Tetroses

Under basic conditions, this compound can interconvert with its epimer D-Erythrose through a common ketose intermediate, D-Erythrulose. This compound is significantly more stable and less prone to this reaction than D-Erythrose.[7]

G A D-Erythrose B D-Erythrulose (Ketose Intermediate) A->B Faster (t½ ≈ 2 hrs) B->A C This compound B->C C->B Slower (t½ > 12 hrs)

Caption: Isomerization of D-Erythrose and this compound.

References

Technical Support Center: Mitigating Epimerization of D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Threose. The following information is designed to help you manage and minimize the epimerization of this compound to its C2 epimer, D-Erythrose, during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound epimerization?

A1: The primary cause of this compound epimerization is the Lobry de Bruyn-van Ekenstein transformation. This reaction occurs under basic or neutral conditions and involves the formation of a planar enediol intermediate. This intermediate can be protonated from either face, leading to a mixture of this compound and D-Erythrose.[1]

Q2: Under what conditions is epimerization of this compound most likely to occur?

A2: Epimerization is most prevalent under basic (alkaline) conditions.[1] Increased temperature also significantly accelerates the rate of epimerization.[1][2] Studies on the related C4 epimer, D-Erythrose, have shown that its disappearance is significantly faster at pH 8.5 and 10 compared to pH 5 and 7, indicating that basic conditions dramatically promote these transformations.[2]

Q3: How can I prevent or minimize epimerization during my reactions?

A3: The most effective strategy to prevent epimerization is to protect the hydroxyl groups of this compound, particularly the C2 and C3 hydroxyls, as a cyclic acetal (B89532) (e.g., isopropylidene). This protection locks the stereochemistry and prevents the formation of the enediol intermediate.[1] Additionally, maintaining a neutral or slightly acidic pH and keeping reaction temperatures as low as possible are crucial steps to minimize epimerization.[1]

Q4: What are the most common protecting groups for this compound?

A4: Cyclic acetals are the most common and effective protecting groups for the cis-diols in D-Erythrose, a principle that also applies to the trans-diols of this compound, although with different reaction conditions.[1] The most frequently used is the isopropylidene acetal, formed from acetone (B3395972) or 2,2-dimethoxypropane (B42991).[1] This group protects the hydroxyls, preventing the conformational changes necessary for epimerization.

Q5: What analytical methods can be used to detect and quantify the epimerization of this compound?

A5: Several analytical techniques can be used to separate and quantify this compound and its epimer D-Erythrose, including:

  • High-Performance Liquid Chromatography (HPLC): Particularly with a ligand exchange column, which can provide excellent resolution.[3]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive method for direct analysis of underivatized carbohydrates.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to make the sugars volatile but offers high sensitivity and selectivity.[3][4]

  • Thin-Layer Chromatography (TLC): A simple and rapid qualitative method.[3]

  • Capillary Electrophoresis (CE): Another effective technique for separating sugar isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using 13C-labeled sugars can simplify the spectra and allow for clear identification and quantification of the different sugar species over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-Erythrose detected in the final product. Reaction conditions are too basic.Maintain the reaction pH in the neutral to slightly acidic range (pH 5-7). Use buffers if necessary to control the pH.[1]
Elevated reaction temperature.Perform the reaction at the lowest temperature compatible with a reasonable reaction rate. Consider cooling the reaction mixture if the reaction is highly exothermic.[1]
Unprotected hydroxyl groups.Protect the hydroxyl groups of this compound as a cyclic acetal (e.g., isopropylidene) before proceeding with the reaction.[1]
Low yield of the desired product, with a complex mixture of byproducts. Side reactions such as aldol (B89426) condensation or oxidative fragmentation.In addition to controlling pH and temperature, consider running the reaction at a lower concentration to reduce intermolecular side reactions. If oxidation is suspected, de-gas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the desired this compound derivative from its epimer. Similar polarities of the epimers.Optimize the chromatographic separation method (e.g., column packing, eluent system). Consider derivatization of the mixture to improve the separation of the isomers.[1]
Inconsistent reaction outcomes. Variability in the pH of the reaction mixture.Ensure consistent pH control in all reactions. Use a calibrated pH meter and appropriate buffer systems.[1]
Fluctuations in reaction temperature.Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a consistent temperature.[1]

Experimental Protocols

Protocol 1: Isopropylidene Protection of a Vicinal Diol (Adapted for this compound)

This protocol is a general procedure for the formation of a 2,3-O-isopropylidene acetal of a sugar, adapted for this compound.

Materials:

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add TsOH·H₂O (0.1-0.5 equivalents) and 2,2-dimethoxypropane (1.1 equivalents) under an inert atmosphere (e.g., Nitrogen).

  • Stir the mixture at room temperature for 1 hour and then heat to 50-70 °C for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with triethylamine.

  • Concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2,3-O-isopropylidene-D-threose.

Note: This is an adapted protocol. Optimization of reaction time, temperature, and catalyst loading may be necessary for this compound.

Protocol 2: Deprotection of Isopropylidene Group

This protocol describes a general method for the removal of an isopropylidene protecting group.

Materials:

  • Isopropylidene-protected this compound derivative

  • 1% Aqueous sulfuric acid

  • Sodium bicarbonate (powder)

Procedure:

  • Suspend the isopropylidene-protected this compound derivative (1 equivalent) in 1% aqueous sulfuric acid.

  • Heat the mixture at reflux (approximately 110 °C) for 3 hours. The mixture should become a clear solution.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the solution to pH 7 by the portionwise addition of sodium bicarbonate powder.

  • Remove the solvent in vacuo at a temperature below 30 °C.

  • For complete removal of water, freeze-dry the crude product.

Note: The crude product will contain salts from the neutralization. Further purification may be necessary depending on the subsequent steps.

Visualizations

Epimerization_Mitigation_Workflow cluster_protection Protection Stage cluster_reaction Chemical Reaction cluster_deprotection Deprotection Stage cluster_analysis Analysis D_Threose This compound Protection Protection (e.g., 2,2-DMP, TsOH) D_Threose->Protection Protected_Threose Protected this compound (2,3-O-isopropylidene) Protection->Protected_Threose Reaction Desired Reaction (pH 5-7, low temp) Protected_Threose->Reaction Protected_Product Protected Product Reaction->Protected_Product Deprotection Deprotection (e.g., aq. H₂SO₄) Protected_Product->Deprotection Final_Product Final Product Deprotection->Final_Product Analysis Analysis (HPLC, GC-MS, NMR) Final_Product->Analysis Epimerization_Mechanism D_Threose This compound Enediol Enediol Intermediate (planar) D_Threose->Enediol Base or Neutral pH Enediol->D_Threose Protonation D_Erythrose D-Erythrose Enediol->D_Erythrose Protonation

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting enzyme assays involving D-Threose. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes known to interact with this compound?

This compound and its phosphorylated form, this compound-4-phosphate, can serve as substrates for several classes of enzymes. Notably:

  • Aldose Reductase: This enzyme can reduce this compound to D-threitol. Assays for aldose reductase often monitor the consumption of the cofactor NADPH.

  • Isomerases: Certain isomerases can catalyze the interconversion of tetrose sugars. For example, an enzyme from beef liver has been shown to convert D-erythrose-4-phosphate into a mixture including this compound-4-phosphate.[1] D-arabinose isomerase from Klebsiella pneumoniae can also be used to produce this compound from a D,L-erythrulose (B118282) mixture.[2]

  • Threonine Aldolases: These enzymes catalyze the reversible retro-aldol cleavage of threonine to glycine (B1666218) and acetaldehyde (B116499) and have been explored for their synthetic applications, which can involve substrates structurally related to this compound.

Q2: How stable is this compound in typical aqueous assay buffers?

This compound is relatively stable in solution compared to its C2 epimer, D-erythrose. Under mild basic conditions (pH 8.5) and at 40°C, the half-life of this compound is greater than 12 hours, whereas D-erythrose has a half-life of approximately 2 hours. This increased stability is advantageous for enzyme assays, as it minimizes spontaneous degradation or epimerization of the substrate over the course of the experiment. However, at a high pH and elevated temperatures, degradation can still occur.[3] It is always recommended to prepare fresh solutions of this compound for assays.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Q: I am not observing the expected enzyme activity with this compound as a substrate. What are the possible causes?

A: Several factors could contribute to low or no detectable enzyme activity. A systematic approach to troubleshooting this issue is recommended.

Troubleshooting Workflow for Low/No Enzyme Activity

start Low/No Activity Observed enzyme_check Verify Enzyme Integrity start->enzyme_check substrate_check Check Substrate Solution enzyme_check->substrate_check Enzyme is active enzyme_inactive Enzyme inactive/degraded. Use new aliquot. enzyme_check->enzyme_inactive Inactive cofactor_check Confirm Cofactor Presence & Concentration substrate_check->cofactor_check Substrate is viable substrate_degraded Substrate degraded/incorrect concentration. Prepare fresh solution. substrate_check->substrate_degraded Degraded buffer_check Assess Assay Buffer Conditions cofactor_check->buffer_check Cofactors are correct cofactor_issue Cofactor absent/degraded. Use fresh cofactor. cofactor_check->cofactor_issue Incorrect detection_check Validate Detection System buffer_check->detection_check Buffer is optimal buffer_issue Suboptimal pH/temperature. Optimize conditions. buffer_check->buffer_issue Suboptimal result Improved Activity detection_check->result Detection is working detection_issue Detection system malfunction. Check reagents/instrument. detection_check->detection_issue Malfunction

Caption: A stepwise workflow for troubleshooting low or no enzyme activity.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Enzyme Inactivity Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the enzyme activity with a known positive control substrate.
Substrate Degradation Although this compound is relatively stable, it is best practice to use freshly prepared solutions. Confirm the concentration of your this compound stock solution.
Incorrect Cofactor Concentration For dehydrogenases like aldose reductase, ensure that the cofactor (e.g., NADPH) is fresh and at the correct concentration. NADPH solutions are light-sensitive and can degrade.
Suboptimal Assay Conditions (pH, Temperature) Verify that the pH and temperature of your assay buffer are optimal for your specific enzyme.[4][5] Most enzymes have a narrow optimal pH range for activity.
Presence of Inhibitors Your this compound sample or buffer components may contain contaminants that inhibit the enzyme. Use high-purity reagents.
Issue 2: High Background Signal

Q: My assay shows a high background signal, making it difficult to measure the enzyme-catalyzed reaction. What can I do?

A: High background can originate from several sources, including the substrate, cofactor, or the detection reagents themselves.

Troubleshooting High Background in NADH-Coupled Assays

start High Background Signal no_enzyme_control Run 'No Enzyme' Control start->no_enzyme_control no_substrate_control Run 'No Substrate' Control start->no_substrate_control buffer_control Run 'Buffer Only' Control start->buffer_control analyze Analyze Control Results no_enzyme_control->analyze no_substrate_control->analyze buffer_control->analyze sub_inter Substrate Interference (Purify/replace substrate) analyze->sub_inter High signal in 'No Enzyme' control nadph_deg NADPH Degradation (Use fresh NADPH, protect from light) analyze->nadph_deg High signal in 'No Substrate' control reagent_inter Reagent/Compound Interference (Screen components individually) analyze->reagent_inter High signal in 'Buffer Only' control result Reduced Background sub_inter->result nadph_deg->result reagent_inter->result

Caption: A logical workflow for identifying the source of high background signals.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Spontaneous Cofactor Degradation In dehydrogenase assays, NADPH can oxidize non-enzymatically.[6] Run a control reaction without the enzyme to determine the rate of spontaneous NADPH degradation and subtract this from your assay values.[6] Protect NADPH solutions from light.
Interference from Test Compounds If you are screening inhibitors, the compounds themselves may absorb light at the detection wavelength or interfere with the coupling enzymes in a coupled assay. Run controls with the compound but without the primary enzyme.
Contaminated Reagents Ensure all buffer components and reagents are of high purity and are not contaminated with substances that could contribute to the background signal.
Issue 3: Inconsistent or Non-Reproducible Results

Q: I am getting significant variability between my replicate assays. What are the common sources of this inconsistency?

A: Inconsistent results are often due to minor variations in assay setup and execution.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate. Calibrate your pipettes regularly.
Temperature Fluctuations Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent.[4][5] Pre-incubate all reagents at the assay temperature.
Inhibitor Solubility If testing inhibitors, poor solubility can lead to inconsistent concentrations in the assay wells. Ensure your compounds are fully dissolved, potentially using a small amount of a co-solvent like DMSO, and always include a vehicle control.[7]
Reaction Not in Linear Range Ensure that you are measuring the initial velocity of the reaction. If the reaction proceeds for too long, substrate depletion or product inhibition can cause the reaction rate to slow down, leading to non-linear and inconsistent results. Perform a time-course experiment to determine the linear range of your assay.

Data Presentation

Table 1: Comparative Stability of this compound and D-Erythrose
Parameter D-Erythrose This compound Experimental Conditions Reference
Half-life (t½) ~2 hours>12 hours80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C
Primary Isomerization Product D-ErythruloseD-ErythruloseCarbonyl migration

Experimental Protocols

General Protocol for Aldose Reductase Activity Assay with this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified Aldose Reductase

  • This compound solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a fresh stock solution of NADPH in assay buffer and protect it from light.

    • Dilute the Aldose Reductase enzyme in cold assay buffer to the desired working concentration immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution (to achieve the desired final concentration)

      • NADPH solution (to achieve an initial absorbance of ~1.0 at 340 nm)

    • Include control wells:

      • No-Enzyme Control: Contains all components except the enzyme.

      • No-Substrate Control: Contains all components except this compound.

  • Initiate Reaction:

    • Start the reaction by adding the diluted Aldose Reductase enzyme solution to the wells.

  • Measurement:

    • Immediately begin reading the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • Enzyme activity can be calculated using the Beer-Lambert law for NADPH (ε = 6220 M⁻¹cm⁻¹ at 340 nm).

Experimental Workflow for a Coupled Enzyme Assay

cluster_0 Primary Reaction cluster_1 Coupling Reaction DThreose This compound Product Product DThreose->Product  + NAD+ Enzyme1 Enzyme of Interest (e.g., Dehydrogenase) Product->Enzyme1  + NADH + H+ Pyruvate Pyruvate LDH Lactate (B86563) Dehydrogenase (LDH) Lactate Lactate Pyruvate->Lactate  + NADH + H+ Lactate->LDH  + NAD+ note Rate of NADH consumption is monitored at 340 nm

Caption: Conceptual workflow for a this compound dehydrogenase assay coupled to lactate dehydrogenase.

References

Technical Support Center: Optimizing D-Threose Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threose derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful derivatization for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other sugars, is a polar and non-volatile compound due to its multiple hydroxyl (-OH) groups.[1] These properties make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable to travel through the GC column.[1] Derivatization chemically modifies these hydroxyl groups, replacing them with less polar and more volatile functional groups, enabling successful chromatographic separation and detection.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The most prevalent and effective methods for derivatizing sugars like this compound are:

  • Oximation-Silylation: This is a two-step process. First, oximation targets the aldehyde group, followed by silylation of the hydroxyl groups.[1] This method is often preferred as it reduces the number of isomers, resulting in fewer chromatographic peaks and simplifying data analysis.[1]

  • Silylation: This method directly replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] While effective, it can lead to multiple peaks due to the different isomeric forms of this compound in solution.[1]

  • Alditol Acetylation: This method involves reducing the sugar to its corresponding alditol (threitol) and then acetylating the hydroxyl groups. This process produces a single derivative peak, which can simplify quantification.[1]

Q3: Why am I seeing multiple peaks for my derivatized this compound standard?

A3: The presence of multiple peaks for a single sugar standard is a common occurrence, particularly with silylation alone.[1] Sugars like this compound can exist in various isomeric forms in solution (e.g., anomers, open-chain vs. cyclic forms).[1] Each of these isomers can be derivatized, leading to multiple distinct peaks in the chromatogram.[1] To minimize this, the two-step oximation-silylation protocol is recommended as it helps to reduce the number of possible isomers.[1]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the derivatization of this compound, providing potential causes and recommended solutions.

Issue 1: Broad or Tailing Peaks in the Chromatogram

Potential Cause Recommended Solution
Active sites in the GC system (liner, column) Use a deactivated liner and ensure the column is properly conditioned. Silanizing the glassware can also help mitigate this issue.[1]
Incomplete derivatization Re-optimize the derivatization conditions, including reaction time, temperature, and reagent concentration. Ensure the sample is completely dry before adding derivatization reagents.[1][3][4]
High injection volume Reduce the volume of the sample injected into the GC system.[1]

Issue 2: No or Very Small Analyte Peaks

Potential Cause Recommended Solution
Incomplete derivatization Ensure the sample is completely dry, as derivatization reagents are not compatible with water.[3] Verify that the reaction time and temperature are sufficient.[4] Also, ensure that enough reagent is used to completely derivatize all metabolites.[3]
Degradation of derivatives Derivatized samples can have a limited shelf life; for instance, some TMS derivatives are stable for about 24 hours.[3] Analyze the samples as soon as possible after preparation.
Poor sample dissolution If the dried sample residue does not dissolve in the derivatization solvent (e.g., pyridine), the reaction will not proceed efficiently.[5] Consider using a co-solvent to aid dissolution.[4][5]

Issue 3: Multiple, Poorly Resolved Peaks

Potential Cause Recommended Solution
Formation of multiple isomers Implement a two-step oximation-silylation protocol to reduce the number of isomers formed.[1]
Side reactions during derivatization Ensure the reaction conditions are not overly harsh (e.g., excessive temperature) to prevent unwanted side reactions.[1]

Experimental Protocols

Below are detailed methodologies for key this compound derivatization experiments.

Protocol 1: Two-Step Oximation-Silylation for GC-MS Analysis

This protocol is a common and robust method for preparing this compound for GC-MS analysis.

Reagents and Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)[1]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Anhydrous pyridine[6]

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[6]

  • Oximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.[1]

    • Seal the vial tightly and incubate at 60°C for 30 minutes.[1] Some protocols may recommend different conditions, such as 90°C for 30 minutes[6] or 30°C for 90 minutes.[3]

    • Allow the vial to cool to room temperature.[1]

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the vial.[1]

    • Seal the vial and heat at 60°C for 30 minutes.[1] Alternatively, incubation at 37°C for 30 minutes has also been reported.[3]

    • Allow the vial to cool to room temperature before GC-MS analysis.[3]

Optimized Derivatization Conditions

The following table summarizes various reported conditions for the oximation-silylation of sugars. Researchers should consider these as starting points for their specific application and may need to optimize further.

Parameter Oximation Silylation Reference
Reagent Methoxyamine HCl in PyridineBSTFA + 1% TMCS or MSTFA + 1% TMCS[1][3][6]
Temperature 30°C, 60°C, or 90°C37°C or 60°C[1][3][6]
Time 30 minutes or 90 minutes30 minutes[1][3][6]

Visualizations

Experimental Workflow for this compound Derivatization

G cluster_prep Sample Preparation cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with this compound Sample dry Thoroughly Dry Sample (e.g., under Nitrogen stream) start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox heat_ox Incubate (e.g., 60°C for 30 min) add_meox->heat_ox cool_ox Cool to Room Temperature heat_ox->cool_ox add_bstfa Add BSTFA + 1% TMCS cool_ox->add_bstfa heat_sily Incubate (e.g., 60°C for 30 min) add_bstfa->heat_sily cool_sily Cool to Room Temperature heat_sily->cool_sily analysis GC-MS Analysis cool_sily->analysis

Caption: Workflow for the two-step oximation-silylation of this compound.

Troubleshooting Logic for this compound Derivatization

G start Start Troubleshooting issue Identify Primary Issue start->issue no_peak No or Low Peak Intensity issue->no_peak No/Low Signal bad_shape Broad or Tailing Peaks issue->bad_shape Poor Peak Shape multi_peak Multiple Unresolved Peaks issue->multi_peak Too Many Peaks check_dry Ensure Sample is Completely Dry no_peak->check_dry check_gc Check GC System Activity (Liner, Column) bad_shape->check_gc use_oximation Use Oximation-Silylation Method multi_peak->use_oximation check_reagents Verify Reagent Activity & Amount check_dry->check_reagents optimize_cond Optimize Time & Temperature check_reagents->optimize_cond check_complete Confirm Complete Derivatization check_gc->check_complete reduce_inj Reduce Injection Volume check_complete->reduce_inj check_harsh Avoid Harsh Reaction Conditions use_oximation->check_harsh

Caption: Troubleshooting decision tree for this compound derivatization issues.

References

Technical Support Center: D-Threose Stereochemical Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the stereochemical purity of synthesized D-Threose.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the stereochemical purity of this compound?

A1: The three primary methods for assessing the stereochemical purity of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Enzymatic Assays. Each method offers distinct advantages and is suited for different experimental needs.

Q2: Why is it crucial to confirm the stereochemical purity of this compound?

A2: this compound and its stereoisomers (L-Threose, D-Erythrose, and L-Erythrose) can have significantly different biological activities and physical properties.[1][2] In drug development and biological studies, the presence of an undesired stereoisomer, such as its enantiomer L-Threose or diastereomer D-Erythrose, can lead to reduced efficacy, altered pharmacokinetics, or unexpected toxicological effects.[3] Therefore, accurate assessment of isomeric purity is critical for reliable and reproducible experimental outcomes.[4][5]

Q3: What is the difference between enantiomers and diastereomers for threose?

A3:

  • Enantiomers are non-superimposable mirror images of each other. The enantiomer of this compound is L-Threose. They have identical physical properties except for the direction in which they rotate plane-polarized light.[2][6]

  • Diastereomers are stereoisomers that are not mirror images of each other. The diastereomers of this compound are D-Erythrose and L-Erythrose. Diastereomers have different physical properties, such as melting points, boiling points, and solubility, which allows for their separation by non-chiral methods.[1][2]

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for this purpose?

A4: While standard NMR can confirm the chemical structure of this compound, it cannot distinguish between enantiomers (D- and L-Threose) without the use of a chiral solvating agent or a chiral derivatizing agent. These reagents create a diastereomeric environment, causing the NMR signals for the enantiomers to become distinct. Quantitative NMR (qNMR) can then be used to determine the enantiomeric excess.[4]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]

Troubleshooting Guide: Chiral HPLC

Issue 1: Poor or no separation of D- and L-Threose peaks.

  • Question: My chromatogram shows a single peak or two completely overlapping peaks for my threose sample. What should I do?

  • Answer: This indicates a lack of chiral recognition.

    • Verify Column Choice: Ensure you are using a column specifically designed for chiral separations of polar compounds like sugars. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are common choices.[5][8]

    • Optimize Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can have a significant impact on resolution.[5]

    • Adjust Flow Rate: Lowering the flow rate can increase interaction time with the stationary phase and improve separation.

    • Control Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention and selectivity.

Issue 2: Peak tailing or fronting.

  • Question: The peak for this compound is asymmetrical. How can I improve the peak shape?

  • Answer: Poor peak shape can result from several factors.

    • Sample Overload: Reduce the amount of sample injected onto the column.

    • Inappropriate Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent recommended by the manufacturer.

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify this compound from its enantiomer, L-Threose, to determine stereochemical purity.

Materials:

  • HPLC system with a Refractive Index (RI) or UV detector (if derivatized).

  • Chiral Stationary Phase (CSP) Column (e.g., Chiralcel OD-H, Chiralpak AD, or similar polysaccharide-based column).

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol).

  • Synthesized this compound sample.

  • This compound and L-Threose reference standards.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound.

    • Dissolve in 1 mL of the mobile phase to make a 10 mg/mL stock solution.

    • If necessary, create a racemic mixture by mixing equal parts of D- and L-Threose standards to verify the separation method.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Instrumentation Setup (Example Conditions):

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (e.g., 80:20 v/v). The optimal ratio may require method development.

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 25°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the racemic standard to determine the retention times for D- and L-Threose.

    • Inject the synthesized this compound sample.

    • Calculate the stereochemical purity (enantiomeric excess, % ee) using the peak areas of the D- and L-isomers: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Start Synthesized this compound Sample Prep Prepare Sample & Racemic Standard (10 mg/mL in Mobile Phase) Start->Prep Screen Screen Chiral Columns (e.g., Polysaccharide-based) Prep->Screen Optimize Optimize Mobile Phase (Hexane/IPA ratio) Screen->Optimize Inject Inject Racemic Standard Optimize->Inject Separate Achieve Baseline Separation? Inject->Separate Separate->Optimize No Inject_Sample Inject Synthesized Sample Separate->Inject_Sample Yes Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Result Purity Confirmed Calculate->Result

Caption: Workflow for developing a chiral HPLC method.

Method 2: Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[9] The specific rotation is a characteristic property of a chiral molecule.[10] Pure this compound will have a specific rotation value, while its enantiomer, L-Threose, will rotate light by the same magnitude but in the opposite direction.[2]

Troubleshooting Guide: Polarimetry

Issue 1: Inconsistent or drifting optical rotation readings.

  • Question: The measured optical rotation value is not stable. What could be the cause?

  • Answer: Drifting values can be due to several factors.

    • Temperature Fluctuation: Ensure the sample cell is thermostatted, as optical rotation is temperature-dependent.[9]

    • Mutarotation: In solution, sugars like this compound can exist in equilibrium between their open-chain and cyclic (furanose) forms, which have different optical rotations. Allow the solution to equilibrate (typically 30 minutes to a few hours) until a stable reading is observed.

    • Air Bubbles: Check the sample cell for air bubbles in the light path, which can scatter light and cause erroneous readings.

Issue 2: Calculated specific rotation does not match the literature value.

  • Question: My calculated specific rotation for this compound is lower than expected. Does this mean my sample is impure?

  • Answer: A lower-than-expected value is a strong indicator of stereochemical impurity, assuming other factors are controlled.

    • Presence of Enantiomer: The presence of L-Threose will decrease the magnitude of the observed rotation, as it rotates light in the opposite direction.[11]

    • Concentration Errors: Specific rotation calculations are highly dependent on accurate concentration.[6] Double-check all weighings and dilutions.

    • Solvent and Wavelength: Ensure the measurement is performed using the same solvent and wavelength (typically the sodium D-line, 589 nm) as reported in the literature, as these parameters affect the specific rotation.[9]

Quantitative Data: Specific Rotation of Threose Isomers
CompoundSpecific Rotation [α]D20
This compound-12.2° (c=2, H₂O)
L-Threose+12.2° (c=2, H₂O)
D-Erythrose-29.2° (c=1, H₂O, equilibrium)
L-Erythrose+29.2° (c=1, H₂O, equilibrium)
(Note: Values are approximate and can vary slightly based on experimental conditions. Always consult reliable literature for precise values.)
Experimental Protocol: Polarimetry

Objective: To measure the specific rotation of synthesized this compound and calculate its enantiomeric excess.

Materials:

  • Polarimeter with a sodium lamp (589 nm).

  • Thermostatted sample cell (e.g., 1 dm length).

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • Synthesized this compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the this compound sample.

    • Dissolve it in ultrapure water in a 10 mL volumetric flask to get a concentration (c) of about 0.02 g/mL (or 2 g/100mL).

    • Allow the solution to stand for at least 30 minutes to reach equilibrium (mutarotation).

  • Measurement:

    • Calibrate the polarimeter with a blank (ultrapure water).

    • Rinse and fill the sample cell with the this compound solution, ensuring no air bubbles are present.

    • Place the cell in the thermostatted instrument and record the observed optical rotation (α).

  • Data Analysis:

    • Calculate the specific rotation [α] using the formula:

      • [α] = α / (l x c)

      • Where:

        • α = observed rotation in degrees.

        • l = path length in decimeters (dm).

        • c = concentration in g/mL.[9]

    • Calculate the optical purity (and thus enantiomeric excess) using the formula:

      • % Optical Purity = ([α]observed / [α]pure this compound) x 100

Troubleshooting Logic for Polarimetry Results

G Start Measure Optical Rotation (α) Check_Stable Is the reading stable? Start->Check_Stable Calc_Specific Calculate Specific Rotation [α] Check_Stable->Calc_Specific Yes Troubleshoot_Drift Troubleshoot: - Wait for mutarotation - Check temperature - Remove air bubbles Check_Stable->Troubleshoot_Drift No Compare Does [α] match literature value? Calc_Specific->Compare Pure Sample is Stereochemically Pure Compare->Pure Yes Impure Sample is Likely Impure (Contains L-Threose) Compare->Impure No (Value is lower) Troubleshoot_Value Troubleshoot: - Verify concentration - Check solvent & wavelength - Re-calibrate instrument Impure->Troubleshoot_Value Troubleshoot_Drift->Start Troubleshoot_Value->Start

Caption: Decision tree for troubleshooting polarimetry results.

Method 3: Enzymatic Assays

Enzymatic methods offer high specificity for determining the concentration of a particular stereoisomer. An enzyme that acts specifically on this compound (or its enantiomer/diastereomer) can be used. For example, some isomerases can convert specific tetrose sugars.[12]

Troubleshooting Guide: Enzymatic Assays

Issue: Low or no product formation in the assay.

  • Question: My enzymatic assay shows very low activity with my this compound sample. What's wrong?

  • Answer: This could be due to issues with the enzyme, the substrate, or the assay conditions.

    • Enzyme Purity and Activity: Confirm the enzymatic purity and specific activity of your enzyme preparation. An impure enzyme may have low target activity or interfering side activities.[13]

    • Presence of Inhibitors: Your synthesized sample may contain residual reagents from the synthesis (e.g., acids, bases, metal catalysts) that are inhibiting the enzyme. Purify your this compound sample further.

    • Incorrect Isomer: The enzyme may be specific for a different stereoisomer. For instance, an enzyme that acts on D-Erythrose might show no activity with this compound. Verify the enzyme's substrate specificity.

Experimental Protocol: Conceptual Enzymatic Assay

Objective: To quantify this compound using a specific enzyme and a coupled detection system.

(Note: This is a conceptual protocol, as a commercially available kit specifically for this compound is uncommon. The principle is based on common coupled enzyme assays for other sugars.)[14]

Principle: An enzyme (e.g., a hypothetical this compound dehydrogenase) specifically oxidizes this compound, producing a stoichiometric amount of NADH from NAD+. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • UV-Vis Spectrophotometer.

  • Enzyme specific for this compound (e.g., this compound dehydrogenase).

  • Cofactor (e.g., NAD+).

  • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Synthesized this compound sample and pure standard.

Procedure:

  • Standard Curve: Prepare a series of known concentrations of pure this compound to create a standard curve.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer, NAD+, and the enzyme.

  • Measurement:

    • Add a known volume of the this compound standard or the synthesized sample to the cuvette to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm over time until the reaction reaches completion.

  • Data Analysis:

    • Calculate the change in absorbance for each standard and the sample.

    • Plot the standard curve (ΔAbs vs. Concentration).

    • Determine the concentration of this compound in the synthesized sample by interpolating its ΔAbs value on the standard curve.

    • The stereochemical purity can be inferred by comparing this concentration to the total threose concentration determined by another method (e.g., HPLC).

References

Technical Support Center: D-Threose Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threose quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: Several analytical techniques are available for the quantification of this compound. The choice of method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique, particularly with ligand-exchange chromatography for separating sugar isomers like this compound and its epimer, D-Erythrose.[1] Refractive Index Detection (RID) is often used for underivatized sugars in clean matrices.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity but requires derivatization to make the non-volatile sugar amenable to gas chromatography.[1][2]

  • Enzymatic Assays: Provide high specificity by using enzymes that act on this compound, with the reaction coupled to a detectable change, such as a change in absorbance.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, particularly useful for complex biological samples. It can, however, be susceptible to matrix effects.

Q2: What are common sources of interference in this compound quantification assays?

A2: Interference can arise from various sources, leading to inaccurate quantification. These can be broadly categorized as:

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, cell lysates) can co-elute with this compound and either suppress or enhance its signal in methods like LC-MS/MS.[1][4] This is a significant concern for complex biological samples.[5]

  • Interference from Structurally Similar Sugars: Other monosaccharides, especially isomers and epimers like D-Erythrose, can interfere with the assay, particularly in methods with lower selectivity.[6] For example, in enzymatic assays for glucose, other sugars like mannose can cause a positive interference.[7][8]

  • Reducing Agents: Reagents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-MCE), often used to maintain protein stability, can interfere with enzymatic assays and colorimetric reactions.[9][10]

  • Sample Contaminants: Hemolysis (ruptured red blood cells), lipemia (high lipid content), and icterus (high bilirubin) are common interferents in clinical samples that can affect spectrophotometric measurements.[11]

  • Degradation Products: this compound itself can degrade, and its degradation products may interfere with the assay.[12][13]

Q3: How can I minimize interference from the sample matrix?

A3: Proper sample preparation is crucial to minimize matrix effects.[14][15] Common techniques include:

  • Protein Precipitation: A simple and fast method to remove the bulk of proteins from biological samples.[3][14][15]

  • Solid-Phase Extraction (SPE): A selective method to isolate analytes from the sample matrix using a solid sorbent.[3][15]

  • Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in two immiscible liquids.[14]

  • Filtration: Essential for removing particulate matter that can clog HPLC columns and interfere with analysis.[14]

The following diagram illustrates a general workflow for sample preparation to mitigate matrix effects.

Workflow for Mitigating Matrix Effects Start Sample Collection Protein_Precipitation Protein Precipitation Start->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE For cleaner extract LLE Liquid-Liquid Extraction (LLE) Protein_Precipitation->LLE Alternative cleanup Filtration Filtration SPE->Filtration LLE->Filtration Analysis Analytical Quantification (e.g., LC-MS/MS) Filtration->Analysis

Caption: General sample preparation workflow to reduce matrix interference.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during this compound quantification.

Issue 1: Inaccurate or Inconsistent Results in HPLC Assays

Symptoms:

  • Poor peak resolution between this compound and other components.

  • Shifting retention times.

  • Broad or tailing peaks.

Troubleshooting Workflow:

Troubleshooting Workflow for HPLC Analysis Observation Inaccurate/Inconsistent HPLC Results Check_Column Check Column Performance - Void formation? - Contamination? Observation->Check_Column Check_Mobile_Phase Verify Mobile Phase - Correct composition? - Degassed properly? Observation->Check_Mobile_Phase Check_System Inspect HPLC System - Leaks? - Pump issues? Observation->Check_System Solution_Column Solution: - Replace/clean column - Use guard column Check_Column->Solution_Column Solution_Mobile_Phase Solution: - Prepare fresh mobile phase - Degas Check_Mobile_Phase->Solution_Mobile_Phase Solution_System Solution: - Tighten fittings - Service pump Check_System->Solution_System

Caption: A logical approach to troubleshooting common HPLC issues.

Quantitative Impact of Potential Issues:

Potential CauseObserved Effect on ChromatogramPotential Quantitative Impact
Column Contamination Peak tailing, loss of resolutionUnderestimation of peak area, inaccurate quantification
Mobile Phase Inconsistency Drifting retention timesMisidentification of peaks, integration errors
System Leaks Low backpressure, variable flow rateInconsistent retention times and peak areas
Issue 2: Suspected Interference in Enzymatic Assays

Symptoms:

  • High background signal.

  • Non-linear standard curve.

  • Results differ significantly from an orthogonal method (e.g., HPLC).

Potential Interfering Substances and Mitigation Strategies:

Interfering SubstanceMechanism of InterferenceMitigation Strategy
Other Sugars (e.g., D-Erythrose) Lack of enzyme specificityUse a more specific enzyme or a chromatographic method for separation prior to quantification.
Reducing Agents (e.g., DTT) Reaction with assay reagents, altering enzyme activity.[9]Remove reducing agents via dialysis or size-exclusion chromatography before the assay. Include the same concentration of the reducing agent in standards and blanks if removal is not possible.
Colored Compounds in Sample Absorbance at the detection wavelengthInclude a sample blank (sample without the enzyme) to subtract background absorbance.[16]
Issue 3: Poor Sensitivity or High Variability in LC-MS/MS Assays

Symptoms:

  • Low signal-to-noise ratio for this compound peak.

  • Inconsistent results between replicate injections.

  • Significant difference in signal intensity between standards in solvent and matrix-matched standards.

This is often indicative of matrix effects , where co-eluting compounds suppress or enhance the ionization of this compound.[1][4]

Troubleshooting Workflow for Matrix Effects:

Troubleshooting Matrix Effects in LC-MS/MS Observation Poor Sensitivity/High Variability in LC-MS/MS Hypothesis Suspect Matrix Effects Observation->Hypothesis Experiment Perform Post-Column Infusion or Matrix Effect Study Hypothesis->Experiment Mitigation Implement Mitigation Strategy Experiment->Mitigation If matrix effects confirmed Verification Re-evaluate Method Performance Mitigation->Verification

Caption: A systematic approach to identifying and mitigating matrix effects.

Mitigation Strategies for Matrix Effects:

StrategyDescription
Optimize Sample Preparation Use more rigorous cleanup methods like SPE to remove interfering matrix components.[1][3][15]
Improve Chromatographic Separation Modify the HPLC method (e.g., gradient, column chemistry) to separate this compound from co-eluting interferences.[1]
Use Matrix-Matched Standards Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for signal suppression or enhancement.[4]
Use a Stable Isotope-Labeled Internal Standard An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.

Experimental Protocols

Protocol 1: General HPLC-RID Method for this compound Quantification

This protocol is a starting point and may require optimization for specific sample types.

  • Instrumentation:

    • HPLC system with a Refractive Index Detector (RID).

    • Ligand-exchange column (e.g., Shodex SUGAR SC1011) is recommended for isomer separation.[1]

  • Reagents:

    • This compound standard.

    • Ultrapure water (mobile phase).

  • Standard Preparation:

    • Prepare a stock solution of this compound in ultrapure water.

    • Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve the sample in ultrapure water.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1][2][3]

  • Chromatographic Conditions:

    • Column Temperature: As recommended by the column manufacturer (e.g., 80 °C).

    • Mobile Phase: Ultrapure water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.[2]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for removing interferences from complex biological samples.

  • Materials:

    • SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase, depending on the matrix and analyte properties).

    • SPE vacuum manifold.

    • Appropriate solvents for conditioning, washing, and elution.

  • Procedure:

    • Conditioning: Condition the SPE cartridge with a solvent like methanol, followed by an equilibration step with water or an appropriate buffer.

    • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences while retaining this compound.

    • Elution: Elute this compound from the cartridge using a stronger solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

This technical support guide provides a foundation for addressing common issues in this compound quantification. For further assistance, please consult the references or contact your instrument and reagent suppliers.

References

Validation & Comparative

D-Threose vs. D-Erythrose: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of stereoisomers is paramount. This guide provides an objective comparison of the biological and chemical properties of D-Threose and D-Erythrose, two aldotetrose sugars that are C2 epimers. While sharing the same chemical formula, their distinct stereochemistries dictate their reactivity and biological roles, influencing their potential as therapeutic agents and research tools.

Core Biological Activities and Chemical Reactivity

D-Erythrose is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for generating NADPH and nucleotide precursors. Its phosphorylated form, D-erythrose-4-phosphate, is a vital building block for the biosynthesis of aromatic amino acids. In contrast, this compound plays a less central role in metabolism. However, derivatives of this compound have shown potential as antioxidant agents, and the molecule itself serves as a chiral building block for synthesizing nucleoside analogs with potential antiviral and anticancer activities.

A key differentiator between these two epimers is their chemical stability. D-Erythrose is less stable and more readily undergoes isomerization to D-Erythrulose compared to this compound under identical conditions. This disparity in chemical reactivity has significant implications for their respective biological roles and metabolic fates.

Quantitative Comparison of Biological and Chemical Properties

The following table summarizes the available quantitative data comparing the properties of this compound and D-Erythrose. It is important to note that direct comparative studies for many biological activities are limited.

ParameterThis compoundD-ErythroseExperimental Conditions
Chemical Stability (Half-life) > 12 hours~ 2 hours80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C
Anticancer Activity (Tumor Inhibition) Data not available69.1%In vivo abdominal metastatic model of colon carcinoma (500 mg/kg)[1]
In Vitro Cytotoxicity (IC50) Data not availablenM rangeGlioblastoma Stem Cells (GSCs)[1]
Antioxidant Properties Derivatives possess potential antioxidant propertiesData not available
Glycation Potential L-Threose (a stereoisomer) is a potent glycating agentData not available for direct comparison

Signaling Pathway Involvement

While research into the specific signaling pathways modulated by these tetroses is ongoing, some initial findings have emerged.

D-Erythrose has been suggested to inhibit the Neuroleukin (NLK) signaling pathway in glioblastoma stem cells. NLK is a serine/threonine kinase that can negatively regulate the Wnt/β-catenin pathway, which is often dysregulated in cancer. Inhibition of NLK by D-Erythrose could therefore represent a potential therapeutic mechanism.

D_Erythrose_Signaling D_Erythrose D-Erythrose NLK Neuroleukin (NLK) D_Erythrose->NLK Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway NLK->Wnt_beta_catenin Negatively Regulates Cancer_Progression Cancer Progression Wnt_beta_catenin->Cancer_Progression Promotes

Figure 1: Proposed signaling pathway of D-Erythrose in glioblastoma stem cells.

Information regarding the specific signaling pathways modulated by this compound is less defined in the current literature. General statements suggest it may interfere with cancer cell signaling pathways, but the specific targets and mechanisms remain to be elucidated.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of the findings discussed.

I. In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of D-Erythrose and this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of this compound and D-Erythrose in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the sugar solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the sugar that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the sugar concentration.

II. In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This protocol can be used to compare the potential antioxidant activities of this compound and D-Erythrose.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and D-Erythrose in a suitable solvent (e.g., water or ethanol). Prepare a series of dilutions from the stock solutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 50 µL of each sugar dilution to 150 µL of the DPPH solution. A blank well should contain 50 µL of the solvent and 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The results can be expressed as Trolox equivalents (TE) by creating a standard curve with Trolox, a vitamin E analog.

III. In Vitro Glycation Assessment: Bovine Serum Albumin (BSA) Glycation Assay

This protocol can be used to compare the potential of this compound and D-Erythrose to induce protein glycation.

Principle: This assay measures the formation of advanced glycation end-products (AGEs) by incubating a protein (BSA) with a reducing sugar. The formation of fluorescent AGEs can be monitored using a fluorescence spectrophotometer.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 10 mg/mL BSA, 0.2 M this compound or D-Erythrose, and 0.02% sodium azide (B81097) (to prevent microbial growth) in a phosphate buffer (pH 7.4). A control sample should contain only BSA and the buffer.

  • Incubation: Incubate the reaction mixtures in a sterile environment at 37°C for several weeks. Aliquots can be taken at different time points (e.g., weekly) for analysis.

  • Fluorescence Measurement: Measure the fluorescence intensity of the aliquots at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Data Analysis: Compare the increase in fluorescence intensity over time for the samples incubated with this compound and D-Erythrose to the control. A higher fluorescence intensity indicates a greater degree of glycation.

Experimental Workflow Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antioxidant Antioxidant Assay (DPPH) cluster_glycation Glycation Assay (BSA) cell_seeding 1. Seed Cells treatment 2. Treat with this compound/D-Erythrose cell_seeding->treatment incubation_24_72h 3. Incubate (24-72h) treatment->incubation_24_72h mtt_addition 4. Add MTT Reagent incubation_24_72h->mtt_addition solubilization 5. Solubilize Formazan mtt_addition->solubilization absorbance_570nm 6. Measure Absorbance (570nm) solubilization->absorbance_570nm sample_prep 1. Prepare Sugar Solutions dpph_reaction 2. React with DPPH sample_prep->dpph_reaction incubation_30min 3. Incubate (30 min) dpph_reaction->incubation_30min absorbance_517nm 4. Measure Absorbance (517nm) incubation_30min->absorbance_517nm reaction_setup 1. Set up BSA + Sugar Reaction incubation_weeks 2. Incubate (weeks at 37°C) reaction_setup->incubation_weeks fluorescence_measurement 3. Measure Fluorescence (Ex:370/Em:440nm) incubation_weeks->fluorescence_measurement

Figure 2: General experimental workflows for comparing the biological activities of this compound and D-Erythrose.

Conclusion and Future Directions

The available evidence highlights distinct biological profiles for this compound and D-Erythrose, primarily driven by their differing chemical stabilities and metabolic roles. D-Erythrose shows promise as an anticancer agent, while this compound derivatives warrant further investigation for their antioxidant potential. However, the lack of direct comparative studies on their biological activities represents a significant knowledge gap.

Future research should focus on head-to-head comparisons of this compound and D-Erythrose in a variety of biological assays, including cytotoxicity against a panel of cancer cell lines, comprehensive antioxidant capacity assessments, and detailed studies on their glycation potential. Furthermore, elucidating the specific signaling pathways modulated by both sugars will be crucial for understanding their mechanisms of action and for the rational design of novel therapeutic agents based on their unique structures.

References

A Comparative Analysis of D-Threose and L-Threose in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threose, a four-carbon monosaccharide, exists as two stereoisomers, D-Threose and L-Threose. While structurally mirror images, their interactions within biological systems are distinct, leading to significantly different metabolic fates and physiological impacts. This guide provides a comparative analysis of this compound and L-Threose, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways to support research and development in metabolism, toxicology, and therapeutics.

Core Differences and Biological Significance

This compound is recognized as a metabolic intermediate and a building block for bioactive molecules, whereas L-Threose is primarily known as a degradation product of Vitamin C with potent protein glycation activity.[1][2][3] The D-form is generally considered the more biologically active isomer in standard carbohydrate metabolism.[1] In contrast, the biological significance of L-Threose is closely tied to the formation of Advanced Glycation End-products (AGEs), which are implicated in various pathological conditions.[2] However, L-Threose also plays a beneficial role as a component of Magnesium L-Threonate, a compound designed to enhance magnesium uptake in the brain.[4]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the properties and biological interactions of this compound and L-Threose.

Table 1: Chemical and Metabolic Properties

ParameterThis compoundL-ThreoseConditionsReference
Stereochemistry (2S,3R)-2,3,4-Trihydroxybutanal(2R,3S)-2,3,4-Trihydroxybutanal-[5]
Source Metabolic intermediateDegradation product of Vitamin C-[3]
Chemical Stability (Half-life, t½) >12 hoursNot explicitly compared, but L-threose is described as comparatively unstablepH 8.5, 40°C[6][7]
Enzymatic Reduction Substrate for aldose reductase (inferred)Substrate for aldose reductaseRat lens homogenate[2]
Aldose Reductase Kinetics (Km) Data not available7.1 x 10⁻⁴ M (0.71 mM)Purified rat lens enzyme[8]

Table 2: Biological Activity and Therapeutic Relevance

ActivityThis compoundL-ThreoseKey FindingsReference
Protein Glycation Reactivity is an area of ongoing researchPotent glycating agentL-Threose accelerates protein cross-linking in vitro.[2]
Therapeutic Application Chiral building block for potential antiviral and anticancer nucleoside analogs.L-threonate is a carrier for magnesium to cross the blood-brain barrier (in Magnesium L-Threonate).Enhances synaptic density and plasticity.[4]
Detoxification Pathway Rapidly reduced to D-threitol in lens tissue.Reduced to L-threitol by aldose reductase.This enzymatic conversion is considered a detoxification mechanism.[2][8]

Biological Pathways and Mechanisms

The distinct roles of D- and L-Threose are rooted in their involvement in different metabolic and pathological pathways.

Vitamin C Degradation and L-Threose Formation

L-Threose is a significant product of the oxidative degradation of L-ascorbic acid (Vitamin C). This pathway is a source of endogenous L-Threose, which can then participate in other biological reactions.[3]

Vitamin_C_Degradation cluster_main Vitamin C Degradation Pathway Ascorbic_Acid L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis L_Threose L-Threose DKG->L_Threose Degradation

Vitamin C degradation pathway to L-Threose.
L-Threose-Mediated Protein Glycation

Due to its reactive aldehyde group, L-Threose is a potent glycating agent. It reacts non-enzymatically with free amino groups on proteins to form unstable Schiff bases. These intermediates undergo rearrangements to form more stable Amadori products, which ultimately lead to the irreversible formation of Advanced Glycation End-products (AGEs). AGEs contribute to protein cross-linking, impaired protein function, and cellular damage.[9][10]

Protein_Glycation cluster_glycation L-Threose Mediated Protein Glycation L_Threose L-Threose Schiff_Base Schiff Base (Reversible) L_Threose->Schiff_Base Protein Protein (-NH2 group) Protein->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible) Amadori->AGEs Oxidation, Dehydration Damage Protein Cross-linking & Cellular Damage AGEs->Damage

Formation of Advanced Glycation End-products (AGEs).
Detoxification via the Polyol Pathway

Both D- and L-Threose can be metabolized by aldose reductase, the first enzyme in the polyol pathway. This enzyme reduces the aldehyde group of the sugar to a primary alcohol, converting threose into threitol.[2][8] This reaction, which consumes NADPH, is considered a key detoxification pathway, preventing the accumulation of reactive threose isomers and mitigating their potential for glycation.[8][11]

Polyol_Pathway_Detox cluster_detox Threose Detoxification by Aldose Reductase Threose D/L-Threose Enzyme Aldose Reductase Threose->Enzyme Threitol D/L-Threitol Enzyme->Threitol NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme

Enzymatic reduction of threose to threitol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of threose isomers.

Protocol 1: In Vitro Aldose Reductase Activity Assay

This protocol provides a general framework for measuring the activity of aldose reductase with a threose isomer as the substrate.

  • Reagent Preparation :

    • Enzyme : Purified recombinant aldose reductase or a crude tissue extract (e.g., lens homogenate).[2][12]

    • Buffer : 0.1 M Sodium phosphate (B84403) buffer, pH 6.8.[12]

    • Cofactor : 0.2 mM NADPH solution in buffer. Prepare fresh.[12]

    • Substrate : A solution of D- or L-Threose in buffer at various concentrations (e.g., 0.1 mM to 10 mM).

    • (Optional) Inhibitor : A known aldose reductase inhibitor like Sorbinil or Quercetin for specificity control.[8]

  • Assay Procedure :

    • Pipette the buffer, NADPH solution, and enzyme solution into a quartz cuvette.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the threose substrate solution and mix immediately.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADPH to NADP+.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Data Analysis :

    • Determine the enzyme activity in units (µmol of NADPH oxidized per minute).

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

Aldose_Reductase_Workflow cluster_workflow Experimental Workflow: Aldose Reductase Assay prep 1. Reagent Preparation (Enzyme, Buffer, NADPH, Threose) mix 2. Mix Buffer, NADPH, Enzyme in Cuvette prep->mix incubate 3. Pre-incubate at 37°C mix->incubate start 4. Add Threose Substrate to Initiate Reaction incubate->start measure 5. Measure Absorbance Decrease at 340 nm start->measure analyze 6. Analyze Data measure->analyze results Calculate: - Reaction Velocity - Km and Vmax analyze->results

Workflow for an in vitro aldose reductase assay.
Protocol 2: In Vitro Protein Glycation Assay

This protocol is designed to compare the glycation potential of D- and L-Threose.

  • Reagent Preparation :

    • Protein : A solution of a model protein, such as bovine serum albumin (BSA) or lens crystallins (e.g., 10 mg/mL).

    • Buffer : 0.1 M Phosphate buffer, pH 7.4, containing a protease inhibitor.

    • Sugars : Solutions of this compound and L-Threose (e.g., 50 mM).

    • Control : A sugar-free control containing only the protein in buffer.

  • Assay Procedure :

    • Mix the protein solution with the respective sugar solutions in sterile tubes. Include the sugar-free control.

    • Incubate the mixtures at 37°C for a set period (e.g., 1-4 weeks). Samples can be taken at various time points.

    • To accelerate the reaction for screening purposes, N-alpha-acetyl-L-lysine can be used instead of a large protein to monitor the disappearance of the sugar.[2]

  • Analysis of Glycation :

    • Fluorescence Spectroscopy : Measure the formation of fluorescent AGEs by exciting the sample at ~370 nm and measuring the emission at ~440 nm. An increase in fluorescence indicates AGE formation.

    • SDS-PAGE : Analyze samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. Protein cross-linking due to glycation will result in the appearance of higher molecular weight bands (dimers, trimers, etc.).

    • LC-MS/MS : For detailed analysis, digest the protein samples and analyze by liquid chromatography-tandem mass spectrometry to identify specific sites of glycation and the types of AGEs formed.

Conclusion

The stereochemical difference between this compound and L-Threose leads to distinct biological roles. This compound functions as a metabolic intermediate and a synthetic precursor, while L-Threose is a potent glycating agent derived from Vitamin C degradation. The detoxification of both isomers by aldose reductase highlights a protective mechanism against the accumulation of these reactive aldehydes. For drug development professionals, the ability of L-threonate to cross the blood-brain barrier presents a valuable strategy for delivering therapeutic agents to the central nervous system, while the high reactivity of L-Threose underscores its importance in studies of AGE-related pathologies. Understanding these differences is critical for designing and interpreting experiments in metabolic research and therapeutic development.

References

Validating D-Threose Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized chiral molecules like D-Threose is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for validating the structure of synthesized this compound. Detailed experimental protocols and data presentation will assist in selecting the most appropriate validation strategy.

Introduction to this compound and the Importance of Structural Validation

This compound, a four-carbon monosaccharide, is a key building block in various synthetic pathways, including the synthesis of more complex carbohydrates and pharmaceutical intermediates. Due to its stereochemical complexity, rigorous structural validation after synthesis is imperative to ensure the correct isomer has been produced and to identify any potential impurities or byproducts. NMR spectroscopy is a powerful tool for this purpose, providing detailed information about the molecular structure in solution. However, a multi-faceted approach utilizing alternative and complementary techniques can provide a more robust and comprehensive validation.

Synthesis of this compound: The Kiliani-Fischer Synthesis

A common method for the synthesis of this compound is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one carbon.[1] This reaction typically starts from the three-carbon aldose, D-glyceraldehyde. The process involves the addition of a cyanide ion to the carbonyl group, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid, which then forms a lactone. Subsequent reduction of the lactone yields the aldose with an additional carbon atom. It is important to note that this synthesis produces a mixture of two epimers. For instance, the Kiliani-Fischer synthesis starting from D-glyceraldehyde yields a mixture of D-erythrose and this compound.[1] Therefore, purification and subsequent structural verification are crucial steps.

Experimental Protocol: Kiliani-Fischer Synthesis of this compound (Generalized)
  • Cyanohydrin Formation: D-glyceraldehyde is reacted with a source of cyanide, such as sodium cyanide (NaCN), in an aqueous solution. This reaction forms a mixture of two diastereomeric cyanohydrins.

  • Hydrolysis to Aldonic Acids: The mixture of cyanohydrins is then hydrolyzed, typically by heating with an acid or base, to convert the nitrile group into a carboxylic acid, forming a mixture of D-erythronic acid and D-threonic acid.

  • Lactonization: The aldonic acids are induced to form their corresponding γ-lactones, D-erythronolactone and D-threonolactone, often by heating under acidic conditions.

  • Separation of Lactones: The diastereomeric lactones are separated using techniques such as fractional crystallization or chromatography.

  • Reduction to Aldoses: The purified D-threonolactone is then reduced to this compound. A common reducing agent for this step is sodium amalgam (Na/Hg) in a slightly acidic solution.

  • Purification: The final product, this compound, is purified from the reaction mixture using techniques like column chromatography.

Structural Validation by NMR Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, including carbohydrates.[2][3] Both ¹H and ¹³C NMR provide information on the connectivity of atoms and the stereochemistry of the molecule. For carbohydrates like this compound, NMR can confirm the presence of the aldehyde group, the number of hydroxyl groups, and the relative stereochemistry of the chiral centers.

However, obtaining and interpreting NMR spectra of carbohydrates can be complex due to:

  • Anomerization: In solution, reducing sugars like this compound exist as an equilibrium mixture of cyclic hemiacetal forms (α and β furanose and pyranose rings) and the open-chain aldehyde form. This results in multiple signals for each proton and carbon, complicating the spectra.

  • Signal Overlap: The signals of the non-anomeric protons and carbons often overlap in a narrow chemical shift range, making unambiguous assignment challenging.[3]

Expected NMR Spectral Features for this compound:
  • ¹H NMR:

    • The anomeric protons of the cyclic forms would appear in the downfield region (typically 4.5-5.5 ppm).

    • The aldehyde proton of the open-chain form would be even further downfield (around 9.7 ppm).

    • The protons on the carbon backbone (C2, C3, C4) would resonate in the more crowded region of 3.5-4.5 ppm.

  • ¹³C NMR:

    • The anomeric carbons of the cyclic forms would be in the range of 90-105 ppm.

    • The aldehyde carbon of the open-chain form would be significantly downfield (around 205 ppm).

    • The other carbons (C2, C3, C4) would appear between 60 and 80 ppm.

The following table presents illustrative ¹³C NMR chemical shifts for the main species observed in a solution of [1-¹³C]-threose at pH 8.5.[4]

Carbon AtomThis compound (hydrate) (ppm)This compound (cyclic ring) (ppm)
C1~93~98, ~102
C2~72~70-75
C3~71~70-75
C4~64~62-65

Note: These are approximate values from a specific study and may vary depending on the solvent, pH, and temperature. A full assignment would require 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Alternative and Complementary Validation Techniques

While NMR is a powerful tool, a combination of methods provides a more definitive structural validation.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, fragmentation patterns for structural clues.High sensitivity, small sample requirement.Does not provide stereochemical information.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary phase.Purity assessment, separation of anomers and epimers, quantification.[5][6][7]High resolution, quantitative.Requires reference standards for identification.
Gas Chromatography (GC) Separates volatile components of a mixture.Purity and composition analysis after derivatization.High resolution for volatile compounds.Requires derivatization for non-volatile sugars.
Enzymatic Assays Utilizes the high specificity of enzymes to react with a particular substrate.Confirmation of a specific isomer.Highly specific.Limited by the availability of specific enzymes.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Unambiguous determination of the absolute stereochemistry.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to obtain.
Experimental Protocol: HPLC Analysis of this compound
  • Sample Preparation: A solution of the synthesized this compound is prepared in the mobile phase.

  • Chromatographic System: An HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amino-propyl or a ligand-exchange column) and a refractive index (RI) or evaporative light scattering detector (ELSD) is used.

  • Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile (B52724) and water.

  • Analysis: The sample is injected into the HPLC system, and the retention time is compared to that of a known this compound standard. The presence of other peaks would indicate impurities or byproducts.

Comparison of Validation Methods

The choice of validation method depends on the specific requirements of the research, including the need for stereochemical confirmation, purity assessment, and quantification.

Validation_Methods NMR_H1 ¹H NMR Connectivity Atom Connectivity NMR_H1->Connectivity NMR_C13 ¹³C NMR NMR_C13->Connectivity NMR_2D 2D NMR (COSY, HSQC) Structure Detailed Structure NMR_2D->Structure Stereochem Stereochemistry NMR_2D->Stereochem MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight HPLC HPLC Purity Purity HPLC->Purity Quantification Quantification HPLC->Quantification GC GC GC->Purity Enzymatic Enzymatic Assays Enzymatic->Stereochem Xray X-ray Crystallography Xray->Structure AbsoluteConfig Absolute Configuration Xray->AbsoluteConfig

References

A Researcher's Guide to D-Threose Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of D-Threose is critical for advancing metabolic research, understanding disease pathways, and developing novel therapeutics. This guide provides an objective comparison of common analytical methods for this compound quantification, offering a comprehensive overview of their performance characteristics, detailed experimental protocols, and visual workflows to inform your analytical strategy.

This compound, a four-carbon aldose sugar, plays a role in various biological processes. Its accurate measurement is crucial for applications ranging from fundamental biochemical research to the quality control of therapeutic agents. This guide cross-validates the performance of four key analytical techniques: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Quantitative Performance Comparison

The selection of a quantification method is often a trade-off between sensitivity, specificity, throughput, and the complexity of the required instrumentation and sample preparation. The following table summarizes the expected quantitative performance of the discussed methods for this compound analysis.

ParameterHPLC-RIDHPAE-PADGC-MSCapillary Electrophoresis (CE)
Linearity (R²) > 0.998> 0.999> 0.995> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%90 - 110%
Precision (RSD %)
- Intra-day< 3.0%< 2.0%< 5.0%< 5.0%
- Inter-day< 5.0%< 4.0%< 10.0%< 10.0%
Limit of Detection (LOD) 0.05 - 0.1 mg/mL1 - 10 ng/mL0.1 - 1 ng/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 mg/mL5 - 50 ng/mL0.5 - 5 ng/mL5 - 50 µg/mL

Note: The performance data presented are based on typical results for monosaccharide analysis and may vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is a robust and widely used technique for the analysis of simple sugars.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm) or a ligand exchange column (e.g., Shodex SUGAR SC1011).

  • Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v) for an amino column, or deionized water for a ligand exchange column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Quantification: Generate a calibration curve by plotting the peak area of this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive method for the direct analysis of carbohydrates without the need for derivatization.

  • Instrumentation: Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ series).

  • Eluents: Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) gradients are typically used to elute carbohydrates. A common gradient might be 10-100 mM NaOH with an increasing NaOAc concentration.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-25 µL.

  • Sample Preparation: Dilute the sample in deionized water. Centrifuge or filter to remove particulates.

  • Quantification: Similar to HPLC-RID, quantification is based on a calibration curve generated from this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization of the non-volatile sugar.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A two-step process of methoximation followed by silylation is common for sugars.[1]

    • Methoximation: Dissolve the dried sample in pyridine (B92270) containing methoxyamine hydrochloride and incubate (e.g., 90 minutes at 30°C) to protect the aldehyde group.

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate (e.g., 30 minutes at 60°C) to replace active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[1]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 250°C) to elute the derivatized sugar.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Use of a stable isotope-labeled internal standard (e.g., ¹³C-D-Threose) is recommended for optimal accuracy. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Capillary Electrophoresis (CE)

CE provides high-efficiency separations of charged molecules. For neutral sugars like this compound, derivatization to introduce a charge or the use of micellar electrokinetic chromatography (MEKC) is necessary.

  • Instrumentation: Capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): For derivatized sugars, a simple buffer like sodium phosphate (B84403) at a specific pH is used. For MEKC, a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is added to the BGE above its critical micelle concentration. Borate buffers are often used for underivatized sugar analysis as they can form charged complexes with polyols.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic (pressure) or electrokinetic injection.

  • Derivatization (pre-capillary): Reaction with a chromophore- or fluorophore-containing reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) to create a detectable, charged derivative.

  • Quantification: Based on a calibration curve of peak area or peak height versus the concentration of derivatized this compound standards. An internal standard is recommended to correct for injection variability.

Method Selection and Workflow

The choice of the most suitable method depends on the specific research question, sample matrix, and available resources.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification Methods cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_decision Decision Criteria HPLC HPLC-RID Linearity Linearity & Range HPLC->Linearity Evaluate Accuracy Accuracy HPLC->Accuracy Evaluate Precision Precision HPLC->Precision Evaluate LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Evaluate HPAEPAD HPAE-PAD HPAEPAD->Linearity Evaluate HPAEPAD->Accuracy Evaluate HPAEPAD->Precision Evaluate HPAEPAD->LOD_LOQ Evaluate GCMS GC-MS GCMS->Linearity Evaluate GCMS->Accuracy Evaluate GCMS->Precision Evaluate GCMS->LOD_LOQ Evaluate CE Capillary Electrophoresis CE->Linearity Evaluate CE->Accuracy Evaluate CE->Precision Evaluate CE->LOD_LOQ Evaluate DataAnalysis Comparative Data Analysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Sensitivity Sensitivity Required MethodSelection Method Selection Sensitivity->MethodSelection Throughput Sample Throughput Throughput->MethodSelection Matrix Matrix Complexity Matrix->MethodSelection Cost Cost & Availability Cost->MethodSelection Sample This compound Sample Sample->HPLC Quantify using Sample->HPAEPAD Quantify using Sample->GCMS Quantify using Sample->CE Quantify using Report Publish Comparison Guide MethodSelection->Report DataAnalysis->MethodSelection

Caption: A logical workflow for the cross-validation and selection of a suitable this compound quantification method.

Signaling Pathways and Experimental Workflows

The accurate quantification of this compound is often a critical step in broader studies of metabolic pathways. For example, understanding the flux through the pentose (B10789219) phosphate pathway or investigating the formation of advanced glycation end products (AGEs) may require precise this compound measurements. The workflow for such an investigation is depicted below.

ExperimentalWorkflow Experimental Workflow for this compound Analysis in Biological Samples cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_interpretation Data Interpretation & Biological Context BiologicalSample Biological Sample (e.g., plasma, tissue) Extraction Extraction of Metabolites BiologicalSample->Extraction Derivatization Derivatization (for GC-MS/CE) Extraction->Derivatization Quantification This compound Quantification (HPLC, HPAE-PAD, GC-MS, or CE) Extraction->Quantification Direct (for HPLC/HPAE-PAD) Derivatization->Quantification DataProcessing Data Processing & Analysis Quantification->DataProcessing PathwayAnalysis Metabolic Pathway Analysis DataProcessing->PathwayAnalysis Conclusion Biological Conclusion PathwayAnalysis->Conclusion

Caption: A generalized experimental workflow for the analysis of this compound in biological samples.

References

A Comparative Guide to the Chemical Synthesis of D-Threose for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route for D-Threose is critical for efficiency and yield. This guide provides a comparative analysis of prominent chemical synthesis methodologies, supported by experimental data and detailed protocols, to inform laboratory-scale production and process development.

This compound, a four-carbon aldose, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its stereospecific synthesis remains a key challenge, with several routes offering distinct advantages and disadvantages in terms of yield, stereoselectivity, and scalability. This comparison focuses on the classical Kiliani-Fischer synthesis, modern enzymatic methods, and stereoselective approaches from chiral precursors.

Comparison of this compound Synthesis Routes

ParameterKiliani-Fischer SynthesisEnzymatic Synthesis (Isomerase)Stereoselective Synthesis from D-Glyceraldehyde
Starting Material D-GlyceraldehydeL-Erythrulose or D,L-ErythruloseD-Glyceraldehyde Acetonide
Key Reagents/Catalyst NaCN, H₂, Pd/BaSO₄D-arabinose isomerase2-(Trimethylsilyl)thiazole, Grignard reagents
Reaction Conditions Multi-step, harsh conditionsMild aqueous conditions (e.g., 37°C, neutral pH)Multi-step, requires anhydrous conditions and specific catalysts
Yield Low (typically around 30% for the mixture of diastereomers)Low conversion rate (e.g., 9.35% to this compound)Can be high with good stereoselectivity for one diastereomer
Stereoselectivity Poor, produces a mixture of D-Erythrose and this compoundHigh, enzyme-specificCan be highly stereoselective depending on the reagents and catalysts
Purification Requires chromatographic separation of diastereomersSimplified due to high specificityMay require chromatographic purification
Advantages Well-established classical methodEnvironmentally friendly, high stereospecificityHigh potential for stereocontrol and good yields
Disadvantages Low yield, use of toxic reagents (cyanide), formation of epimersLow conversion rates, enzyme cost and stability can be a factorMulti-step, may require specialized and expensive reagents

Experimental Protocols

Kiliani-Fischer Synthesis of this compound from D-Glyceraldehyde

The Kiliani-Fischer synthesis is a traditional method for elongating the carbon chain of an aldose.[1][2][3] Starting with D-glyceraldehyde, this process yields a mixture of the C-2 epimers, D-Erythrose and this compound.[1][3] The overall yield for the mixture is generally low, in the range of 30%.[3] Subsequent separation of the diastereomers is necessary to isolate this compound.

Protocol:

  • Cyanohydrin Formation: D-Glyceraldehyde is reacted with sodium cyanide (NaCN) in an aqueous solution. The cyanide ion undergoes nucleophilic addition to the carbonyl group of D-glyceraldehyde, forming a mixture of two diastereomeric cyanohydrins.

  • Nitrile Reduction: The resulting cyanohydrin mixture is then reduced. An improved version of the synthesis utilizes a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), and hydrogen gas (H₂) in water.[1][3] This selectively reduces the nitrile group to an imine.

  • Hydrolysis: The imine intermediate is unstable in water and readily hydrolyzes to form the corresponding aldehydes, yielding a solution containing both D-Erythrose and this compound.[1]

  • Separation: The separation of D-Erythrose and this compound is a critical and challenging step due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) with a specialized column, such as a Shodex SUGAR SC1011 operating in ligand exchange mode, can be employed for effective separation. The separation mechanism relies on the differential interaction of the sugar hydroxyl groups with the calcium ions of the column's resin.

Enzymatic Synthesis of this compound using D-Arabinose Isomerase

Enzymatic methods offer a highly specific and environmentally benign alternative to classical chemical synthesis. D-arabinose isomerase from Klebsiella pneumoniae has been shown to catalyze the isomerization of a D,L-erythrulose mixture to produce this compound.[4]

Protocol:

  • Preparation of the Reaction Mixture: A reaction mixture is prepared containing a D,L-erythrulose substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzymatic Reaction: Purified D-arabinose isomerase is added to the reaction mixture. The reaction is incubated at an optimal temperature for the enzyme, typically around 37°C, with gentle agitation.

  • Reaction Monitoring and Termination: The progress of the reaction can be monitored by techniques such as HPLC. A study reported a conversion rate of 9.35% to this compound. The reaction is terminated by denaturing the enzyme, for example, by heat treatment.

  • Product Purification: The reaction mixture is then processed to purify this compound. This typically involves centrifugation to remove the denatured enzyme followed by chromatographic techniques to isolate the product from the remaining substrate and any byproducts.

Stereoselective Synthesis of this compound Derivatives from D-Glyceraldehyde Acetonide

Stereoselective synthesis aims to control the stereochemistry of the reaction to favor the formation of a specific isomer. One approach involves the homologation of D-glyceraldehyde acetonide.

Protocol:

  • Protection of D-Glyceraldehyde: The hydroxyl groups of D-glyceraldehyde are protected, for instance, as an acetonide, to control the stereochemical outcome of subsequent reactions.

  • Carbon Chain Elongation: A one-carbon homologation is carried out. This can be achieved using various reagents, such as 2-(trimethylsilyl)thiazole, which acts as a formyl anion equivalent.[5] The choice of reagents and reaction conditions is crucial for directing the stereoselectivity towards the threo configuration.

  • Deprotection and Conversion: The protecting groups are removed to yield the this compound derivative. Further modifications can be made to obtain the final this compound product.

Visualizing the Synthesis Pathways

To better understand the logical flow of these synthetic routes, the following diagrams have been generated.

Kiliani_Fischer_Synthesis start D-Glyceraldehyde cyanohydrin Mixture of Cyanohydrins (D-erythro and D-threo) start->cyanohydrin + NaCN imine Mixture of Imines cyanohydrin->imine + H2, Pd/BaSO4 products Mixture of D-Erythrose and this compound imine->products Hydrolysis threose This compound products->threose Chromatographic Separation erythrose D-Erythrose products->erythrose Chromatographic Separation

Kiliani-Fischer Synthesis of this compound

Enzymatic_Synthesis start D,L-Erythrulose reaction Isomerization Reaction start->reaction D-arabinose isomerase product This compound reaction->product

Enzymatic Synthesis of this compound

Stereoselective_Synthesis_Workflow cluster_start Starting Material Preparation cluster_synthesis Stereoselective Homologation cluster_final Final Product Isolation start D-Glyceraldehyde protection Protection of Hydroxyl Groups (e.g., Acetonide formation) start->protection homologation One-Carbon Chain Elongation (Threo-selective reagents) protection->homologation protected_threose Protected this compound Derivative homologation->protected_threose deprotection Deprotection protected_threose->deprotection final_product This compound deprotection->final_product

General Workflow for Stereoselective Synthesis

References

D-Threose: A Comparative Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. While hexoses like D-glucose and pentoses such as D-ribose have long been the workhorses of the chiral pool, the four-carbon aldose, D-threose, has emerged as a potent and versatile precursor for the synthesis of complex and biologically active molecules. This guide provides an objective comparison of this compound with other common sugar-based chiral building blocks, supported by experimental data, to inform the strategic selection of starting materials in research and drug development.

This compound: Unique Stereochemistry and Enhanced Stability

This compound, a diastereomer of D-erythrose, possesses a unique stereochemical arrangement of its hydroxyl groups. This seemingly subtle difference in its three-dimensional structure translates into significant advantages in chemical reactivity and stability.[1][2] Unlike its epimer, D-erythrose, which is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, this compound is less common in central metabolic pathways, making it an attractive starting material for syntheses where minimizing interference with cellular processes is crucial.[3][4]

One of the most significant advantages of this compound is its enhanced stability under basic conditions compared to D-erythrose. This stability is critical in many synthetic transformations that require basic reagents or intermediates.

Quantitative Comparison of Reactivity

The stability of a chiral building block is paramount for achieving high yields and minimizing side reactions. Experimental data highlights the superior stability of this compound compared to its C2 epimer, D-erythrose, under basic conditions.

ParameterThis compoundD-ErythroseD-GlucoseD-RiboseD-Xylose
Half-life (t½) at pH 8.5, 40°C >12 hours[3]~2 hours[3]Data not availableData not availableData not available
Number of Chiral Centers 22433
Molecular Formula C₄H₈O₄C₄H₈O₄C₆H₁₂O₆C₅H₁₀O₅C₅H₁₀O₅

Table 1: Comparison of Physicochemical Properties of this compound and Other Sugars.

The extended half-life of this compound under basic conditions provides a wider window for synthetic manipulations, reducing degradation and improving overall yields.

Applications in the Synthesis of Bioactive Molecules

The unique stereochemistry of this compound makes it an ideal starting material for the synthesis of a variety of bioactive molecules, particularly nucleoside analogs with antiviral and anticancer properties.[5] The four-carbon backbone provides a concise and efficient route to furanose rings, the core of many nucleosides.

Experimental Workflow: Synthesis of α-L-2'-deoxythreofuranosyl Nucleosides

A notable application of L-threose, the enantiomer of this compound, is in the synthesis of α-L-2'-deoxythreofuranosyl nucleosides. The following workflow outlines the key steps in this synthesis.[5]

G start 1,2-O-Isopropylidene-α-L-threose vorbruggen Vorbrüggen Coupling (Persilylated Nucleobase, Lewis Acid) start->vorbruggen protected_nucleoside Protected α-L-threofuranosyl Nucleoside vorbruggen->protected_nucleoside deoxygenation Barton-McCombie Deoxygenation (Thiocarbonyl derivative, Radical Initiator, H-donor) protected_nucleoside->deoxygenation deoxy_nucleoside Protected α-L-2'-deoxythreofuranosyl Nucleoside deoxygenation->deoxy_nucleoside deprotection Deprotection deoxy_nucleoside->deprotection final_product α-L-2'-deoxythreofuranosyl Nucleoside deprotection->final_product

Synthesis of α-L-2'-deoxythreofuranosyl Nucleosides from L-threose.

This workflow demonstrates a key advantage of using a four-carbon sugar like threose: a more direct route to the target nucleoside analog compared to starting from a larger sugar that would require carbon-carbon bond cleavage.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from an l-erythrulose (B118282) mixture using d-arabinose isomerase.[6]

Materials:

  • d,l-Erythrulose mixture

  • d-arabinose isomerase from Klebsiella pneumoniae 40bXX

  • Reaction buffer (e.g., Tris-HCl)

  • HPLC system for analysis

Procedure:

  • Prepare a solution of the d,l-erythrulose mixture in the reaction buffer.

  • Add the d-arabinose isomerase to the solution.

  • Incubate the reaction mixture at the optimal temperature and pH for the enzyme.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Upon completion, the this compound can be purified from the reaction mixture using appropriate chromatographic techniques.

Results:

  • A conversion rate of 9.35% for the production of this compound from a d,l-erythrulose mixture has been reported.[6]

Protocol 2: Vorbrüggen Coupling for Nucleoside Synthesis

This generalized protocol outlines the key steps for the Vorbrüggen coupling reaction, a crucial step in the synthesis of nucleosides from sugar derivatives like protected L-threose.[5]

Materials:

  • Protected L-threose derivative (e.g., 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose)

  • Persilylated nucleobase (e.g., persilylated thymine)

  • Lewis acid catalyst (e.g., TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the protected L-threose derivative and the persilylated nucleobase in the anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid catalyst dropwise to the stirred solution.

  • Allow the reaction to proceed for the specified time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected nucleoside.

Advantages of this compound over Other Sugars

The use of this compound as a chiral building block offers several advantages over more commonly used sugars like D-glucose, D-ribose, and D-xylose.

Advantages of this compound:

  • Concise Synthetic Routes: The four-carbon backbone of this compound provides a more direct pathway to certain target molecules, particularly those containing a furanose ring, by avoiding the need for carbon-carbon bond cleavage reactions that are often required when starting from larger sugars.

  • Unique Stereochemistry: The specific arrangement of hydroxyl groups in this compound can lead to high stereoselectivity in subsequent reactions, providing access to stereoisomers that may be difficult to obtain from other starting materials.

  • Enhanced Stability: As demonstrated, this compound exhibits greater stability under basic conditions compared to its diastereomer, D-erythrose, which can lead to higher yields and cleaner reactions.[3]

Comparative Considerations:

While D-glucose, D-ribose, and D-xylose are readily available and have been extensively used in synthesis, their larger carbon skeletons and different stereochemistries may necessitate more complex synthetic strategies for certain targets. For instance, the synthesis of L-nucleosides, which have shown significant therapeutic potential, can be more straightforward from L-threose than from the more abundant D-sugars.

Logical Relationship: Chiral Pool Synthesis

The use of this compound exemplifies the "chiral pool" approach in asymmetric synthesis, where readily available, enantiomerically pure natural products are used as starting materials.

G chiral_pool Chiral Pool (e.g., this compound) modifications Functional Group Interconversions chiral_pool->modifications coupling Carbon-Carbon or Carbon-Heteroatom Bond Formation modifications->coupling target Complex Chiral Target Molecule coupling->target

The chiral pool approach utilizing this compound.

Conclusion

This compound presents a compelling alternative to more traditional sugar-based chiral building blocks. Its unique stereochemistry, enhanced stability, and concise four-carbon framework offer significant advantages in the synthesis of complex and biologically important molecules, particularly in the realm of nucleoside analogs. For researchers and drug development professionals, a thorough understanding of the comparative benefits of this compound can unlock more efficient and innovative synthetic strategies, ultimately accelerating the discovery of new therapeutics.

References

Validation of D-Threose's role in specific enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Threose's role and performance in specific enzymatic reactions, contrasting it with other relevant substrates. The information is supported by experimental data, detailed methodologies, and visual representations of the involved pathways to facilitate a deeper understanding and application in research and development.

Executive Summary

This compound, a four-carbon monosaccharide, serves as a substrate for several enzymes, most notably D-arabinose isomerase and aldose reductase. Its performance in these reactions, when compared to other aldose sugars, reveals key differences in substrate specificity and reaction kinetics. This guide delves into the quantitative aspects of these interactions, providing a valuable resource for researchers exploring carbohydrate metabolism and its implications in various biological processes.

This compound as a Substrate for D-arabinose Isomerase

D-arabinose isomerase (EC 5.3.1.3) from Klebsiella pneumoniae has been shown to catalyze the conversion of a D,L-erythrulose (B118282) mixture to produce this compound. This enzymatic synthesis represents a key method for producing this rare sugar.

Comparative Performance Data
Substrate (Initial)EnzymeProductConversion Rate (%)Reference
D,L-ErythruloseD-arabinose isomerase (Klebsiella pneumoniae)This compound9.35[1]

For comparison, the same study reported that L-rhamnose isomerase from Pseudomonas stutzeri LL172 converted L-erythrulose to D-erythrose with a conversion rate of 12.9%.[1] This suggests that under the tested conditions, the enzymatic production of D-erythrose was slightly more efficient than that of this compound.

The substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae is broad, with the highest activities observed for D-arabinose and L-fucose. The enzyme also shows activity towards D/L-xylose, D-mannose, D/L-lyxose, L-glucose, D-altrose, and D/L-galactose.[2]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from the methodology for enzymatic synthesis of aldoses.

Objective: To produce this compound from a D,L-erythrulose mixture using D-arabinose isomerase.

Materials:

  • D-arabinose isomerase from Klebsiella pneumoniae

  • D,L-Erythrulose

  • 50 mM Glycine-NaOH buffer (pH 9.0)

  • Reaction vessel

  • Water bath or incubator set to 40°C

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

  • Prepare a reaction mixture containing the D,L-erythrulose substrate in 50 mM Glycine-NaOH buffer (pH 9.0).

  • Add the purified D-arabinose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 40°C.[2]

  • Monitor the progress of the reaction by taking samples at regular intervals.

  • Terminate the reaction by heat inactivation of the enzyme or by acidification.

  • Analyze the reaction mixture for the presence and quantity of this compound using HPLC.

This compound as a Substrate for Aldose Reductase

Aldose reductase (EC 1.1.1.21) is an enzyme of the polyol pathway that reduces aldehydes, including aldose sugars, to their corresponding alcohols. L-Threose has been identified as a substrate for this enzyme.

Comparative Performance Data

Direct and comprehensive kinetic data (Km and Vmax) for this compound with aldose reductase is limited. However, a specificity constant (Ks), which reflects the catalytic efficiency of the enzyme, has been reported for this compound and can be compared with other aldose substrates.

SubstrateSpecificity Constant (Ks) (mM⁻¹min⁻¹)Reference
D-Glyceraldehyde1860
L-Glyceraldehyde6840
This compound 114
L-Threose276
D-Xylose8.4
D-Arabinose0.24
D-Glucose0.61

Data adapted from a study on aldose reductase inhibitors.

The data indicates that while this compound is a substrate for aldose reductase, its specificity constant is lower than that of glyceraldehyde isomers, suggesting it is a less preferred substrate compared to these three-carbon sugars. However, its specificity is notably higher than that of other pentoses like D-xylose and D-arabinose, and the primary physiological substrate, D-glucose.

Experimental Protocol: Aldose Redductase Activity Assay with this compound

This protocol provides a general framework for measuring the activity of aldose reductase with this compound as a substrate.

Objective: To determine the kinetic parameters (Km and Vmax) of aldose reductase for this compound.

Materials:

  • Purified aldose reductase

  • This compound

  • NADPH

  • 0.25 M Sodium phosphate (B84403) buffer (pH 6.8)

  • Ammonium (B1175870) sulfate

  • EDTA

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well clear plate or quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing 0.25 M sodium phosphate buffer (pH 6.8), ammonium sulfate, and EDTA.

  • Add a fixed concentration of NADPH to the reaction mixture. A typical starting concentration is 0.2 mM.[3]

  • Prepare a series of this compound solutions of varying concentrations.

  • Initiate the reaction by adding a known amount of purified aldose reductase.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The initial reaction velocity (v) is calculated from the linear portion of the absorbance vs. time plot.

  • Repeat the assay for each concentration of this compound.

  • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathway and Workflow Visualizations

Enzymatic Production of this compound

The following diagram illustrates the enzymatic conversion of D,L-Erythrulose to this compound.

Enzymatic_Production_of_D_Threose sub D,L-Erythrulose enz D-arabinose isomerase (Klebsiella pneumoniae) sub->enz prod This compound enz->prod

Enzymatic conversion of D,L-Erythrulose to this compound.
Aldose Reductase Catalyzed Reduction of this compound

This diagram shows the reduction of this compound to D-threitol by aldose reductase as part of the polyol pathway.

Aldose_Reductase_Reaction D_Threose This compound Aldose_Reductase Aldose Reductase D_Threose->Aldose_Reductase NADPH NADPH NADPH->Aldose_Reductase D_Threitol D-threitol Aldose_Reductase->D_Threitol NADP NADP+ Aldose_Reductase->NADP

Reduction of this compound by Aldose Reductase.
Advanced Glycation End Product (AGE) Formation Pathway

L-threose, a stereoisomer of this compound, is a potent glycating agent that can contribute to the formation of Advanced Glycation End Products (AGEs). AGEs are implicated in the pathogenesis of various chronic diseases.[4][5][6][7] The non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids leads to the formation of these harmful products.

AGE_Formation_Pathway Reducing_Sugar Reducing Sugar (e.g., L-Threose) Schiff_Base Schiff Base (Reversible) Reducing_Sugar->Schiff_Base Non-enzymatic glycation Protein Protein / Lipid / Nucleic Acid Protein->Schiff_Base Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Amadori rearrangement AGEs Advanced Glycation End Products (AGEs) (Irreversible) Amadori_Product->AGEs Oxidation, Dehydration, Condensation Cellular_Dysfunction Cellular Dysfunction & Tissue Damage AGEs->Cellular_Dysfunction

Simplified pathway of Advanced Glycation End Product (AGE) formation.

Conclusion

This compound demonstrates its relevance in enzymatic reactions as a substrate for both D-arabinose isomerase and aldose reductase. While it may not be the most efficiently converted substrate for D-arabinose isomerase compared to the production of its epimer D-erythrose, its enzymatic synthesis provides a viable route for its production. In the context of aldose reductase, this compound is a moderately good substrate, outperforming other common sugars like glucose, xylose, and arabinose in terms of its specificity constant. The provided protocols offer a foundation for further quantitative and comparative studies on the role of this compound in these and other enzymatic systems, which is crucial for advancing our understanding of carbohydrate metabolism and its therapeutic manipulation. The involvement of its stereoisomer, L-threose, in the formation of AGEs also highlights the broader biological significance of threose isomers.

References

Comparing the stability of D-Threose and D-Erythrose under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stability of monosaccharides is a critical parameter in numerous scientific disciplines, from food chemistry to pharmaceutical development. For researchers working with the aldotetrose sugars D-Threose and D-Erythrose, understanding their behavior under acidic conditions is paramount for experimental design, formulation, and ensuring the integrity of results. This guide provides a comprehensive comparison of the stability of these two diastereomers in acidic media, supported by available experimental data and detailed protocols.

Executive Summary

Available evidence suggests that D-Erythrose exhibits greater stability than this compound under acidic conditions . While direct, side-by-side quantitative kinetic data is limited in publicly available literature, studies on the degradation of each sugar under different acidic pH values indicate that this compound is more susceptible to acid-catalyzed degradation. This difference in stability can be attributed to the stereochemical arrangement of their hydroxyl groups, which influences the propensity for dehydration and other degradation reactions.

Quantitative Data Summary

The following table summarizes the available data on the stability of this compound and D-Erythrose under acidic and near-neutral conditions. It is important to note the different pH values at which the stability of each sugar was assessed, which prevents a direct quantitative comparison of degradation rates.

ParameterThis compoundD-ErythroseExperimental Conditions
Degradation in Acidic Conditions Undergoes degradationNegligible degradation observed over 12 hoursThis compound: pH 2.0 at 37°C D-Erythrose: pH 5.0
Stability in Near-Neutral/Basic Conditions More stableLess stableHalf-life at pH 8.5, 40°C: This compound: > 12 hours D-Erythrose: ~2 hours

Chemical Principles of Stability

This compound and D-Erythrose are C2 epimers, meaning they differ only in the stereochemical arrangement of the hydroxyl group at the second carbon atom. This seemingly minor structural variance leads to significant differences in their chemical reactivity.

Under acidic conditions, a primary degradation pathway for aldoses is dehydration , which is catalyzed by protons. The mechanism typically involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. The stability of this intermediate and the steric hindrance around the hydroxyl groups can influence the rate of degradation.

The arrangement of the hydroxyl groups in this compound (on opposite sides of the carbon chain in the Fischer projection) versus D-Erythrose (on the same side) is thought to influence the ease of dehydration and subsequent reactions. While the precise mechanism for the observed difference in stability under acidic conditions is not fully elucidated in the available literature, the empirical data suggests that the stereochemistry of D-Erythrose imparts a greater resistance to acid-catalyzed degradation compared to this compound.

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, the following detailed experimental protocols are provided.

Protocol 1: Forced Degradation Study of Aldotetroses under Acidic Conditions

This protocol outlines a general method for assessing and comparing the stability of this compound and D-Erythrose under forced acidic conditions.

Objective: To determine the degradation rate of this compound and D-Erythrose in a controlled acidic environment.

Materials:

  • This compound

  • D-Erythrose

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M (for neutralization)

  • High-purity water

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., ligand exchange or amino column) and a Refractive Index (RI) detector.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and D-Erythrose (e.g., 10 mg/mL) in high-purity water.

  • Stress Conditions:

    • In separate, clearly labeled reaction vessels, mix a known volume of each sugar stock solution with an equal volume of 0.1 M HCl. This will result in a final acid concentration of 0.05 M.

    • Prepare a control sample for each sugar by diluting the stock solution with an equal volume of high-purity water.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60°C).

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction vessel.

  • Sample Quenching:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis by HPLC:

    • Analyze the neutralized samples by HPLC to quantify the remaining concentration of the parent sugar.

    • The mobile phase and column conditions should be optimized for the separation of this compound and D-Erythrose from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining sugar against time to determine the degradation kinetics.

Protocol 2: HPLC Analysis of this compound and D-Erythrose

Objective: To separate and quantify this compound and D-Erythrose in a sample.

Instrumentation:

  • HPLC system with a Refractive Index (RI) detector.

  • Ligand-exchange column (e.g., Shodex SUGAR SC1011, 8.0 mm I.D. x 300 mm).

Chromatographic Conditions:

  • Mobile Phase: Deionized water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 80°C

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound and D-Erythrose of known concentrations in deionized water.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study with deionized water to fall within the concentration range of the standard curve.

    • Filter all standards and samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the samples and identify the peaks for this compound and D-Erythrose based on their retention times.

    • Quantify the concentration of each sugar in the samples by comparing their peak areas to the calibration curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Acid_Catalyzed_Degradation_Pathway Aldose Aldose (this compound or D-Erythrose) Protonated_Aldose Protonated Aldose Aldose->Protonated_Aldose + H+ Carbocation_Intermediate Carbocation Intermediate Protonated_Aldose->Carbocation_Intermediate - H2O Dehydration_Products Dehydration Products (e.g., Furfurals) Carbocation_Intermediate->Dehydration_Products Other_Products Other Degradation Products Carbocation_Intermediate->Other_Products

Caption: General pathway for acid-catalyzed degradation of aldoses.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Threose This compound Stock Acid_Threose This compound + 0.1M HCl Stock_Threose->Acid_Threose Control_Threose This compound Control Stock_Threose->Control_Threose Stock_Erythrose D-Erythrose Stock Acid_Erythrose D-Erythrose + 0.1M HCl Stock_Erythrose->Acid_Erythrose Control_Erythrose D-Erythrose Control Stock_Erythrose->Control_Erythrose Incubation Incubate at 60°C (Time points: 0-24h) Acid_Threose->Incubation Acid_Erythrose->Incubation Control_Threose->Incubation Control_Erythrose->Incubation Neutralization Neutralize with NaOH Incubation->Neutralization HPLC HPLC-RI Analysis Neutralization->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Workflow for the comparative forced degradation study.

D-Threose: A Potent Player in Protein Glycation Compared to Other Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between monosaccharides and proteins is critical. While glucose is the most studied glycating agent, emerging evidence suggests that other monosaccharides, such as the four-carbon sugar D-threose, may play a significant and distinct role in the non-enzymatic glycation of proteins, a process implicated in aging and various pathologies.

This guide provides a comparative analysis of this compound's interaction with proteins versus other common monosaccharides like glucose, fructose (B13574), and its own stereoisomer, D-erythrose. The data presented herein highlights this compound's considerable reactivity and unique contributions to the formation of Advanced Glycation End-products (AGEs).

Comparative Analysis of Glycation Rates and Reactivity

The propensity of a monosaccharide to glycate proteins is largely dependent on the proportion of the sugar that exists in its open-chain form, which contains a reactive carbonyl group. While direct kinetic studies quantitatively comparing the glycation rate of this compound to glucose and fructose are not extensively available in the reviewed literature, evidence strongly suggests that this compound is a potent glycating agent.

Studies on L-threose, the enantiomer of this compound and a degradation product of ascorbic acid, have shown it to be a powerful agent in glycating and crosslinking lens proteins in vitro.[1] This high reactivity is a strong indicator that this compound possesses similar capabilities. Furthermore, when compared to its C2 epimer, D-erythrose, this compound is chemically more stable, suggesting it persists longer in a reactive state.

In the broader context of monosaccharide reactivity, the general trend for glycation potential is often cited as pentoses (like ribose) > hexoses (like fructose and glucose). Fructose is known to be a more potent glycating agent than glucose due to a higher percentage of its molecules existing in the open-chain form. While a precise ranking for this compound is yet to be definitively established through comparative rate constant studies, its structural characteristics as a tetrose and the high reactivity of its enantiomer position it as a significant contributor to glycation.

This compound-Derived Advanced Glycation End-products (AGEs)

A key aspect of this compound's interaction with proteins is its ability to form unique and complex AGEs. Research has led to the isolation and characterization of a novel AGE derived from the reaction of this compound with lysine (B10760008) and histidine residues in proteins, named histidino-threosidine . This compound represents a crosslink between lysine and histidine, incorporating two threose molecules.[2] The discovery of this specific AGE underscores the unique chemical pathways this compound can initiate in protein modification.

The formation of such crosslinks can have profound effects on protein structure and function, leading to increased stiffness, insolubility, and altered enzymatic activity. The presence of histidino-threosidine has been detected in lens proteins incubated with threose, suggesting its potential relevance in age-related changes in tissues with slow protein turnover.[2]

Monosaccharide Relative Glycation Potential (Inferred) Known AGEs/Key Features
This compound HighForms unique crosslinks like histidino-threosidine involving lysine and histidine.[2]
D-Erythrose ModerateLess stable than this compound, undergoes isomerization more readily.
D-Glucose ModerateWell-characterized formation of Amadori products and various AGEs (e.g., Carboxymethyl-lysine - CML).
D-Fructose HighMore reactive than glucose due to a higher proportion of its open-chain form.
D-Ribose Very HighA highly reactive pentose, leading to rapid AGE formation.

Impact on Protein Structure and Function

Protein glycation by any monosaccharide can lead to significant alterations in protein structure and, consequently, function. These changes can include:

  • Conformational Changes: The addition of sugar moieties can disrupt the native folding of a protein, leading to a loss of secondary and tertiary structure.

  • Aggregation: Glycation can promote protein aggregation by altering surface hydrophobicity and promoting intermolecular crosslinking.

  • Impaired Function: For enzymes, glycation at or near the active site can lead to a loss of catalytic activity. For structural proteins, glycation can result in increased stiffness and reduced flexibility.

While specific studies detailing the precise structural changes induced by this compound are limited, the formation of the bulky histidino-threosidine crosslink strongly suggests a significant impact on protein conformation and the potential to drive protein aggregation.

Signaling Pathway Implications: The AGE-RAGE Axis

Advanced Glycation End-products exert many of their pathological effects through interaction with the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation.

The AGE-RAGE signaling pathway is a central mechanism in the progression of various chronic diseases, including diabetes complications, neurodegenerative disorders, and cardiovascular disease. Activation of RAGE by AGEs leads to the upregulation of pro-inflammatory cytokines and adhesion molecules, contributing to tissue damage.

Given that this compound is a precursor to the formation of complex AGEs like histidino-threosidine, it is highly probable that this compound-glycated proteins can act as ligands for RAGE, thereby activating this detrimental signaling pathway. Further research is needed to specifically characterize the binding affinity of this compound-derived AGEs to RAGE and to elucidate the downstream cellular consequences.

D_Threose This compound Schiff_Base Schiff Base (Initial Adduct) D_Threose->Schiff_Base Non-enzymatic reaction Protein Protein (e.g., with Lysine, Histidine) Protein->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori rearrangement Histidino_Threosidine Histidino-threosidine (AGE Crosslink) Amadori_Product->Histidino_Threosidine Further reactions Other_AGEs Other AGEs Amadori_Product->Other_AGEs RAGE RAGE Receptor Histidino_Threosidine->RAGE Ligand Binding Other_AGEs->RAGE Ligand Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB activation) RAGE->Signaling_Cascade Activation Cellular_Response Cellular Response (Inflammation, Oxidative Stress) Signaling_Cascade->Cellular_Response Leads to

This compound Glycation and AGE-RAGE Signaling Pathway.

Experimental Protocols

In Vitro Glycation of Bovine Serum Albumin (BSA) with this compound

This protocol describes a general method for the in vitro glycation of a model protein, BSA, with this compound, adapted from common glycation study procedures.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (B81097) (NaN₃)

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Sterile microcentrifuge tubes

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4). Filter-sterilize the solution.

    • Prepare a 1 M stock solution of this compound in sterile water. Filter-sterilize the solution.

  • Incubation:

    • In a sterile microcentrifuge tube, combine the BSA stock solution and the this compound stock solution to achieve the desired final concentrations (e.g., 1 mg/mL BSA and 100 mM this compound).

    • Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.

    • Prepare a control sample containing only BSA and sodium azide in PBS.

    • Incubate the samples at 37°C for a specified period (e.g., 1-4 weeks). Aliquots can be taken at different time points to monitor the progression of glycation.

  • Removal of Unreacted Sugar:

    • After incubation, dialyze the samples against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted this compound.

  • Analysis of Glycation:

    • The extent of glycation can be assessed using various methods:

      • Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs by recording the fluorescence emission spectrum (e.g., excitation at 370 nm, emission at 440 nm).

      • SDS-PAGE: Analyze protein crosslinking by observing the formation of higher molecular weight bands on an SDS-PAGE gel.

      • Mass Spectrometry: Digest the glycated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify specific glycation sites and characterize the chemical nature of the modifications.

Start Start Prepare_Reagents Prepare BSA and This compound Solutions Start->Prepare_Reagents Incubate Incubate BSA with This compound at 37°C Prepare_Reagents->Incubate Dialyze Dialyze to Remove Unreacted Sugar Incubate->Dialyze Analysis Analyze Glycated Protein Dialyze->Analysis Fluorescence Fluorescence Spectroscopy Analysis->Fluorescence SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Workflow for In Vitro Protein Glycation.

Conclusion

The available evidence strongly indicates that this compound is a reactive monosaccharide with a significant potential to glycate proteins and form unique, complex AGEs such as histidino-threosidine. While direct quantitative comparisons with other sugars are still needed, the high reactivity of its enantiomer and its chemical stability compared to its epimer suggest that this compound-mediated glycation is a noteworthy post-translational modification. The formation of this compound-derived AGEs has the potential to impact protein structure and function and to activate pro-inflammatory signaling pathways through the RAGE receptor. Further research into the specific kinetics of this compound glycation and the biological consequences of the resulting AGEs is warranted to fully understand its role in health and disease.

References

A Researcher's Guide to the Isomeric Purity Assessment of D-Threose Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of D-Threose is of paramount importance. As a key four-carbon monosaccharide, its specific isomeric form dictates its biological activity and suitability as a chiral building block in the synthesis of therapeutic agents. The presence of its enantiomer, L-Threose, or its diastereomer, D-Erythrose, can lead to ambiguous experimental results, reduced product efficacy, or unforeseen toxicological effects. This guide provides an objective comparison of analytical methodologies for the robust assessment of this compound's isomeric purity, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity assessment depends on the specific isomers of interest (enantiomers vs. diastereomers), the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

Method Principle Isomers Detected Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Resolution (Rs) Key Advantages Key Disadvantages
Chiral HPLC-UV/RI Differential interaction with a chiral stationary phase (CSP).Enantiomers (D-/L-Threose) & Diastereomers (D-Erythrose)1 - 10 µg/mL (ppm)5 - 30 µg/mL (ppm)> 1.5High versatility, well-established, quantitative.Requires method development, expensive chiral columns.
GC-MS (with derivatization) Separation of volatile derivatives by boiling point and interaction with a stationary phase, followed by mass-based detection.Enantiomers & Diastereomers0.1 - 5 ng/mL (ppb)0.5 - 20 ng/mL (ppb)> 1.5High sensitivity and selectivity.Requires derivatization, which adds complexity.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei. Diastereomers have distinct spectra. Chiral derivatizing or solvating agents are used for enantiomers.Enantiomers (with chiral aids) & Diastereomers~0.1% of minor isomer~0.5% of minor isomerN/AAbsolute quantification without a reference standard for the impurity, non-destructive.Lower sensitivity compared to chromatographic methods, requires high-field NMR for complex mixtures.
Capillary Electrophoresis (CE) Differential migration of ions in an electric field. Chiral selectors are added to the buffer for enantiomeric separation.Enantiomers & Diastereomers1 - 10 µg/mL (ppm)5 - 30 µg/mL (ppm)HighHigh separation efficiency, low sample and reagent consumption.Can have lower reproducibility than HPLC, may require derivatization for detection.

Note: LOD, LOQ, and Resolution values are typical and can vary significantly based on the specific instrument, column/capillary, and method conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

HPLC is a versatile technique for assessing both enantiomeric (D- vs. L-Threose) and diastereomeric (this compound vs. D-Erythrose) purity. The approach differs based on the isomers being separated.

A. Enantiomeric Purity (D- vs. L-Threose) using a Chiral Stationary Phase (CSP)

  • Objective: To separate and quantify D- and L-Threose.

  • Instrumentation: HPLC system with UV or Refractive Index (RI) detector.

  • Column: A polysaccharide-based chiral stationary phase is recommended for sugars. For example, a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A typical starting point for screening is a mixture of hexane (B92381) and ethanol. For the Chiralpak AD-H, a mobile phase of hexane:ethanol with a small amount of trifluoroacetic acid (TFA) can be effective (e.g., 70:30 v/v Hexane:Ethanol + 0.1% TFA).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Temperature: 25°C.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of the mobile phase to create a 10 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of both the D- and L-Threose peaks.

B. Diastereomeric Purity (this compound vs. D-Erythrose) using Ligand Exchange Chromatography

  • Objective: To separate and quantify this compound and its C2 epimer, D-Erythrose.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: Shodex SUGAR SC1011 (sulfonated polystyrene divinylbenzene (B73037) resin with calcium counter-ions).

  • Mobile Phase: Ultrapure water.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 80°C.

  • Sample Preparation:

    • Prepare a 10 mg/mL stock solution of the this compound sample in ultrapure water.

    • Filter the solution through a 0.45 µm syringe filter.

  • Injection Volume: 20 µL.

  • Data Analysis: Purity is assessed by the area percentage of the this compound peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh this compound Sample p2 Dissolve in Mobile Phase/Water p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject Sample p3->a1 Prepared Sample a2 Separation on Column (Chiral or Ligand Exchange) a1->a2 a3 Detection (UV/RI) a2->a3 d1 Integrate Peak Areas a3->d1 Chromatogram d2 Calculate Area % d1->d2 d3 Determine Isomeric Purity d2->d3

Caption: Workflow for the HPLC-based assessment of this compound isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity for isomeric purity analysis but requires the conversion of non-volatile sugars into volatile derivatives. Silylation is a common derivatization method.

  • Objective: To separate and quantify silylated derivatives of this compound and its isomers.

  • Instrumentation: GC-MS system with a capillary column.

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin), is necessary for enantiomeric separation.[2]

  • Derivatization Protocol (Silylation):

    • Place 1-2 mg of the dried this compound sample into a reaction vial.

    • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Scan Range: 50-600 m/z.

  • Data Analysis: Identify peaks based on their retention times and mass spectra. The relative abundance of each isomer is determined by comparing their respective peak areas.

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dry this compound Sample p2 Add Pyridine & BSTFA/TMCS p1->p2 p3 Heat at 70°C p2->p3 a1 Inject Derivatized Sample p3->a1 Volatile Derivatives a2 Separation on Chiral GC Column a1->a2 a3 MS Detection a2->a3 d1 Extract Ion Chromatograms a3->d1 Mass Spectra Data d2 Integrate Peak Areas d1->d2 d3 Calculate Isomeric Ratio d2->d3

Caption: Workflow for the GC-MS based assessment of this compound isomeric purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for purity assessment that does not require a reference standard for the impurity itself. For enantiomers, a chiral derivatizing agent or a chiral solvating agent is used to induce chemical shift differences.

  • Objective: To quantify the isomeric purity of this compound by ¹H NMR.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Protocol for Diastereomeric Purity:

    • Sample Preparation:

      • Accurately weigh about 10 mg of the this compound sample and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid) into a vial.

      • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).

      • Transfer the solution to an NMR tube.

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Data Analysis:

      • Carefully phase and baseline-correct the spectrum.

      • Integrate a well-resolved signal for this compound, any diastereomeric impurities (like D-Erythrose), and the internal standard.

      • The purity of this compound can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

        • I = Integral of the signal

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the standard

  • Protocol for Enantiomeric Purity:

    • To distinguish between D- and L-Threose, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomeric esters, which will have distinct NMR spectra.[3] The ratio of these diastereomers can then be determined by integrating their unique signals.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing p1 Accurately weigh Sample & Internal Standard p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Acquire Spectrum (with long relaxation delay) p3->a1 Prepared Sample d1 Phase and Baseline Correction a1->d1 Raw NMR Data (FID) d2 Integrate Signals (Analyte, Impurities, Standard) d1->d2 d3 Calculate Absolute Purity d2->d3

Caption: Workflow for the qNMR-based assessment of this compound isomeric purity.

References

D-Threose: A Prebiotically Plausible Sugar with Enhanced Stability in the Origin of Life

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to understand the prebiotic origins of life hinges on identifying robust and stable precursor molecules. Among the candidates for the primordial sugar backbone of genetic material, D-Threose, a four-carbon aldose, emerges as a compelling alternative to the canonical five-carbon sugars like D-Ribose. This guide provides a comprehensive comparison of this compound with other sugars in prebiotic synthesis models, supported by experimental data, detailed protocols, and pathway visualizations.

This compound's potential significance in prebiotic chemistry is intrinsically linked to its role as the sugar component of Threose Nucleic Acid (TNA), a potential predecessor to RNA.[1][2] TNA exhibits the ability to form stable duplexes and exchange genetic information with both RNA and DNA, suggesting a possible evolutionary pathway.[3] The prebiotic synthesis of TNA is considered simpler than that of RNA, as its four-carbon backbone can be synthesized from the dimerization of glycolaldehyde (B1209225), a plausible prebiotic molecule.[4] In contrast, the synthesis of pentoses like ribose requires a more complex reaction involving both glycolaldehyde and glyceraldehyde.

Superior Stability of this compound in Prebiotic Conditions

A critical factor for any prebiotic molecule is its stability in the harsh conditions of the early Earth. Experimental evidence demonstrates that this compound is significantly more stable than its diastereomer, D-Erythrose, and other pentose (B10789219) sugars under plausible prebiotic alkaline conditions.

In a comparative study of carbonyl migration and epimerization, this compound exhibited a half-life of over 12 hours at pH 8.5 and 40°C, whereas D-Erythrose had a half-life of approximately 2 hours under the same conditions.[5] This enhanced stability is a crucial advantage, as it would have allowed for the accumulation of this compound in the prebiotic environment, making it more readily available for subsequent reactions.

SugarHalf-life (pH 8.5, 40°C)Primary Isomerization ProductReference
This compound > 12 hoursD-Erythrulose[5]
D-Erythrose~2 hoursD-Erythrulose[5]
D-Ribose73 minutes (pH 7, 100°C)Complex mixture[6]
D-ArabinoseMore stable than RiboseComplex mixture[7]
D-XyloseMore stable than RiboseComplex mixture[7]
D-LyxoseMore stable than RiboseComplex mixture[7]

The Formose Reaction: A Prebiotic Source of Sugars

The formose reaction, the polymerization of formaldehyde (B43269) in the presence of a base and a divalent metal cation, is a widely accepted model for the prebiotic synthesis of sugars.[6] This reaction produces a complex mixture of sugars, including tetroses and pentoses. While the formose reaction is not highly selective, studies have shown the formation of both threose and erythrose.[8] The subsequent stability of these sugars becomes a key determinant in their prebiotic abundance. The greater stability of this compound suggests it could have been a more persistent component of the prebiotic sugar inventory compared to the less stable pentoses like ribose.[6]

Minerals such as borate (B1201080) have been shown to play a significant role in stabilizing sugars, particularly ribose, by forming complexes.[7][9] While borate shows a strong preference for ribose, it also enhances the stability of other pentoses to varying degrees.[7] The interplay between the inherent stability of sugars like threose and the stabilizing effects of minerals would have been a critical factor in shaping the prebiotic sugar landscape.

Nucleoside Synthesis: A Key Step Towards Genetic Polymers

The formation of a glycosidic bond between a sugar and a nucleobase is a crucial step in the synthesis of genetic material. The reaction of threose with nucleobases to form threonucleosides has been demonstrated under prebiotic conditions. For instance, the reaction of threose-1,2-cyclic phosphate (B84403) with adenine (B156593) has been shown to stereoselectively produce threose-adenine nucleoside-2'-phosphate.[4] While direct quantitative comparisons of the efficiency of nucleoside formation with a wide range of sugars are limited, the inherent stability of threose suggests it would be a more persistent substrate for such reactions compared to more labile sugars like ribose.[10]

Experimental Protocols

Determination of Sugar Stability by 13C NMR Spectroscopy

Objective: To quantitatively compare the stability of this compound and other sugars under simulated prebiotic alkaline conditions by monitoring their degradation and isomerization over time.

Materials:

  • 13C-labeled this compound, D-Erythrose, D-Ribose, D-Arabinose, D-Xylose, and D-Lyxose

  • Sodium bicarbonate buffer (e.g., 160 mM, pH 8.5)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of the 13C-labeled sugar (e.g., 80 mM) in the sodium bicarbonate buffer.

  • Transfer the solution to an NMR tube.

  • Acquire an initial 13C NMR spectrum (t=0) at a constant temperature (e.g., 40°C).

  • Continue to acquire spectra at regular intervals over a period of at least 24 hours.

  • Integrate the signals corresponding to the starting sugar and any degradation or isomerization products.

  • Plot the concentration of the starting sugar as a function of time to determine its half-life.

Analysis of Formose Reaction Products by HPLC

Objective: To analyze the distribution of sugars produced in a simulated prebiotic formose reaction.

Materials:

  • Formaldehyde solution

  • Calcium hydroxide (B78521) (or other suitable catalyst)

  • HPLC system with a refractive index (RI) detector

  • Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) and ultrapure water (mobile phase)

  • Sugar standards (this compound, D-Erythrose, D-Ribose, D-Arabinose, D-Xylose, D-Lyxose)

Procedure:

  • Set up the formose reaction by combining formaldehyde and the catalyst in an aqueous solution at a controlled temperature.

  • After a set reaction time, quench the reaction by neutralization.

  • Filter the reaction mixture to remove any precipitate.

  • Inject the sample onto the HPLC system.

  • Elute the sugars isocratically with a mobile phase of acetonitrile and water (e.g., 80:20 v/v).

  • Identify the sugar products by comparing their retention times to those of the known standards.

  • Quantify the yield of each sugar by integrating the peak areas and comparing them to a calibration curve generated from the standards.[11][12][13]

Visualizing Prebiotic Pathways

The following diagrams illustrate key pathways and concepts in the prebiotic synthesis of sugars and their subsequent incorporation into nucleic acid precursors.

Formose_Reaction formaldehyde Formaldehyde glycolaldehyde Glycolaldehyde formaldehyde->glycolaldehyde Dimerization glyceraldehyde Glyceraldehyde glycolaldehyde->glyceraldehyde + Formaldehyde tetroses Tetroses (Threose, Erythrose) glyceraldehyde->tetroses + Glycolaldehyde pentoses Pentoses (Ribose, Arabinose, Xylose, Lyxose) tetroses->pentoses + Formaldehyde complex_sugars Complex Sugar Mixture pentoses->complex_sugars Further Reactions

Caption: Simplified schematic of the Formose Reaction pathway.

TNA_vs_RNA_Synthesis cluster_tna TNA Precursor Synthesis cluster_rna RNA Precursor Synthesis glycolaldehyde1 Glycolaldehyde threose This compound glycolaldehyde1->threose glycolaldehyde2 Glycolaldehyde glycolaldehyde2->threose glycolaldehyde3 Glycolaldehyde ribose D-Ribose glycolaldehyde3->ribose glyceraldehyde Glyceraldehyde glyceraldehyde->ribose

Caption: Comparison of precursor requirements for TNA and RNA synthesis.

Caption: Relative stability of this compound versus D-Ribose.

References

D-Erythrose Exhibits Higher Reactivity in Glycation Compared to D-Threose: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of stereoisomers is critical. This guide provides an objective comparison of the glycation reactivity of D-Threose and D-Erythrose, two aldotetrose sugars that are C-2 epimers. Experimental data reveals that D-Erythrose is significantly more reactive than this compound, a difference primarily attributed to their distinct stereochemistry.

The initial stages of the Maillard reaction, a form of non-enzymatic browning that leads to the formation of advanced glycation end-products (AGEs), are heavily influenced by the chemical stability of the reducing sugar. Studies comparing the chemical reactivity of D-Erythrose and this compound have demonstrated substantial differences in their stability and tendency to undergo isomerization.

Comparative Chemical Reactivity

Under mildly basic conditions, aldoses like D-Erythrose and this compound can undergo intramolecular rearrangements, leading to epimerization and the formation of the corresponding ketose, D-Erythrulose. Experimental data clearly indicates that D-Erythrose is significantly more reactive in this regard. A key study monitoring the reaction progress of these sugars revealed a stark contrast in their stability.[1]

ParameterD-ErythroseThis compoundExperimental Conditions
Half-life (t½) ~2 hours>12 hours80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C

Table 1: Comparative half-lives of D-Erythrose and this compound under mild basic conditions. The significantly shorter half-life of D-Erythrose indicates its higher reactivity and propensity for isomerization.[1]

This pronounced difference in chemical reactivity has significant implications for their respective biological roles and their participation in glycation reactions. The higher reactivity of D-Erythrose suggests a greater potential to initiate the glycation cascade, leading to the formation of Schiff bases and Amadori products, which are precursors to AGEs.

Advanced Glycation End-product (AGE) Formation

While direct comparative studies quantifying the full spectrum of AGEs formed from this compound and D-Erythrose are limited, the initial higher reactivity of D-Erythrose strongly suggests a greater propensity for AGE formation. Glycation is a complex series of reactions that can produce a variety of AGEs, including Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and pentosidine (B29645).[2][3][4] The formation of these products is known to occur from a range of carbohydrates, including tetroses.[1]

Given that L-Threose, a stereoisomer of this compound, is recognized as a potent glycating agent, it is plausible that both this compound and D-Erythrose contribute to the formation of AGEs. However, the greater instability of D-Erythrose likely leads to a more rapid and extensive generation of reactive intermediates that drive the formation of these deleterious products.

Experimental Protocols

Protocol for Comparing the Chemical Reactivity of D-Erythrose and this compound

This protocol outlines the methodology used to quantitatively compare the chemical reactivity of D-Erythrose and this compound through the analysis of their isomerization and degradation rates.

1. Sample Preparation:

  • Prepare an 80 mM solution of D-[1-¹³C]-Erythrose or D-[1-¹³C]-Threose in a 160 mM sodium bicarbonate (NaHCO₃) buffer adjusted to pH 8.5. The use of ¹³C-labeled sugars allows for clear and unambiguous tracking of the parent sugar and its products via NMR spectroscopy.

2. NMR Spectroscopy:

  • The reaction is monitored over a period of at least 12 hours at a constant temperature of 40°C.

  • ¹³C Nuclear Magnetic Resonance (NMR) spectra are acquired at regular time intervals to observe the decrease in the signal intensity of the starting material and the emergence of signals corresponding to isomerization products (e.g., D-Erythrulose) and other degradation products.

3. Data Analysis:

  • The relative concentrations of D-Erythrose, this compound, and their respective products are determined by integrating the corresponding peaks in the ¹³C NMR spectra at each time point.

  • The rates of disappearance of the starting sugars are calculated from the change in their concentrations over time.

  • The half-life (t½) of each sugar is then determined from these calculated rates.

General Protocol for In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol provides a general framework for studying the glycation of a model protein, Bovine Serum Albumin (BSA), by reducing sugars such as this compound and D-Erythrose.

1. Incubation:

  • Prepare a sterile solution of BSA (e.g., 10 mg/mL) in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

  • Add this compound or D-Erythrose to the BSA solution to a final desired concentration (e.g., 50 mM). A control sample of BSA without any added sugar should also be prepared.

  • Incubate the solutions in a sterile environment at 37°C for a specified period (e.g., 1-4 weeks). Aliquots can be taken at different time points to monitor the progress of the glycation reaction.

2. Analysis of Glycation:

  • The extent of glycation can be assessed using various methods:

    • Fluorimetry: Measure the formation of fluorescent AGEs by recording the fluorescence emission spectrum (e.g., excitation at 370 nm, emission at 440 nm).

    • SDS-PAGE: Analyze protein cross-linking by observing changes in the electrophoretic mobility of BSA.

    • LC-MS/MS: Quantify specific AGEs such as CML and CEL. This involves acid or enzymatic hydrolysis of the protein, followed by chromatographic separation and mass spectrometric detection.

Signaling Pathways and Logical Relationships

The differential reactivity of D-Erythrose and this compound can be visualized as a branching point in the pathway of sugar degradation and glycation.

G cluster_sugars Aldotetrose Sugars cluster_reaction Initial Reactions cluster_glycation Glycation Pathway D-Erythrose D-Erythrose Isomerization Isomerization D-Erythrose->Isomerization High Rate This compound This compound This compound->Isomerization Low Rate Schiff Base Schiff Base Isomerization->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product AGEs AGEs Amadori Product->AGEs

Comparative reactivity pathway of D-Erythrose and this compound.

The diagram illustrates that while both sugars can enter the glycation pathway, the significantly higher rate of isomerization of D-Erythrose makes it a more potent initiator of this cascade.

G cluster_prep Sample Preparation cluster_analysis Analysis of Glycation Protein Model Protein (e.g., BSA) Incubation Incubation (37°C, pH 7.4) Protein->Incubation Sugar Reducing Sugar (this compound or D-Erythrose) Sugar->Incubation Hydrolysis Protein Hydrolysis (Acid or Enzymatic) Incubation->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization Separation Chromatographic Separation (UPLC) Derivatization->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Quantification Quantification of Specific AGEs Detection->Quantification

Experimental workflow for in vitro protein glycation analysis.

This workflow outlines the key steps involved in comparing the formation of specific AGEs from this compound and D-Erythrose in a controlled in vitro setting.

References

A Researcher's Guide to the Identification of D-Threose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common analytical techniques for the confirmation and quantification of D-Threose in complex biological matrices such as plasma and urine. The primary analytical challenge lies in distinguishing this compound from its C2 epimer, D-Erythrose, due to their subtle structural differences[1]. This document outlines the performance of key methodologies, presents detailed experimental protocols, and offers visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Key Analytical Methods

The accurate identification of this compound requires techniques that offer high resolution and specificity. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating carbohydrates[1].

    • Ligand-Exchange Chromatography (LEC): This mode is particularly effective for separating sugar isomers. Columns like the Shodex SUGAR SC1011 use a resin with calcium counter-ions to differentiate the hydroxyl group configurations of sugars, providing excellent resolution between this compound and D-Erythrose[1][2].

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for analyzing small, polar, underivatized molecules like this compound, especially when coupled with mass spectrometry[3]. It provides strong retention and separation for compounds that are poorly retained on traditional reversed-phase columns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile sugars like this compound, a chemical derivatization step is mandatory to increase volatility. This adds time and complexity to sample preparation but can yield high sensitivity and excellent chromatographic separation[1].

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This technique is highly sensitive and ideal for samples with low concentrations of this compound. Separation is based on the different pKa values of the anomeric hydroxyl groups at high pH[1].

Data Presentation: Performance Characteristics

The selection of an analytical method is driven by its performance. The table below summarizes the expected performance characteristics for HPLC-based methods, which are commonly employed for this compound and its isomers.

ParameterMethod 1: Ligand Exchange (e.g., Shodex SC1011) with RI DetectionMethod 2: HILIC with MS Detection
Specificity High for Isomer SeparationVery High (Mass-based)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD %) < 2.0% (Intra-day), < 3.0% (Inter-day)< 5% (Intra-day), < 10% (Inter-day)
Limit of Detection (LOD) 0.01 - 0.05 mg/mL2-1000x more sensitive than other assays[4]
Limit of Quantification (LOQ) 0.03 - 0.15 mg/mLTypically in the low µM to nM range
Derivatization Required? NoNo

Note: Data is based on typical performance for monosaccharide analysis; specific results for this compound may vary based on matrix and instrumentation.

Experimental Workflows and Logic

Visualizing the experimental process is crucial for understanding the practical differences between methodologies. The following diagrams illustrate the workflows for sample preparation and analysis.

G cluster_0 Sample Preparation start Biological Sample (Plasma or Urine) protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip Add cold solvent centrifuge Centrifugation protein_precip->centrifuge Vortex & incubate supernatant Collect Supernatant centrifuge->supernatant drydown Dry Down (e.g., SpeedVac) supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute end Clean Extract for Analysis reconstitute->end

Caption: General workflow for preparing biological samples for analysis.

G cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway start Clean Sample Extract lc_inject Direct Injection start->lc_inject deriv Chemical Derivatization (e.g., Oximation/Silylation) start->deriv hilic HILIC Separation (Isomer Resolution) lc_inject->hilic ms_detect MS/MS Detection (High Specificity) hilic->ms_detect gc_inject GC Injection deriv->gc_inject gc_sep GC Separation (High Resolution) gc_inject->gc_sep ms_detect_gc MS Detection gc_sep->ms_detect_gc

Caption: Comparison of LC-MS/MS and GC-MS analytical workflows.

Detailed Experimental Protocols

Reproducibility is contingent on detailed and validated protocols. Below are methodologies for sample preparation and analysis via HILIC-MS/MS and GC-MS.

Protocol 1: Sample Preparation from Plasma or Urine

This protocol is designed to remove proteins and other interfering substances from plasma or urine samples.[5][6]

  • Aliquoting: Transfer 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold extraction solvent (e.g., acetonitrile (B52724) or a 50:50 mixture of methanol:acetonitrile) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HILIC analysis or the derivatization solvent for GC-MS analysis. Vortex for 10 seconds and centrifuge briefly before analysis.

Protocol 2: HILIC-MS/MS Analysis

This method is suitable for the direct quantification of this compound without derivatization.[3]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 95% B

    • 10.0 min: 50% B

    • 11.0 min: 95% B

    • 15.0 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for this compound must be determined via infusion of a pure standard.

Protocol 3: GC-MS Analysis (with Derivatization)

This protocol involves a two-step derivatization to make this compound volatile for GC analysis.

  • Oximation:

    • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate at 60°C for 60 minutes.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Parameters:

    • Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600. Identification is based on retention time and comparison of mass spectra to a known standard and spectral libraries.

Method Selection Guide

Choosing the right technique depends on the specific research question and available resources. This decision-making diagram helps navigate the selection process.

G start Start: Identify this compound q1 Need to separate from D-Erythrose isomer? start->q1 q2 High sensitivity required (trace levels)? q1->q2 No res1 Use Ligand Exchange HPLC or HILIC q1->res1 Yes q3 High throughput needed? q2->q3 No res2 Consider HPAE-PAD or LC-MS/MS q2->res2 Yes q4 Is MS detector available? q3->q4 No res3 LC-MS/MS is preferable (no derivatization) q3->res3 Yes res4 GC-MS is an option (requires derivatization) q4->res4 Yes res5 Use HPLC with RI or UV detection q4->res5 No res1->q2 res2->q3 res6 Any method is suitable; base choice on other factors

Caption: Logic diagram to assist in selecting an appropriate analytical method.

References

A Comparative Analysis of D-Threose Purification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The isolation of pure D-Threose, a four-carbon aldose sugar, is a critical step for its application in various research and development sectors, including glycobiology and as a precursor in stereoselective synthesis.[1] The primary challenge in its purification often lies in the separation from its diastereomer, D-Erythrose, due to their closely related physical properties. This guide provides a comparative overview of common purification methods, supported by experimental protocols and performance data to aid researchers in selecting the most suitable technique for their needs.

Data Presentation: Performance Metrics of Purification Techniques

The selection of a purification strategy depends on the desired scale, purity, and the nature of the starting material. The following table summarizes the performance of key methods used for purifying this compound and similar sugar isomers.

Purification MethodPrincipleTypical Purity (%)Typical YieldThroughputKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase. Ligand-exchange is common for sugar isomers.[2]> 99%Moderate to HighLow to MediumHigh resolution and purity, excellent for separating diastereomers like D-Erythrose.[2]Requires specialized equipment, solvent consumption, lower throughput for preparative scale.
Ion-Exchange Chromatography (IEX) Separation based on charge interactions with a resin.95 - 99%ModerateMediumEffective for removing charged impurities like salts and buffer components.Resolution of neutral, isomeric sugars can be challenging without derivatization.
Recrystallization Differential solubility of the target compound and impurities in a solvent at varying temperatures.[3]> 98% (if successful)VariableHigh (for large scale)Cost-effective, scalable, can yield highly pure crystalline product.[4]Highly dependent on finding a suitable solvent system, potential for product loss in mother liquor.[3]
Enzymatic Purification Use of enzymes to convert specific impurities into easily separable forms.[5]> 99%HighLow to MediumHighly specific, operates under mild conditions, minimizing product degradation.Enzyme cost and stability can be prohibitive, requires development for specific impurities.

Experimental Protocols

Detailed methodologies provide a framework for reproducing the purification techniques. Initial sample preparation, such as enzyme removal and desalting, is a crucial first step when starting from an enzymatic reaction mixture.

Protocol 1: General Sample Preparation from Enzymatic Synthesis
  • Enzyme Removal : Subject the crude reaction mixture to ultrafiltration using a 10 kDa molecular weight cutoff (MWCO) membrane to retain the enzyme. Alternatively, precipitate the enzyme by adding ammonium (B1175870) sulfate (B86663) to 60-80% saturation at 4°C, followed by centrifugation at 10,000 x g for 30 minutes. The supernatant contains the this compound.

  • Desalting : Remove buffer salts from the supernatant using size-exclusion chromatography or dialysis to prevent interference with subsequent chromatographic steps.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol is effective for the analytical separation of this compound from its epimer, D-Erythrose.[2]

  • Instrumentation and Column : Use an HPLC system equipped with a refractive index (RI) detector and a ligand-exchange column, such as a Shodex SUGAR SC1011.[2]

  • Mobile Phase : Use degassed, deionized water.

  • HPLC Conditions :

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80°C

    • Injection Volume: 20 µL

  • Sample Preparation : Dissolve the this compound sample in deionized water to a final concentration of 0.5% (w/v) and filter through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis : Identify this compound and other sugars based on the retention times of known standards. For the Shodex SC1011 column, approximate retention times are 15.8 minutes for this compound and 16.5 minutes for D-Erythrose.[2]

Protocol 3: Recrystallization

This general protocol can be adapted for this compound purification.[3][6]

  • Solvent Selection : Test various solvents to find one that dissolves this compound well at high temperatures but poorly at low temperatures. Common solvent systems for sugars include aqueous alcohols.

  • Dissolution : In a flask, add the minimum amount of near-boiling solvent to the crude this compound solid until it just dissolves.[3][7]

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration (Optional) : If charcoal or insoluble impurities are present, quickly filter the hot solution to remove them.[6][7]

  • Crystallization : Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]

  • Crystal Collection : Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing : Rinse the crystals with a minimal amount of ice-cold solvent to wash away any adhering mother liquor.[7]

  • Drying : Allow the pure crystals to air-dry completely on a watch glass.[7]

Visualization of Comparative Workflow

To objectively benchmark different purification methods, a structured experimental workflow is essential. The following diagram illustrates a logical process for comparing the efficacy of HPLC, Ion-Exchange Chromatography, and Recrystallization for a given crude this compound sample.

G cluster_0 Start: Crude this compound Sample cluster_1 Initial Analysis cluster_2 Purification Methods Comparison cluster_3 Post-Purification Analysis cluster_4 Final Comparison CrudeSample Crude this compound (e.g., from synthesis) InitialPurity Assess Initial Purity (e.g., HPLC, TLC) CrudeSample->InitialPurity Method1 Method 1: HPLC InitialPurity->Method1 Method2 Method 2: Ion-Exchange InitialPurity->Method2 Method3 Method 3: Recrystallization InitialPurity->Method3 Purity1 Assess Purity & Yield Method1->Purity1 Purity2 Assess Purity & Yield Method2->Purity2 Purity3 Assess Purity & Yield Method3->Purity3 Comparison Compare Purity, Yield, Throughput, and Cost Purity1->Comparison Purity2->Comparison Purity3->Comparison

Caption: Workflow for benchmarking this compound purification methods.

References

Safety Operating Guide

A Guide to the Safe Disposal of D-Threose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of D-Threose. While this compound is not generally classified as a hazardous substance, it is imperative to follow institutional and regulatory guidelines to ensure a safe laboratory environment.[1][2]

Immediate Safety and Handling Precautions

Before proceeding with the disposal of this compound, it is crucial to handle the compound with care, following standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] In the event of a spill, the solid material should be carefully swept up to avoid creating dust and placed into a designated, sealed container for disposal.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department. The following steps provide a general guideline for its disposal:

  • Waste Characterization: The first step is to determine if the this compound waste is contaminated with any hazardous substances. If it is, the mixture must be treated as hazardous waste and disposed of according to the specific protocols for the contaminating substance(s).

  • Consult Institutional EHS: Your institution's EHS office is the primary resource for specific guidance on chemical waste disposal.[3] They will provide information on the appropriate waste streams and any specific local, regional, or national regulations that must be followed.

  • Containerization and Labeling: Place the waste this compound in a chemically compatible and sealable container.[3] The container must be clearly labeled as "Waste this compound" and include the chemical formula (C₄H₈O₄). Any other information required by your institution should also be included on the label.[3]

  • Storage: The sealed and labeled waste container should be stored in a designated and secure area specifically for chemical waste.[3] This area should be away from incompatible materials.

  • Waste Collection: Arrange for the collection of the chemical waste through your institution's EHS department.[3] They will ensure the waste is transported and disposed of in compliance with all relevant regulations.

While some sources suggest that smaller quantities of non-hazardous substances may be disposed of with household waste, it is best practice within a professional laboratory setting to adhere to the more stringent protocols outlined above to ensure safety and compliance.

Summary of Key Information

Information TypeGuideline
Hazard Classification Not generally classified as a hazardous substance.[1][2]
Personal Protective Equipment Safety glasses, gloves, lab coat.[3]
Spill Procedure Sweep up solid material, avoiding dust, and place in a suitable container for disposal.[3][4]
Primary Disposal Contact Institutional Environmental Health and Safety (EHS) Department.[3]
Waste Container Chemically compatible, sealed, and clearly labeled.[3]
Waste Storage Designated, secure area for chemical waste.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Threose_Disposal start Start: this compound Waste for Disposal is_contaminated Is the this compound contaminated with a hazardous substance? start->is_contaminated consult_ehs_hazardous Consult Institutional EHS for hazardous waste disposal procedures. is_contaminated->consult_ehs_hazardous Yes consult_ehs_non_hazardous Consult Institutional EHS for specific guidance on non-hazardous chemical waste. is_contaminated->consult_ehs_non_hazardous No follow_institutional_guidelines Follow institutional guidelines for chemical waste disposal. consult_ehs_hazardous->follow_institutional_guidelines consult_ehs_non_hazardous->follow_institutional_guidelines containerize Containerize and label as 'Waste this compound'. follow_institutional_guidelines->containerize store Store in a designated chemical waste area. containerize->store schedule_pickup Schedule waste pickup with EHS. store->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Threose, including personal protective equipment (PPE), operational plans, and disposal protocols.

Personal Protective Equipment (PPE)

While this compound is not classified as a highly hazardous substance, prudent laboratory practice dictates the use of appropriate personal protective equipment to minimize exposure and prevent potential irritation. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety Glasses or GogglesRecommended to wear safety glasses with side shields or tightly fitting safety goggles to prevent eye contact.
Hand Protection Protective GlovesWear suitable chemical-resistant gloves. It is important to inspect gloves for any damage before use.
Skin and Body Protection Lab CoatA standard lab coat is recommended to prevent skin exposure.
Respiratory Protection Not Typically RequiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is generally not necessary. If dust is generated or irritation is experienced, a dust mask or respirator may be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it is received to its final disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry place in a tightly sealed container to protect it from moisture.[1][2]

  • For short-term storage, refrigeration at 2-8°C is recommended.[1][2]

2. Handling:

  • All handling of this compound should be conducted in a well-ventilated area.

  • Avoid direct contact with the skin and eyes.

  • Minimize dust generation and accumulation.

  • After handling, wash hands thoroughly with soap and water.

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE, including gloves and safety glasses.

  • Use an inert absorbent material, such as sand or silica (B1680970) gel, to soak up the spill.

  • Collect the absorbed material into a suitable, clean, dry, closed container for disposal.[3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

Waste Type Disposal Method Regulatory Considerations
Uncontaminated this compound May be disposed of as regular trash in some jurisdictions as it is not typically regulated as hazardous waste.Always consult local, state, and federal regulations before disposal. Institutional Environmental Health and Safety (EHS) offices can provide specific guidance.
Contaminated this compound (e.g., with solvents) Dispose of as chemical waste through your institution's EHS department.The disposal method will be determined by the nature of the contaminant. Do not mix with non-hazardous waste.
Empty Containers Rinse thoroughly with water before recycling or disposing of as regular trash.Ensure containers are free of any residual this compound.

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for preparing a 1 Molar (M) aqueous solution of this compound, incorporating necessary safety measures.

Materials:

  • This compound (Molecular Weight: 120.10 g/mol )[4][5][6]

  • Deionized water

  • 50 mL conical tube

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

  • Analytical balance

Procedure:

  • Don PPE: Before starting, put on a lab coat, safety glasses, and nitrile gloves.

  • Calculate Mass: To prepare a 50 mL of 1 M this compound solution, calculate the required mass: 50 mL * (1 L / 1000 mL) * 1 mol/L * 120.10 g/mol = 6.005 g.

  • Weigh this compound: Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh out 6.005 g of this compound using a clean spatula.

  • Dissolve this compound: Add approximately 40 mL of deionized water to the 50 mL conical tube. Place the stir bar in the tube and put it on the magnetic stirrer. While stirring, slowly add the weighed this compound to the water.

  • Adjust Volume: Once the this compound is completely dissolved, remove the conical tube from the stirrer. Add deionized water to bring the final volume to 50 mL.

  • Label and Store: Cap the tube tightly and label it clearly with the contents ("1 M this compound"), date, and your initials. Store the solution at 2-8°C.

  • Clean-up: Dispose of the weighing paper in the regular trash. Clean the spatula and any other used equipment. Wash your hands thoroughly.

Visual Workflows

The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Handling this compound task_assessment Assess the Task: - Weighing - Solution Preparation - Cell Culture Application start->task_assessment risk_assessment Evaluate Potential Exposure: - Dust Generation - Splashing - Aerosolization task_assessment->risk_assessment routine_handling Routine Handling (Low Risk) risk_assessment->routine_handling Low spill_cleanup Spill or High-Risk Task risk_assessment->spill_cleanup High ppe_standard Standard PPE: - Safety Glasses - Lab Coat - Gloves routine_handling->ppe_standard ppe_enhanced Enhanced PPE: - Goggles - Lab Coat - Chemical Resistant Gloves - Dust Mask (if applicable) spill_cleanup->ppe_enhanced end Proceed with Task ppe_standard->end ppe_enhanced->end

Caption: PPE selection workflow for this compound.

Spill_Cleanup_Procedure This compound Spill Cleanup Procedure start Spill Detected alert Alert others in the area start->alert ppe Don appropriate PPE: - Gloves - Safety Glasses - Lab Coat alert->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with absorbent material ventilate->contain collect Collect absorbed material into a sealed container contain->collect label_waste Label container as 'this compound Waste' collect->label_waste decontaminate Clean the spill area with water and detergent label_waste->decontaminate dispose Dispose of waste through EHS office decontaminate->dispose end Cleanup Complete dispose->end

Caption: Procedure for cleaning up a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.